Ceftaroline
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N8O5S4/c1-3-35-27-13(16-26-21(23)39-28-16)17(31)25-14-18(32)30-15(20(33)34)12(9-36-19(14)30)38-22-24-11(8-37-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H3-,23,25,26,28,31,33,34)/b27-13-/t14-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBRLNVZCCMSV-BIRGHMBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N8O5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172341 | |
| Record name | Ceftaroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189345-04-8 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189345-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftaroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189345048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftaroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFTAROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H36Z0FHR8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ceftaroline's Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide
Introduction
Ceftaroline fosamil, the prodrug of the active metabolite this compound, is a fifth-generation cephalosporin antibiotic approved by the U.S. Food and Drug Administration (FDA) for treating complex skin and soft tissue infections and community-acquired pneumonia.[1] A defining feature of this compound is its potent bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen notorious for its resistance to nearly all other β-lactam antibiotics.[2][3] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's efficacy against MRSA, supported by quantitative data, detailed experimental protocols, and visual diagrams for enhanced clarity.
Core Mechanism: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, this compound's primary mechanism of action is the disruption of bacterial cell wall biosynthesis.[1][4] It achieves this by covalently binding to the active site of essential enzymes known as Penicillin-Binding Proteins (PBPs).[5] These enzymes catalyze the final transpeptidation step of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[2] Inhibition of this process leads to a compromised cell wall, osmotic instability, and ultimately, cell lysis and death.[2][4]
Overcoming MRSA Resistance: High-Affinity Binding to PBP2a
The hallmark of MRSA is its expression of a unique, low-affinity PBP known as PBP2a, encoded by the mecA gene.[2] The active site of PBP2a is structurally constrained, which prevents most β-lactam antibiotics from binding effectively, thereby rendering them inactive.[6] this compound overcomes this challenge due to its unique chemical structure, which confers a high binding affinity for PBP2a.[5][7] This ability to potently inhibit PBP2a is the cornerstone of its anti-MRSA activity and distinguishes it from all other cephalosporins.[8]
The Allosteric Activation of PBP2a: A Novel Inhibitory Pathway
Recent structural and biochemical studies have revealed a sophisticated, two-step mechanism involving allosteric regulation, which is crucial for this compound's potent inhibition of PBP2a.[6][9]
-
Allosteric Site Binding: The PBP2a enzyme exists in a "closed" conformation where the active site is inaccessible.[6] A this compound molecule first binds to a distinct allosteric site located approximately 60 Å away from the transpeptidase active site.[10][11]
-
Conformational Opening: This initial binding event triggers a series of conformational changes that propagate through the protein, leading to the opening of the active site.[6][10]
-
Active Site Inhibition: With the active site now accessible, a second this compound molecule can enter and form a stable, covalent acyl-enzyme intermediate with the catalytic serine residue.[6] This second binding event effectively inactivates the transpeptidase function of PBP2a, halting cell wall construction.[6][10]
This allosteric mechanism suggests that this compound acts as a peptidoglycan mimic, leveraging the enzyme's natural activation process to facilitate its own inhibitory action.[6]
Quantitative Data
The superior activity of this compound against MRSA is quantified by its low Minimum Inhibitory Concentrations (MICs) and high binding affinity (low IC₅₀) for PBP2a compared to other β-lactams.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Organism Type | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) | Reference(s) |
| MRSA | 0.5 | 0.5 | 0.25 - 1 | [12] |
| MRSA | 0.5 | 2.0 | 0.25 - 4 | [13] |
| MSSA | ≤0.25 | 0.25 | ≤0.03 - 1 | [2] |
| MRSA (Overall) | - | 1.0 - 2.0 | 0.125 - 2 | [2] |
Table 2: Comparative PBP2a Affinity (IC₅₀) and MIC
| Antibiotic | PBP2a IC₅₀ (μg/mL) | Typical MRSA MIC (μg/mL) | Reference(s) |
| This compound | 0.90 | 0.5 - 2.0 | [2] |
| Oxacillin | 408 | >2 | [2] |
| Ceftriaxone | 677 | >8 | [2] |
| Imipenem | 57 | >16 | [2] |
IC₅₀ (50% inhibitory concentration) is the concentration of an antibiotic required to inhibit the binding of a fluorescent penicillin reporter to 50% of the PBP molecules.
Experimental Protocols
The quantitative data presented above are derived from standardized laboratory procedures. The following sections detail the core methodologies used to assess this compound's activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a reference method.[12]
Methodology: Broth Microdilution
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a saline or broth medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted.
-
Serial Dilution: this compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).
Protocol 2: PBP Binding Affinity (Competition Assay)
This assay measures the ability of an unlabeled β-lactam (this compound) to compete with a fluorescently labeled β-lactam (e.g., Bocillin™ FL, a penicillin analog) for binding to PBP2a.
Methodology: Fluorescent Competition Assay
-
Membrane Preparation: MRSA cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated via ultracentrifugation.[14]
-
Competitive Incubation: A fixed amount of the prepared membrane protein (containing PBP2a) is incubated with increasing concentrations of unlabeled this compound for a set period (e.g., 30 minutes at room temperature) to allow binding to occur.[15]
-
Fluorescent Labeling: A fixed, saturating concentration of Bocillin™ FL is added to the mixture and incubated for an additional period (e.g., 10-30 minutes).[14] Bocillin™ FL will bind to any PBP active sites not occupied by this compound.
-
Quenching: The reaction is stopped by adding a large excess of an unlabeled penicillin.
-
SDS-PAGE and Visualization: The membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager. The intensity of the fluorescent band corresponding to PBP2a will decrease as the concentration of this compound increases, indicating successful competition.
-
Data Analysis: The band intensities are quantified, and the data are used to calculate the IC₅₀ value, representing the concentration of this compound required to block 50% of Bocillin™ FL binding.
Mechanisms of Resistance to this compound
Despite this compound's efficacy, resistance can emerge. The primary mechanisms involve specific amino acid substitutions in the PBP2a protein, which can reduce binding affinity.[15][16]
-
Active Site Mutations: Changes to residues within or near the this compound binding pocket of the transpeptidase domain (e.g., Y446N and E447K) can confer high-level resistance.[15]
-
Allosteric Site Mutations: Substitutions in the allosteric binding domain can disrupt the conformational change necessary for active site opening, thereby impairing this compound's inhibitory action.[6][10]
-
Non-PBP2a Mechanisms: In some cases, resistance has been linked to mutations in other PBPs (PBP2, PBP3) or overexpression of PBP4, which is not well inhibited by this compound.[17]
This compound exhibits a potent bactericidal effect against MRSA through a sophisticated mechanism of action. Its efficacy is rooted in its high binding affinity for the resistant PBP2a enzyme, a process facilitated by a unique allosteric activation pathway. By first binding to a remote allosteric site to induce a conformational opening of the active site, a second this compound molecule can then bind and inhibit the enzyme, effectively shutting down cell wall synthesis. This dual-binding mechanism distinguishes this compound from other β-lactams and underscores its critical role as a therapeutic option for challenging MRSA infections. Understanding this detailed molecular pathway is essential for the continued development of novel antibiotics aimed at overcoming bacterial resistance.
References
- 1. A Mini-Review on this compound in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in complicated skin and skin-structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of In-Vitro Activity of this compound Against Methicillin-Resistant Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. The Allosteric Site for the Nascent Cell Wall in Penicillin-Binding Protein 2a: An Achilles' Heel of Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activities of this compound and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmsskims.org [jmsskims.org]
- 14. benchchem.com [benchchem.com]
- 15. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with this compound: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ceftaroline Analogs: A Technical Guide
Introduction: Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] Its significance lies in its broad-spectrum activity, which notably includes methicillin-resistant Staphylococcus aureus (MRSA), a pathogen resistant to most other β-lactam antibiotics.[1][3] The unique anti-MRSA activity of its active metabolite, this compound, is attributed to specific structural features that allow it to effectively inhibit Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on the key molecular components that govern its potent antibacterial effects.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, this compound's bactericidal action stems from the inhibition of bacterial cell wall synthesis. It covalently binds to the active site of Penicillin-Binding Proteins (PBPs), essential enzymes that catalyze the final transpeptidation step of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.[5]
What distinguishes this compound is its high binding affinity for PBP2a of MRSA.[4] The mecA gene in MRSA encodes for PBP2a, which has a low affinity for most β-lactams, rendering them ineffective. This compound overcomes this through a unique mechanism; its C-3 side chain is thought to bind to an allosteric site on PBP2a, inducing a conformational change that opens the shielded active site.[5] This allows the β-lactam core of a second this compound molecule to access and acylate the transpeptidase domain, effectively inhibiting the enzyme.[5]
References
- 1. This compound: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound fosamil: a novel broad-spectrum cephalosporin with expanded anti-Gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel broad-spectrum cephalosporin with activity against meticillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Ceftaroline's Binding Affinity for Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline, the active metabolite of the prodrug this compound fosamil, is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is particularly notable against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[1][3] The primary mechanism of action for this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis through covalent binding to essential enzymes known as penicillin-binding proteins (PBPs).[3][4] This guide provides an in-depth technical overview of this compound's binding affinity for various PBPs, detailing the quantitative data, experimental methodologies, and the underlying molecular interactions.
This compound's potent anti-MRSA activity stems from its high affinity for PBP2a, a specialized PBP encoded by the mecA gene, which confers resistance to most other β-lactam antibiotics.[1][3] In addition to its strong affinity for PBP2a, this compound also exhibits robust binding to other essential PBPs in both S. aureus and S. pneumoniae, contributing to its broad-spectrum efficacy.[3][4]
Quantitative Binding Affinity of this compound for PBPs
The binding affinity of this compound for various PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP.[4][5] The following tables summarize the IC50 values of this compound for key PBPs in Staphylococcus aureus and Streptococcus pneumoniae.
Staphylococcus aureus
| PBP Target | Strain Type | IC50 (μg/mL) | Reference(s) |
| PBP1 | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |
| PBP2 | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |
| PBP3 | Methicillin-Susceptible (MSSA) | ≤0.5 | [6] |
| PBP2a | Methicillin-Resistant (MRSA) | 0.01 - 1 | [4][6][7] |
| PBP1 | Methicillin-Resistant (MRSA) | ≤1 | [4] |
| PBP3 | Methicillin-Resistant (MRSA) | ≤1 | [4] |
Streptococcus pneumoniae
| PBP Target | Strain Type | IC50 (μg/mL) | Reference(s) |
| PBP1A | Penicillin-Resistant | 0.125 - 0.25 | [4][6][7] |
| PBP2B | Penicillin-Resistant | 0.5 - 4 | [4][6][7] |
| PBP2X | Penicillin-Resistant | 0.1 - 1 | [4][6][7] |
| PBP2X | Penicillin-Susceptible | 0.1 | [8] |
| PBP1A, 1B, 2A, 3 | Penicillin-Susceptible | - | [4][7] |
Experimental Protocols
The determination of this compound's binding affinity for PBPs predominantly relies on competitive binding assays. These assays measure the ability of this compound to compete with a labeled β-lactam, typically a fluorescent penicillin derivative like BOCILLIN™ FL, for binding to the active site of PBPs.[5][9] The following sections detail the methodologies for two common formats of this assay.
Competitive Binding Assay with Gel-Based Detection
This method involves pre-incubating bacterial membranes containing PBPs with varying concentrations of this compound, followed by the addition of a fluorescent penicillin to label the remaining unbound PBPs. The PBPs are then separated by SDS-PAGE, and the fluorescence intensity of each PBP band is quantified.
a. Preparation of Bacterial Membranes:
-
Bacterial cultures are grown to the mid-logarithmic phase.
-
Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
The cell pellet is resuspended in lysis buffer and subjected to mechanical disruption (e.g., sonication or French press) to break open the cells.
-
The cell lysate is centrifuged at low speed to remove unbroken cells and cellular debris.
-
The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a storage buffer, and the total protein concentration is determined.
b. Competitive Binding Assay:
-
Aliquots of the prepared bacterial membranes are incubated with serial dilutions of this compound for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of this compound to the PBPs.[1]
-
A fixed, saturating concentration of BOCILLIN™ FL is then added to each reaction and incubated for a shorter duration (e.g., 10-15 minutes) to label the PBPs that have not been inhibited by this compound.[1]
-
The labeling reaction is terminated by the addition of SDS-PAGE sample buffer.
c. SDS-PAGE and Fluorography:
-
The samples are heated to denature the proteins and then loaded onto a polyacrylamide gel for electrophoresis (SDS-PAGE). This separates the PBPs based on their molecular weight.
-
After electrophoresis, the gel is visualized using a fluorescence scanner. The intensity of the fluorescent signal from the BOCILLIN™ FL-labeled PBP bands is quantified using densitometry software.[10]
-
The IC50 value is determined by plotting the percentage of PBP inhibition (relative to a control with no this compound) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[10]
Fluorescence Polarization (FP) Competition Assay
This high-throughput, homogeneous assay measures the change in the rotational speed of a fluorescently labeled β-lactam upon binding to a PBP. In a competitive format, unlabeled this compound displaces the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.[2][11]
a. Assay Setup:
-
The assay is typically performed in a microplate format (e.g., a 96- or 384-well black plate).
-
A solution containing purified PBP and a fluorescent β-lactam tracer (e.g., BOCILLIN™ FL) is prepared in a suitable assay buffer.
-
Serial dilutions of this compound are added to the wells.
b. Measurement and Data Analysis:
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarization filters.
-
The data is used to generate a binding curve, from which the IC50 value can be calculated. A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by this compound.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The interaction of this compound with PBPs is a direct inhibition of an enzymatic pathway rather than a complex signaling cascade. The following diagrams illustrate the experimental workflows for determining PBP binding affinity.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 9. Fluorescence anisotropy-based measurement of Pseudomonas aeruginosa penicillin-binding protein 2 transpeptidase inhibitor acylation rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity of Ceftaroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline, the active metabolite of the prodrug this compound fosamil, is a fifth-generation cephalosporin antibiotic. It exhibits a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. Notably, this compound is distinguished by its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP), addressing critical areas of unmet medical need in the treatment of bacterial infections.[1][2] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of this compound, including detailed quantitative data, experimental methodologies, and visual representations of key processes.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] This is achieved through binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The unique attribute of this compound lies in its high affinity for PBP2a, the modified PBP encoded by the mecA gene in MRSA that confers resistance to most other β-lactams.[3][4] By effectively binding to and inhibiting PBP2a, this compound restores activity against MRSA.[5] Additionally, this compound demonstrates a strong affinity for the PBPs of Streptococcus pneumoniae, including those that confer resistance to penicillin.[3]
Gram-Positive Activity
This compound demonstrates potent in vitro activity against a wide array of Gram-positive organisms. This includes methicillin-susceptible and methicillin-resistant Staphylococcus aureus, various streptococcal species, and other clinically relevant Gram-positive bacteria.
Staphylococcus aureus
This compound is highly active against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA).[6] It also retains activity against S. aureus strains with reduced susceptibility to vancomycin (vancomycin-intermediate S. aureus, VISA, and heterogeneous VISA, hVISA) and linezolid.[1][7]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 0.5 | 1 | ≤0.03 - 2 |
| Methicillin-susceptible S. aureus (MSSA) | 0.25 | 0.25 | ≤0.03 - 1 |
| Methicillin-resistant S. aureus (MRSA) | 0.5 - 1 | 1 - 2 | 0.125 - 2 |
| Vancomycin-intermediate S. aureus (VISA) | - | - | 1 - 4 |
| Heterogeneous vancomycin-intermediate S. aureus (hVISA) | - | 2 | 0.25 - 4 |
Table 1: In Vitro Activity of this compound against Staphylococcus aureus[1][6]
Streptococcus pneumoniae
This compound exhibits potent activity against Streptococcus pneumoniae, including strains that are resistant to penicillin and other β-lactams.[8][9]
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (all) | ≤0.015 | 0.12 | ≤0.015 - 0.5 |
| Penicillin-susceptible S. pneumoniae | 0.008 | 0.015 | - |
| Penicillin-resistant S. pneumoniae | 0.12 | 0.25 | - |
| Cefotaxime-resistant S. pneumoniae | - | 0.5 | 0.125 - 2 |
Table 2: In Vitro Activity of this compound against Streptococcus pneumoniae[6][8][9]
Other Gram-Positive Bacteria
This compound is also active against other significant Gram-positive pathogens.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes | ≤0.015 | ≤0.015 |
| Streptococcus agalactiae | ≤0.015 | ≤0.015 |
| Streptococcus dysgalactiae | ≤0.015 | 0.015 |
| Coagulase-negative staphylococci (Oxacillin-susceptible) | 0.06 | 0.12 |
| Coagulase-negative staphylococci (Oxacillin-resistant) | 0.25 | 0.5 |
| Enterococcus faecalis | - | 2.0 - 4.0 |
Table 3: In Vitro Activity of this compound against Other Gram-Positive Bacteria[1][3][10]
Gram-Negative Activity
The in vitro activity of this compound against Gram-negative bacteria is more variable and is generally targeted towards common respiratory and community-acquired pathogens. It is not typically active against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae or non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa.[3][11]
Respiratory Pathogens
This compound demonstrates excellent potency against key Gram-negative organisms implicated in respiratory tract infections.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | ≤0.008 | 0.015 - 0.03 |
| Moraxella catarrhalis | 0.06 | 0.12 - 0.25 |
Table 4: In Vitro Activity of this compound against Gram-Negative Respiratory Pathogens[7][12]
Enterobacteriaceae
This compound has activity against some common Enterobacteriaceae species that do not produce ESBLs.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 0.12 | 0.25 |
| Klebsiella pneumoniae | 0.12 | 0.5 |
| Proteus mirabilis | 0.12 | 0.12 |
| Enterobacter cloacae | - | - |
| Serratia marcescens | 1 | 2 |
Table 5: In Vitro Activity of this compound against Select Enterobacteriaceae[3][13][14]
Experimental Protocols
The in vitro activity of this compound is primarily determined by measuring the minimum inhibitory concentration (MIC) using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16] The most common method is broth microdilution.
Broth Microdilution MIC Testing Protocol (CLSI M07)
This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a high concentration and then serially diluted to the desired testing range.
-
Inoculum Preparation:
-
Bacterial colonies are selected from a fresh (18-24 hour) agar plate.
-
A suspension of the bacteria is made in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Each well of the 96-well plate, containing a specific concentration of this compound in cation-adjusted Mueller-Hinton broth, is inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizing the Mechanism of Action
The enhanced activity of this compound against MRSA is a direct result of its unique interaction with Penicillin-Binding Protein 2a (PBP2a). The following diagram illustrates this key molecular interaction.
References
- 1. Efficacy of this compound Fosamil against Escherichia coli and Klebsiella pneumoniae Strains in a Rabbit Meningitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of this compound against clinically important Gram-positive cocci, Haemophilus species and Klebsiella pneumoniae in Taiwan: Results from the Antimicrobial Testing Leadership and Surveillance (ATLAS) in 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. droracle.ai [droracle.ai]
- 9. nbt.nhs.uk [nbt.nhs.uk]
- 10. intertekinform.com [intertekinform.com]
- 11. In vitro activity of this compound, ceftazidime-avibactam, and comparators against Gram-positive and -negative organisms in China: the 2018 results from the ATLAS program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of this compound alone and in combination against clinical isolates of resistant gram-negative pathogens, including beta-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of this compound against gram-positive and gram-negative pathogens isolated from patients in Canadian hospitals in 2009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Activity against Bacterial Pathogens Frequently Isolated in U.S. Medical Centers: Results from Five Years of the AWARE Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 16. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ceftaroline Fosamil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftaroline fosamil, a fifth-generation cephalosporin, represents a significant advancement in the fight against resistant bacterial infections. Marketed as Teflaro® and Zinforo®, it is a prodrug that is rapidly converted in the body to its active form, this compound.[1][2][3] What sets this compound apart is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital and community-acquired infections.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound fosamil, tailored for professionals in the field of drug development and infectious disease research.
Discovery and Development
This compound fosamil was developed to address the growing challenge of antibiotic resistance, particularly the emergence of MRSA strains resistant to conventional β-lactam antibiotics.[6] The discovery process focused on modifying the cephalosporin scaffold to enhance its binding affinity for the mutated penicillin-binding protein 2a (PBP2a) found in MRSA, which is the primary mechanism of resistance to methicillin and other β-lactams.[3][6] The addition of a 1,3-thiazole ring to the this compound structure was a key modification that conferred its potent anti-MRSA activity.[7] The development of the N-phosphonoamino prodrug, this compound fosamil, was a strategic approach to improve the aqueous solubility and stability of the active compound, this compound, for intravenous administration.[1]
Chemical Synthesis of this compound Fosamil
The synthesis of this compound fosamil is a multi-step process involving the construction of the core cephalosporin structure followed by the addition of the characteristic side chains and the final phosphorylation to create the prodrug. The following provides a general overview of a reported synthetic route.
Experimental Protocol: Synthesis of this compound Fosamil
A generalized synthetic scheme for this compound fosamil is outlined below, based on information from various patents and publications.[1][8][9]
Step 1: Synthesis of the Thiazole Side Chain
-
4-Acetylpyridine is brominated using bromine and hydrobromic acid in acetic acid to yield a bromo ketone intermediate.[1]
-
This intermediate is then cyclized with ammonium dithiocarbamate in the presence of sodium methoxide to produce 4-(4-pyridyl)-2-thiazolethiol.[1]
Step 2: Coupling to the Cephalosporin Core
-
The sodium salt of 4-(4-pyridyl)-2-thiazolethiol is condensed with a suitable 3-substituted-cephem intermediate, such as a mesylate derivative, in a solvent like tetrahydrofuran (THF) to form a thioether adduct.[1]
Step 3: Quaternization and Deprotection
-
The pyridyl nitrogen of the thioether adduct is quaternized using an alkylating agent like methyl iodide.[1]
-
Protecting groups on the cephalosporin core are removed. For instance, a p-methoxybenzyl group can be cleaved using trifluoroacetic acid and anisole.[1]
Step 4: Acylation of the Amine
-
The 7-amino group of the cephalosporin intermediate is acylated with a protected (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl chloride derivative.[1][8] The protecting group on the 5-amino group of the thiadiazole is often a dichlorophosphoryl group, which is introduced by reacting the corresponding amine with phosphorus pentachloride.[1]
Step 5: Hydrolysis and Salt Formation
-
The dichlorophosphoryl group is hydrolyzed under acidic conditions to yield the final phosphonoamino group, resulting in the active drug, this compound.[1][8]
-
This compound fosamil is then typically isolated as an acetate salt.[1]
Purification: Purification of the final product and intermediates is critical. Techniques such as crystallization and nanofiltration have been reported to purify this compound fosamil and its intermediates.[10][11] For example, a crude intermediate can be dissolved in a solvent like acetone, ethanol, or isopropanol at an elevated temperature, followed by the addition of an anti-solvent to induce crystallization upon cooling.[10]
Synthesis of this compound Fosamil.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][12] This is achieved through the covalent binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.[3][4]
The key to this compound's efficacy against MRSA lies in its high binding affinity for PBP2a.[3][6] PBP2a has a low affinity for most other β-lactam antibiotics, rendering them ineffective. This compound's unique structure allows it to bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site and allows for a second this compound molecule to bind and inhibit the enzyme's transpeptidase activity.[13] This ultimately leads to the disruption of cell wall integrity and bacterial cell lysis.[3]
Mechanism of Action of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method is a standard procedure.[14][15][16]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Bacterial isolates are grown on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Penicillin-Binding Protein 2a (PBP2a) Binding Assay
The affinity of this compound for PBP2a can be assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.[17][18][19]
Protocol: PBP2a Competitive Binding Assay
-
Preparation of Bacterial Membranes: MRSA strains are cultured to the mid-logarithmic phase. The cells are harvested, and the cell membranes containing PBP2a are isolated through enzymatic lysis and ultracentrifugation.[19]
-
Competitive Binding: The isolated membranes are incubated with varying concentrations of this compound for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 35°C).[17][19]
-
Fluorescent Labeling: A fixed concentration of Bocillin FL is added to the mixture and incubated for another set period to allow it to bind to any available PBPs.[17][18]
-
Detection and Quantification: The reaction is stopped, and the membrane proteins are separated by SDS-PAGE. The fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2a is quantified.
-
Determination of IC50: The concentration of this compound that inhibits 50% of the binding of Bocillin FL to PBP2a (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Key Experimental Workflows.
Quantitative Data Summary
In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-positive and Gram-negative pathogens.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.25-0.5 |
| Staphylococcus aureus (MRSA) | 0.5 | 1-2 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.25 |
| Streptococcus pyogenes | ≤0.015 | ≤0.015 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Escherichia coli | 0.25 | >32 |
| Klebsiella pneumoniae | 0.12 | >32 |
Data compiled from multiple sources.[5][15]
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound following intravenous administration of this compound fosamil is summarized below.
| Parameter | Value |
| Half-life (t½) | ~2.6 hours |
| Protein Binding | ~20% |
| Volume of Distribution (Vd) | ~20.3 L |
| Primary Route of Elimination | Renal |
Data compiled from multiple sources.[4][12]
Clinical Efficacy of this compound Fosamil
Clinical trials have demonstrated the non-inferiority of this compound fosamil to standard-of-care comparators in the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).
| Indication | Comparator | Clinical Cure Rate (this compound) | Clinical Cure Rate (Comparator) |
| ABSSSI | Vancomycin + Aztreonam | 85.9% - 91.6% | 85.5% - 92.7% |
| CABP | Ceftriaxone | 84.3% | 77.7% |
Data from FOCUS 1 & 2 and CANVAS 1 & 2 trials.
Conclusion
This compound fosamil is a valuable addition to the antibacterial armamentarium, offering a potent treatment option for infections caused by resistant Gram-positive pathogens, most notably MRSA. Its unique mechanism of action, involving the allosteric inhibition of PBP2a, distinguishes it from other β-lactam antibiotics. The successful synthesis of its prodrug form has enabled its effective clinical use. The data presented in this guide underscore the robust scientific foundation of this compound fosamil and provide a comprehensive resource for researchers and clinicians in the field of infectious diseases and drug development.
References
- 1. Portico [access.portico.org]
- 2. US9481698B2 - Process for preparing this compound fosamil - Google Patents [patents.google.com]
- 3. What is this compound Fosamil used for? [synapse.patsnap.com]
- 4. This compound: a new cephalosporin with activity against resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Fosamil for the Treatment of Staphylococcus aureus Bacteremia Secondary to Acute Bacterial Skin and Skin Structure Infections or Community-Acquired Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mini-Review on this compound in Bacteremia Patients with Methicillin-Resistant Staphylococcus aureus (MRSA) Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104163803A - Synthesis method of this compound fosamil - Google Patents [patents.google.com]
- 9. CN104725425A - Preparation method for this compound fosamil - Google Patents [patents.google.com]
- 10. CN108440566A - A kind of process for purification of this compound Fosamil intermediate 1 - Google Patents [patents.google.com]
- 11. CN106565784B - The purification process of this compound Fosamil disodium salt - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. In vitro Activity of this compound Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etest® versus broth microdilution for this compound MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Molecular Basis of Ceftaroline Activity Against Resistant Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underpinning the efficacy of ceftaroline, a fifth-generation cephalosporin, against antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). We delve into the unique interaction of this compound with penicillin-binding proteins (PBPs), the molecular basis of emerging resistance, and detailed experimental protocols for studying these interactions.
Introduction: The Challenge of Antibiotic Resistance and the Advent of this compound
The rise of multidrug-resistant organisms, especially MRSA, poses a significant threat to global public health. Resistance to conventional β-lactam antibiotics in MRSA is primarily mediated by the expression of a modified penicillin-binding protein, PBP2a, encoded by the mecA gene.[1] PBP2a has a low affinity for most β-lactams, allowing for continued cell wall synthesis in their presence.[2]
This compound fosamil, the prodrug of this compound, was developed to overcome this challenge.[3][4] this compound exhibits potent bactericidal activity against a broad spectrum of pathogens, including MRSA and multidrug-resistant Streptococcus pneumoniae.[3][5] Its unique efficacy against MRSA stems from its high binding affinity for PBP2a.[1][6]
Mechanism of Action: A Tale of Two Binding Sites
Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to and inactivating essential PBPs.[3] However, its activity against MRSA is distinguished by a unique allosteric mechanism of PBP2a inhibition.[7][8]
PBP2a possesses a closed active site that sterically hinders the binding of most β-lactam antibiotics.[7][8] this compound overcomes this by first binding to an allosteric site on PBP2a, located approximately 60 Å away from the active site.[7][9] This initial, non-covalent binding event induces a conformational change in PBP2a, leading to the opening of the active site.[7][9] This "unlocked" conformation then allows a second molecule of this compound to covalently bind to the serine residue within the active site, effectively inhibiting its transpeptidase activity and halting peptidoglycan synthesis, which ultimately leads to bacterial cell lysis and death.[7][9]
dot
Molecular Basis of Resistance to this compound
Despite its efficacy, resistance to this compound has been observed and is primarily associated with mutations in the mecA gene, leading to alterations in the PBP2a protein.[10][11] These mutations can occur both within the penicillin-binding domain (PBD) and the non-penicillin-binding domain (nPBD).[10]
Mutations in the PBD, particularly in the this compound-binding pocket, can directly reduce the binding affinity of the drug.[11] For instance, the combination of two contiguous amino acid substitutions, Y446N and E447K, has been shown to confer high-level resistance to this compound.[11] Other mutations, such as a single Glu447Lys substitution, can also lead to elevated MICs.[12][13]
Mutations in the nPBD can disrupt the allosteric communication network within PBP2a, preventing the conformational changes necessary for active site opening upon this compound binding to the allosteric site.[9]
Furthermore, non-PBP2a mediated resistance mechanisms have been identified. These can include mutations in other PBPs, such as PBP2 and PBP3 in MSSA, and overexpression of PBP4, which is not inhibited by this compound.[12][13]
Quantitative Data on this compound Activity
The following tables summarize key quantitative data on the activity of this compound against various bacterial strains and its binding affinity for PBPs.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Staphylococcus aureus
| Strain Type | This compound MIC Range (μg/mL) | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.03 - 1 | 0.25 | 0.25 | [1][6] |
| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 2 | 0.5 - 1 | 1 | [1][6][14] |
| Daptomycin-Nonsusceptible MRSA | - | 0.5 | 1 | [15] |
| Linezolid-Resistant MRSA | - | 1 | 2 | [15] |
| Vancomycin-Intermediate S. aureus (VISA) | - | - | 2 | [6] |
| High-Level this compound-Resistant MRSA (Y446N, E447K mutations) | >32 | - | - | [11] |
| This compound-Resistant MRSA (E447K mutation) | 8 | - | - | [12][13] |
Table 2: 50% Inhibitory Concentrations (IC50) of this compound for Penicillin-Binding Proteins (PBPs)
| PBP Target | Bacterial Species | This compound IC50 (μg/mL) | Comparator IC50 (μg/mL) | Reference(s) |
| PBP2a | MRSA | 0.01 - 1.5 | Oxacillin: 408, Ceftriaxone: 677, Imipenem: 57 | [1] |
| PBP1 | MSSA | ≤0.5 | - | |
| PBP2 | MSSA | ≤0.5 | - | |
| PBP3 | MSSA | ≤0.5 | - | |
| PBP2x | S. pneumoniae (penicillin-resistant) | 0.1 - 1 | - | |
| PBP1a | S. pneumoniae (penicillin-resistant) | 0.125 - 0.25 | - | |
| PBP2b | S. pneumoniae (penicillin-resistant) | 0.5 - 4 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound activity.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 0.008 to 16 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
PBP2a Binding Affinity Assay (Competition Assay with Bocillin™ FL)
This protocol describes a competition assay to determine the IC50 of this compound for PBP2a using a fluorescently labeled penicillin (Bocillin™ FL).
Materials:
-
Purified recombinant PBP2a
-
Bocillin™ FL (fluorescent penicillin)
-
This compound
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Microcentrifuge tubes or microplates
-
SDS-PAGE equipment
-
Fluorescence imaging system
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine purified recombinant PBP2a (final concentration, e.g., 1 µM) with various concentrations of this compound. Include a control with no this compound.
-
Pre-incubation: Incubate the mixtures at room temperature for 30 minutes to allow this compound to bind to PBP2a.
-
Bocillin™ FL Addition: Add Bocillin™ FL to each reaction mixture to a final concentration that is below its Km for PBP2a.
-
Labeling Reaction: Incubate the reactions for an additional 30 minutes at room temperature, protected from light.
-
Quenching: Stop the reaction by adding an excess of an unlabeled β-lactam (e.g., penicillin G) or by adding SDS-PAGE sample buffer and heating.
-
SDS-PAGE and Visualization: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBP2a using a fluorescence imager.
-
Data Analysis: Quantify the fluorescence intensity of the PBP2a band in each lane. The IC50 is the concentration of this compound that reduces the fluorescence signal by 50% compared to the control without this compound.
dot
Site-Directed Mutagenesis of mecA
This protocol outlines the generation of specific mutations in the mecA gene to study their effect on this compound resistance.
Materials:
-
Plasmid DNA containing the wild-type mecA gene
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
-
Verification: Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
Whole-Genome Sequencing of Resistant Isolates
This protocol provides a general workflow for identifying mutations associated with this compound resistance.
Materials:
-
This compound-resistant and -susceptible bacterial isolates
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Bacterial Culture and DNA Extraction: Culture the bacterial isolates and extract high-quality genomic DNA.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen NGS platform.
-
Sequencing: Sequence the prepared libraries on the NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads from the resistant isolate to a reference genome of a susceptible strain.
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant isolate compared to the reference.
-
Annotation: Annotate the identified variants to determine their location (e.g., within a gene, promoter region) and predicted effect (e.g., missense, nonsense, frameshift).
-
Comparative Genomics: Compare the genomes of multiple resistant and susceptible isolates to identify mutations consistently associated with the resistant phenotype.
-
dot
Conclusion
This compound represents a significant advancement in the fight against resistant Gram-positive pathogens, particularly MRSA. Its unique allosteric mechanism of PBP2a inhibition provides a powerful tool for overcoming established resistance mechanisms. However, the emergence of this compound resistance through mutations in PBP2a and other cellular components underscores the ongoing need for vigilant surveillance and continued research into novel antimicrobial strategies. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the molecular intricacies of this compound's activity and the evolving landscape of antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. iacld.com [iacld.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Revised this compound Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro activity of this compound on methicillin resistant Staphylococcus aureus blood isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus : A Study on Immunoreactivity in Balb/C Mouse - AJMB: Volume 5, Issue 4, Year 2013 - AJMB [ajmb.org]
- 7. Whole-Genome Sequencing of Methicillin-Resistant Staphylococcus aureus Resistant to Fifth-Generation Cephalosporins Reveals Potential Non-mecA Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Affinity of this compound and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Cloning, Expression and Purification of Penicillin Binding Protein2a (PBP2a) from Methicillin Resistant Staphylococcus aureus: A Study on Immunoreactivity in Balb/C Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
The Allosteric Embrace: A Technical Guide to Ceftaroline's Interaction with PBP2a in Methicillin-Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate molecular interactions between the fifth-generation cephalosporin, ceftaroline, and its primary target in methicillin-resistant Staphylococcus aureus (MRSA), Penicillin-Binding Protein 2a (PBP2a). Understanding this unique mechanism is paramount for the development of novel anti-MRSA therapies and for combating the growing threat of antibiotic resistance. This document provides a comprehensive overview of the binding kinetics, the allosteric mechanism of action, detailed experimental protocols, and the impact of PBP2a mutations on this compound efficacy.
Executive Summary
This compound exhibits potent activity against MRSA due to its unique ability to inhibit PBP2a, the enzyme responsible for conferring resistance to most β-lactam antibiotics.[1][2] Unlike its predecessors, this compound circumvents the protective mechanisms of PBP2a through a novel allosteric mechanism.[1][2] It first binds to an allosteric site approximately 60 Å away from the active site, inducing a conformational change that opens the otherwise closed active site.[3] This "opening" allows a second this compound molecule to bind to the active site, leading to acylation of the catalytic serine residue and subsequent inhibition of peptidoglycan synthesis, ultimately resulting in bacterial cell death.[1][2] This guide delves into the quantitative aspects of this interaction, provides detailed methodologies for its study, and visualizes the key pathways and workflows.
Data Presentation: Quantitative Analysis of this compound-PBP2a Interaction
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound and comparator β-lactams against PBP2a.
Table 1: Binding Affinity of this compound and Other β-Lactams for PBP2a
| Compound | PBP2a Target Site | IC50 (μM) | Method | Reference |
| This compound | Wild-Type | 1.5 | Bocillin Competition Assay | [3] |
| This compound | Allosteric Site (Wild-Type) | 20 ± 4 (Kd) | Intrinsic Fluorescence Quenching | [4] |
| Oxacillin | Wild-Type | >128 | Competition Assay | [5] |
| Ceftriaxone | Wild-Type | >128 | Competition Assay | [5] |
| Penicillin G | Wild-Type | >128 | Competition Assay | [5] |
| This compound | Y446N Mutant | >500 | Bocillin Competition Assay | [3] |
| This compound | E447K Mutant | Not specified | Bocillin Competition Assay | [3] |
| This compound | Y446N/E447K Double Mutant | Not specified | Bocillin Competition Assay | [3] |
Table 2: Kinetic Parameters for PBP2a Acylation
| Compound | PBP2a Variant | Second-Order Rate Constant (k2/Ks) (M-1s-1) | Method | Reference |
| This compound | Wild-Type | Not explicitly stated, but enhanced by allosteric binding | Functional Assays | [4] |
| Nitrocefin | Wild-Type | 1.3 ± 0.1 | Spectrophotometry | [4] |
| Benzylpenicillin | Wild-Type | 16.5 | HPLC-Electrospray Mass Spectrometry | [6] |
| Methicillin | Wild-Type | 0.49 | HPLC-Electrospray Mass Spectrometry | [6] |
| High-affinity Cephalosporin (Compound 1) | Wild-Type | 1750 | HPLC-Electrospray Mass Spectrometry | [6] |
| This compound | N146K Mutant | ~2-fold enhancement vs. Wild-Type | Functional Assays | [4] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against S. aureus
| S. aureus Strain | This compound MIC (μg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | ≤0.03 - 1 | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 0.12 - 2 | [2] |
| MRSA with Y446N mutation in PBP2a | 1.5 | [3] |
| MRSA with Y446N/E447K mutations in PBP2a | >32 | [3] |
| This compound-susceptible MRSA blood isolates | ≤1 | [7] |
| This compound susceptible-dose dependent MRSA blood isolates | 2 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and PBP2a.
Purification of Recombinant His-tagged PBP2a
Objective: To obtain purified, soluble PBP2a for in vitro binding and kinetic assays. This protocol is based on Ni-NTA affinity chromatography of a His-tagged PBP2a construct.[8][9][10][11][12]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring a PBP2a expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) broth with appropriate antibiotic for selection.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (Native conditions): 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer (Native conditions): 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer (Native conditions): 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose resin.
-
Lysozyme.
-
DNase I.
-
Protease inhibitor cocktail.
Procedure:
-
Expression: Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate a larger volume of LB broth and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant containing the soluble His-tagged PBP2a.
-
Binding: Add the pre-equilibrated Ni-NTA agarose resin to the clarified lysate and incubate for 1-2 hours at 4°C with gentle agitation to allow the His-tagged protein to bind to the resin.
-
Washing: Load the resin-lysate mixture into a chromatography column. Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound PBP2a from the resin using Elution Buffer. Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity and size of the recombinant PBP2a. Pool the fractions containing the purified protein.
-
Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., PBS) to remove imidazole and prepare it for downstream applications.
PBP2a Competitive Binding Assay using Fluorescent Penicillin
Objective: To determine the binding affinity (IC50) of this compound for PBP2a by measuring its ability to compete with a fluorescently labeled penicillin for binding to the active site.[13][14][15]
Materials:
-
Purified recombinant PBP2a.
-
Bocillin™ FL (fluorescently labeled penicillin).
-
This compound (or other test compounds).
-
Assay Buffer: e.g., 25 mM Potassium Phosphate, pH 7.5.
-
SDS-PAGE sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Fluorescence gel imager.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified PBP2a (e.g., 1-5 µM) in Assay Buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or other unlabeled competitor) to the reaction tubes. Include a "no inhibitor" control.
-
Pre-incubation: Incubate the mixtures at 35-37°C for 10-15 minutes to allow the inhibitor to bind to PBP2a.
-
Fluorescent Labeling: Add Bocillin™ FL to each tube to a final concentration of 10-25 µM.
-
Labeling Incubation: Incubate the reactions for an additional 10-15 minutes at 35-37°C.
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBP2a bands using a fluorescence gel imager.
-
Data Analysis: Quantify the fluorescence intensity of the PBP2a band in each lane. The intensity of the band will decrease as the concentration of the competing this compound increases. Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA. The broth microdilution method according to CLSI guidelines is described below.[16][17][18][19][20]
Materials:
-
MRSA isolate(s) to be tested.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well microtiter plate. The final concentration range should typically cover the expected MIC of the organism (e.g., 0.06 to 64 µg/mL).
-
Prepare Bacterial Inoculum: Prepare a suspension of the MRSA isolate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular and experimental processes described in this guide.
Allosteric Inhibition of PBP2a by this compound
References
- 1. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Affinity of this compound and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 3, Process flow diagram - Screening for Methicillin-Resistant Staphylococcus aureus (MRSA): Future Research Needs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iba-lifesciences.com [iba-lifesciences.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. static.igem.org [static.igem.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. orbi.uliege.be [orbi.uliege.be]
- 18. jcdr.net [jcdr.net]
- 19. MR05 | this compound Breakpoints for Staphylococcus aureus [clsi.org]
- 20. researchgate.net [researchgate.net]
Initial Studies on Ceftaroline's Bactericidal Versus Bacteriostatic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies investigating the bactericidal versus bacteriostatic properties of Ceftaroline, a fifth-generation cephalosporin. The document focuses on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in the field of antimicrobial agents.
Introduction: The Significance of Bactericidal Action
This compound is a broad-spectrum cephalosporin with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] A critical aspect of its antimicrobial profile is its classification as a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth (bacteriostatic).[1][2][3] This distinction is crucial in clinical settings, particularly for treating severe infections in immunocompromised patients where the host's immune system is less capable of clearing static bacterial populations.
Quantitative Assessment of Bactericidal Activity
The bactericidal activity of an antibiotic is quantitatively assessed through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% (or ≥3-log10 CFU/mL) reduction in the initial bacterial inoculum. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[4]
Minimum Inhibitory and Bactericidal Concentrations
The following tables summarize the MIC and MBC data for this compound against various clinically relevant bacteria from initial studies.
Table 1: this compound Activity against Staphylococcus aureus
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 (MIC90) | Not specified | - | [4] |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2 (MIC90) | 1 - 2 | ≤4 in 90% of strains | [4] |
| Vancomycin-Intermediate S. aureus (VISA) | 2 (MIC & MBC for 100 isolates) | 2 | 1 | [4] |
| Heteroresistant VISA (hVISA) | 2 (MIC & MBC for 100 isolates) | 2 | 1 | [4] |
Table 2: this compound Activity against Streptococcus pneumoniae
| Strain | MIC (µg/mL) | MBC/MIC Ratio | Reference |
| Penicillin-Susceptible S. pneumoniae | ≤0.008 - 0.016 (MIC90) | Lower than comparators | [4] |
| Penicillin-Resistant S. pneumoniae | 0.03 (MIC90) | Lower than comparators | [4] |
| Multidrug-Resistant S. pneumoniae (MDRSP) | 0.25 (MIC90) | Not specified | [4] |
Table 3: this compound Activity against Other Gram-Positive Bacteria
| Strain | MIC (µg/mL) | Reference |
| Streptococcus pyogenes | ≤0.008–0.016 (MIC90) | [4] |
| Streptococcus agalactiae | ≤0.008–0.016 (MIC90) | [4] |
| Oxacillin-Susceptible Coagulase-Negative Staphylococci | 0.12 (MIC90) | [4] |
| Oxacillin-Resistant Coagulase-Negative Staphylococci | 0.5 (MIC90) | [4] |
Time-Kill Curve Analysis
Time-kill curve assays provide a dynamic assessment of an antibiotic's bactericidal activity over time. These studies have corroborated the MBC findings for this compound, demonstrating a ≥3-log10 CFU/mL reduction in bacterial counts for the majority of tested strains at concentrations up to eight times the MIC.[4] For certain MRSA isolates, bactericidal activity was achieved within 6.5 to 26.8 hours.[5]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This compound exhibits a PAE against various Gram-positive organisms, which is extended in the presence of sub-MIC concentrations (post-antibiotic sub-MIC effect, or PA-SME).[6][7]
Table 4: Post-Antibiotic Effect of this compound
| Organism | PAE (hours) | PA-SME at 0.4x MIC (hours) | Reference |
| Streptococcus pneumoniae | 0.8 - 1.8 | 2.5 - 6.7 | [6][7] |
| Staphylococcus aureus (MSSA & MRSA) | 0.7 - 2.2 | 2.9 to >10.0 | [6][7] |
| Enterococcus faecalis | ~0.8 | 7.9 to >10.3 | [6][7] |
| Enterococcus faecium | ~0.6 | ~10.0 | [6][7] |
Experimental Protocols
This section details the methodologies employed in the initial studies to determine the bactericidal properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol for MIC/MBC Determination:
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Serial Dilution: this compound is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.
-
MBC Determination: An aliquot (e.g., 10-100 µL) from each well showing no growth is subcultured onto an antibiotic-free agar plate.
-
Incubation of Agar Plates: The agar plates are incubated at 35-37°C for 18-24 hours.
-
MBC Calculation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Time-Kill Curve Assay
Time-kill curve assays are performed to assess the rate of bacterial killing by an antibiotic.
Protocol for Time-Kill Curve Assay:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial culture is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x, 8x the MIC) and a growth control (no antibiotic).
-
Sampling over Time: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Serial Dilution and Plating: The collected samples are serially diluted and plated on antibiotic-free agar.
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate the time-kill curves. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE is determined by measuring the time it takes for a bacterial culture to recover after a short exposure to an antibiotic.
Protocol for PAE Determination:
-
Antibiotic Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Antibiotic Removal: The antibiotic is removed by dilution (e.g., 1:1000) or centrifugation and washing of the bacterial cells.
-
Viable Count Monitoring: The number of viable bacteria in the antibiotic-exposed and a control (unexposed) culture is monitored over time by plating and colony counting.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3][8] Its high affinity for penicillin-binding proteins (PBPs), including PBP2a in MRSA, is a key feature of its potent activity.[1][4][8]
Caption: Mechanism of action of this compound leading to bacterial cell death.
Experimental Workflow for Time-Kill Assay
The following diagram illustrates the typical workflow for a time-kill assay to determine the bactericidal activity of an antimicrobial agent.
Caption: A typical experimental workflow for a time-kill assay.
Conclusion
Initial studies have firmly established the bactericidal nature of this compound against a broad spectrum of clinically significant pathogens, including resistant strains like MRSA. This is supported by quantitative data from MIC/MBC determinations, with MBC/MIC ratios consistently falling within the bactericidal range, and dynamic assessments from time-kill curve assays demonstrating rapid bacterial killing. The post-antibiotic effect of this compound further contributes to its overall antimicrobial efficacy. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals in the ongoing evaluation of novel antimicrobial agents and the further characterization of existing compounds like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postantibiotic Effect of this compound against Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postantibiotic effect of this compound against gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Ceftaroline MIC Testing of Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The methodologies described adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a fifth-generation cephalosporin with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Notably, it is effective against MRSA, a significant cause of morbidity and mortality worldwide. Accurate and standardized MIC testing is crucial for clinical diagnostics, epidemiological surveillance, and the development of new antimicrobial agents. This document outlines the essential protocols for this compound MIC determination using broth microdilution, gradient diffusion (Etest®), and disk diffusion methods.
Key Experimental Protocols
Broth Microdilution MIC Testing
Broth microdilution is the reference method for quantitative MIC determination.[1][2][3][4][5] This protocol is based on CLSI document M07 and EUCAST guidelines.[5][6][7][8]
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or peptone water
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains: S. aureus ATCC® 29213
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of S. aureus.
-
Suspend the colonies in sterile saline or peptone water.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
c. Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plate. The typical concentration range for testing is 0.008 to 4 µg/mL.[1]
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 18-24 hours in ambient air.[9]
d. Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Gradient Diffusion (Etest®) MIC Testing
The Etest® method provides a direct reading of the MIC value on an agar plate.[2][9]
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound Etest® strips (concentration gradient typically 0.002 to 32 µg/mL)[10]
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2 °C)
-
QC strain: S. aureus ATCC® 29213
b. Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.
c. Procedure:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.
-
Allow the agar surface to dry for 5-15 minutes.
-
Aseptically apply the this compound Etest® strip to the center of the inoculated plate.
-
Incubate the plate at 35 ± 2 °C for 18-24 hours.[9]
d. Interpretation of Results: Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest® strip.[9] For this compound, the endpoint should be read at complete inhibition of growth.[10]
Disk Diffusion Testing
The disk diffusion method is a qualitative test that categorizes an organism as susceptible, intermediate/susceptible-dose dependent, or resistant.[3][11][12]
a. Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (5 µg for EUCAST, 30 µg for CLSI)[11][13]
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2 °C)
-
Ruler or caliper
-
QC strain: S. aureus ATCC® 25923
b. Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.
c. Procedure:
-
Inoculate the MHA plate as described for the Etest® method.
-
Aseptically apply the this compound disk to the surface of the inoculated agar.
-
Incubate the plate at 35 ± 2 °C for 18-24 hours.
d. Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on the established breakpoints from CLSI or EUCAST.
Data Presentation
Table 1: this compound MIC and Zone Diameter Interpretive Criteria for S. aureus
| Organization | Method | Susceptible | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant |
| CLSI | MIC (µg/mL) | ≤ 1 | 2 - 4 | ≥ 8[9][11][14] |
| Disk Diffusion (mm) | ≥ 25 | 20 - 24 | ≤ 19[11][14] | |
| EUCAST | MIC (µg/mL) | ≤ 1 | 2 | > 2[15] |
| Disk Diffusion (mm) | ≥ 20 | - | < 20[13] |
Table 2: Quality Control Ranges for this compound MIC Testing with S. aureus ATCC® Strains
| QC Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) |
| S. aureus ATCC® 29213 | Broth Microdilution | 0.12 - 0.5 | N/A |
| S. aureus ATCC® 25923 | Disk Diffusion (30 µg disk) | N/A | 26 - 35[11] |
| S. aureus ATCC® 29213 | Disk Diffusion (5 µg disk) | N/A | 24 - 30[13] |
Visualizations
Caption: Workflow for this compound MIC Testing of S. aureus.
Caption: CLSI MIC Interpretation Logic for this compound vs. S. aureus.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Etest® versus broth microdilution for this compound MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Revised this compound Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. jcdr.net [jcdr.net]
- 10. bioMérieux Releases Etest® this compound [rapidmicrobiology.com]
- 11. Evaluation of the Revised this compound Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 13. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with this compound 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Rationale for Recognition Decision: this compound fosamil | FDA [fda.gov]
- 15. ethjhealths.org [ethjhealths.org]
Application Notes and Protocols for Evaluating Ceftaroline Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of established experimental animal models for assessing the in vivo efficacy of Ceftaroline, a cephalosporin antibiotic with activity against methicillin-resistant Staphylococcus aureus (MRSA). Detailed protocols for key models are provided to facilitate study design and execution.
Overview of Preclinical Animal Models
This compound has demonstrated efficacy in a variety of animal models of infection, which are crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties and for predicting clinical success. The most commonly utilized models for this compound efficacy testing include:
-
Murine Pneumonia Model: This model is essential for evaluating treatments for respiratory tract infections. Both immunocompetent and neutropenic mice are used to simulate different host immune statuses.
-
Murine Neutropenic Thigh Infection Model: A highly standardized model for studying the efficacy of antimicrobial agents against localized soft tissue infections. It is particularly useful for determining PK/PD parameters such as the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).
-
Murine Bacteremia/Sepsis Model: This model assesses the ability of an antibiotic to clear bacteria from the bloodstream and vital organs, mimicking systemic infections.
-
Rabbit Pneumonia Model: Rabbits are often preferred for studying S. aureus pneumonia, especially strains producing Panton-Valentine leukocidin (PVL), as rabbit neutrophils are susceptible to the cytotoxic effects of PVL, similar to human neutrophils.[1]
-
Rabbit Septic Arthritis and Osteomyelitis Models: These models are used to evaluate antibiotic efficacy in deep-seated infections of the joints and bones.
Quantitative Efficacy Data Summary
The following tables summarize the quantitative efficacy of this compound in various animal models as reported in the literature.
Table 1: Efficacy of this compound in Murine Infection Models
| Animal Model | Pathogen | This compound Dosing Regimen | Comparator(s) | Key Efficacy Endpoint | This compound Efficacy | Comparator Efficacy | Reference(s) |
| Immunocompetent Bacteremia | MRSA | 50 mg/kg every 6h for 24h | Vancomycin, Daptomycin | Log₁₀ CFU reduction in blood and kidney | Blood: 2.34 ± 0.33; Kidney: 2.08 ± 0.22 | Vancomycin (Blood): 1.84 ± 0.73; Daptomycin (Blood): 2.30 ± 0.60 | [2] |
| Immunocompromised Pneumonia | MRSA, MSSA | Human-simulated regimen (600 mg IV q12h) | N/A | Log₁₀ CFU reduction in lungs | 0.64 to 1.95 log₁₀ CFU reduction | N/A | [3][4][5] |
| Pyomyositis | MRSA | 20 mg/kg | Linezolid, Vancomycin | Reduction in bacterial counts in thigh muscle | Superior to vancomycin | Linezolid: Superior to vancomycin | [6] |
Table 2: Efficacy of this compound in Rabbit Infection Models
| Animal Model | Pathogen | This compound Dosing Regimen | Comparator(s) | Key Efficacy Endpoint | This compound Efficacy | Comparator Efficacy | Reference(s) |
| PVL-positive MRSA Pneumonia | MRSA (USA300) | Human-equivalent dosing | Clindamycin, Linezolid, Vancomycin | Reduction in mortality and bacterial titers in lungs and spleen | Significantly reduced mortality and bacterial titers | Clindamycin & Linezolid: Significantly reduced mortality and bacterial titers; Vancomycin: Did not reduce mortality | [1][7] |
| Septic Arthritis | MRSA, VISA | Dose mimicking 10 mg/kg or 600 mg bid | Linezolid, Vancomycin | Log₁₀ CFU reduction in synovium | -1.98 log₁₀ CFU/gram | N/A | [6] |
| Osteomyelitis | MRSA | N/A | Linezolid, Vancomycin | Reduction in bacterial counts in bone and bone marrow | -2.83 log₁₀ CFU/gram (bone); -2.95 log₁₀ CFU/gram (bone marrow) | Linezolid: -2.25 (bone), -2.69 (bone marrow) | [6] |
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics against soft tissue infections.
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to female ICR or BALB/c mice (6-8 weeks old).
-
A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day prior to infection.
-
-
Bacterial Inoculum Preparation:
-
Culture the desired S. aureus strain (e.g., MRSA) overnight on tryptic soy agar (TSA).
-
Resuspend colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a concentration of approximately 10⁷ CFU/mL.
-
-
Infection:
-
Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.
-
-
Treatment:
-
Initiate this compound treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound (and comparators, if applicable) via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine PK/PD parameters.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., TSA) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Murine Pneumonia Model
This model is used to assess antibiotic efficacy against respiratory infections.
Protocol:
-
Induction of Immunosuppression (if applicable):
-
For an immunocompromised model, induce neutropenia as described in the thigh infection model.
-
-
Bacterial Inoculum Preparation:
-
Prepare a mid-logarithmic phase culture of the desired S. aureus strain.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10⁸ CFU/mL).
-
-
Infection:
-
Anesthetize the mice (e.g., with isoflurane).
-
Instill a 50 µL volume of the bacterial suspension intranasally.
-
-
Treatment:
-
Endpoint Analysis:
-
At the study endpoint (e.g., 24 or 48 hours), euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile saline.
-
Perform serial dilutions and plate to enumerate bacterial CFU per gram of lung tissue.
-
Rabbit Pneumonia Model
This model is particularly relevant for studying PVL-producing S. aureus.
Protocol:
-
Animal Model:
-
Use immunocompetent male New Zealand white rabbits.[1]
-
-
Bacterial Inoculum Preparation:
-
Prepare an inoculum of a PVL-positive S. aureus strain (e.g., USA300) in the mid-logarithmic growth phase.
-
-
Infection:
-
Anesthetize the rabbits.
-
Induce pneumonia by intratracheal instillation of the bacterial suspension.
-
-
Treatment:
-
Endpoint Analysis:
-
Monitor survival over a set period (e.g., 48 hours).
-
At the end of the study, euthanize the animals and collect lungs and spleen for bacterial enumeration (CFU/gram).
-
Pulmonary tissue can also be assessed for macroscopic damage and PVL concentration via ELISA.[7]
-
Visualizations
Mechanism of Action: this compound Inhibition of PBP2a
This compound's efficacy against MRSA is primarily due to its high affinity for penicillin-binding protein 2a (PBP2a), an enzyme that confers resistance to most β-lactam antibiotics. This compound binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site, allowing a second this compound molecule to bind and inhibit the enzyme's transpeptidase activity, thereby disrupting cell wall synthesis.
References
- 1. criver.com [criver.com]
- 2. A Postinfluenza Model of Staphylococcus aureus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
- 5. Preventing lung pathology and mortality in rabbit Staphylococcus aureus pneumonia models with cytotoxin-neutralizing monoclonal IgGs penetrating the epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Ceftaroline in Plasma
These application notes provide detailed methodologies for the quantification of Ceftaroline in human plasma using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical method development.
Method 1: Rapid HPLC-UV Method for this compound Quantification
This method, adapted from Alarcia-Lacalle et al., describes a simple and rapid HPLC-UV method suitable for high-throughput analysis in clinical and research settings.[1][2][3][4][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 40 µg/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [2] |
| Retention Time | ~4.7 minutes | [3] |
| Intra-day Precision (CV%) | ≤ 5.8% | |
| Inter-day Precision (CV%) | ≤ 7.5% | |
| Intra-day Accuracy (RE%) | -5.3% to 6.0% | |
| Inter-day Accuracy (RE%) | -3.0% to 4.0% | |
| Detection Wavelength | 238 nm | [1][2][3] |
Experimental Protocol
1. Materials and Reagents:
-
This compound dihydrochloride standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Drug-free human plasma (with K3EDTA as anticoagulant)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)
-
Centrifuge capable of 10,000 x g and 4°C
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Dissolve this compound dihydrochloride in a 1:1 (v/v) mixture of water and methanol.[3] Prepare fresh daily.
-
Working Solutions: Dilute the stock solution with water to prepare working solutions at concentrations of 400, 200, 100, 50, 10, 5, and 2.5 µg/mL.[2]
-
Calibration Standards: Prepare calibration standards by spiking 100 µL of each working solution into 900 µL of drug-free human plasma to obtain final concentrations of 40, 20, 10, 5, 1, 0.5, and 0.25 µg/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (e.g., low, medium, and high) in the same manner as the calibration standards.[2]
4. Sample Preparation:
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of methanol.[2]
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant and inject 20 µL into the HPLC system.[2][3]
5. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/concentration weighting factor.[2]
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Method Validation
The method should be validated according to FDA and EMA guidelines.[2] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma samples from different sources to ensure no endogenous interferences at the retention time of this compound.
-
Linearity and Range: Determined by analyzing the calibration standards over the specified concentration range. The correlation coefficient (R) should be > 0.99.[2]
-
Precision and Accuracy: Evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). The coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ), and the relative error (RE) for accuracy should be within ±15% (±20% for LLOQ).
-
Stability: this compound stability in plasma should be assessed under various conditions, including short-term storage at room temperature, long-term storage at -20°C and -80°C, and after freeze-thaw cycles.[2] this compound in plasma samples was found to be stable at -80°C for at least 3 months.[1][2][3][4][5]
Method 2: HPLC-MS/MS Method for Simultaneous Quantification
For higher sensitivity and selectivity, an HPLC-tandem mass spectrometry (MS/MS) method can be employed. This method allows for the simultaneous determination of this compound and other antibiotics.[6][7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L | [7] |
| Intra-run Precision (CV%) | 1.22% to 9.35% | [7] |
| Between-run Precision (CV%) | 1.61% to 9.36% | [7] |
| Run Time | ~3 minutes | [6][7] |
Experimental Protocol
1. Materials and Reagents:
-
This compound standard
-
This compound-d4 (internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Ammonium acetate
-
Drug-free human plasma (with K3EDTA as anticoagulant)
2. Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
On-line solid-phase extraction (SPE) system.
-
Phenyl-hexyl analytical column.
3. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with appropriate dilutions of the this compound stock solution.[6]
-
Internal Standard Working Solution: Prepare a working solution of this compound-d4 in methanol.
4. Sample Preparation:
-
To 100 µL of plasma sample, add 200 µL of methanol containing the internal standard (this compound-d4).[6]
-
Vortex the mixture.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial and inject 10 µL into the LC-MS/MS system.[6]
5. LC-MS/MS Conditions:
-
On-line SPE: Use an appropriate SPE column for sample clean-up and concentration.
-
Chromatographic Separation: Utilize a phenyl-hexyl column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% acetic acid and 10 mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Quantification of this compound in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies [mdpi.com]
- 2. Quantification of this compound in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies [addi.ehu.es]
- 5. Quantification of this compound in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Simultaneous determination of this compound, daptomycin, linezolid and rifampicin concentrations in human plasma by on-line solid phase extraction coupled to high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Time-Kill Assays of Ceftaroline's Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting in vitro time-kill assays to evaluate the bactericidal activity of Ceftaroline, a broad-spectrum cephalosporin. This compound demonstrates potent activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Time-kill assays are crucial for determining the rate and extent of bacterial killing by an antimicrobial agent and are an essential tool in preclinical drug development.
Introduction to this compound's Bactericidal Activity
This compound exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3] A key feature of this compound is its high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus, distinguishing it from many other β-lactam antibiotics.[3] This allows this compound to be effective against MRSA strains.[3][4] Time-kill studies have consistently demonstrated the bactericidal nature of this compound, defined as a ≥3-log10 reduction in colony-forming units (CFU)/mL.[4][5]
Key Concepts in Time-Kill Assays
A time-kill assay measures the change in a microbial population over a specific time after exposure to an antimicrobial agent in vitro.[6] The results are typically plotted as log10 CFU/mL versus time. Key definitions include:
-
Bacteriostatic: An agent that inhibits bacterial growth, generally resulting in a <3-log10 reduction in CFU/mL from the initial inoculum.
-
Bactericidal: An agent that actively kills bacteria, defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[7]
-
Synergy: The interaction of two or more agents, where their combined effect is significantly greater than the sum of their individual effects.
-
Antagonism: The interaction where the combined effect of two or more agents is less than their individual effects.
Experimental Protocols
This section details the methodology for performing a standard in vitro time-kill assay with this compound. The protocol is synthesized from established methodologies described in peer-reviewed literature.[5][6][7][8][9]
Materials
-
This compound (analytical grade)
-
Bacterial strains of interest (e.g., MRSA, MSSA)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth supplemented with calcium and magnesium (SMHB), Tryptic Soy Broth (TSB))[5]
-
Appropriate agar plates (e.g., Tryptic Soy Agar (TSA))[5]
-
Sterile saline (0.9%)
-
Sterile culture tubes or flasks
-
Incubator (35-37°C)[10]
-
Shaking incubator (optional, but recommended for aeration)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Serial dilution tubes
-
Colony counter
Experimental Workflow Diagram
References
- 1. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trials of Ceftaroline in Pneumonia Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and execution of clinical trials for Ceftaroline in the treatment of pneumonia, with a primary focus on Community-Acquired Pneumonia (CAP). The protocols and data presented are based on the pivotal FOCUS 1 and FOCUS 2 Phase 3 clinical trials, which were instrumental in the regulatory approval of this compound for this indication.
Introduction
This compound fosamil is a fifth-generation cephalosporin with broad-spectrum bactericidal activity against common respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy and safety in treating CAP have been established in two large, randomized, double-blind, multicenter Phase 3 trials known as FOCUS 1 and FOCUS 2.[3][4] These studies compared this compound with the standard-of-care antibiotic, ceftriaxone.
Mechanism of Action
This compound is a prodrug that is rapidly converted in the body to its active form, this compound.[5] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound binds with high affinity to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] A key feature of this compound is its high affinity for PBP2a of MRSA and PBP2x of Streptococcus pneumoniae, which are often responsible for resistance to other β-lactam antibiotics.[6][7] This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to bacterial cell wall disruption and ultimately cell death.[5] Recent studies also suggest an allosteric regulation mechanism where this compound binds to a site on PBP2a distinct from the active site, inducing a conformational change that facilitates its inhibitory action.[8]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Clinical Trial Design and Protocols
The FOCUS 1 and FOCUS 2 trials were designed to assess the non-inferiority of this compound compared to ceftriaxone in treating hospitalized adult patients with moderate to severe CAP.[9][10]
Study Design
-
Trial Phase: Phase 3
-
Design: Randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[11][12]
-
Patient Population: Hospitalized adults (≥18 years) with a diagnosis of CAP, classified as Pneumonia Outcomes Research Team (PORT) risk class III or IV.[13][14]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or ceftriaxone.[11][12]
Experimental Protocols
Inclusion Criteria:
-
Age ≥18 years.[15]
-
Hospitalization for CAP requiring intravenous antibiotic therapy.[13]
-
Radiographically confirmed new or progressive pulmonary infiltrate(s).[16]
-
Acute illness (≤7 days' duration) with at least three clinical signs or symptoms of lower respiratory tract infection (e.g., new or increased cough, purulent sputum, fever, abnormal chest examination).[13]
-
PORT risk class III or IV.[13]
Exclusion Criteria:
-
CAP of PORT risk class I, II, or V.[14]
-
Requirement for admission to an Intensive Care Unit (ICU) at baseline.[14]
-
Infection known or suspected to be caused by atypical pathogens or pathogens not typically associated with CAP.[16]
-
Known or suspected MRSA infection (as the comparator, ceftriaxone, is not active against MRSA).[16]
-
Creatinine clearance ≤30 mL/min.[16]
-
Receipt of potentially effective antimicrobial therapy for more than 24 hours within the 72 hours prior to randomization.
Figure 2: High-level experimental workflow for the FOCUS clinical trials.
Treatment Regimen:
-
This compound Group: 600 mg administered intravenously every 12 hours for 5 to 7 days.[11][12]
-
Ceftriaxone Group: 1 g administered intravenously every 24 hours for 5 to 7 days.[11][12]
-
In the FOCUS 1 trial, all patients also received two doses of oral clarithromycin (500 mg) on day 1 to cover for atypical pathogens.[12]
Assessments:
-
Clinical Assessment: Signs and symptoms of pneumonia were monitored daily during treatment.
-
Microbiological Assessment: Baseline respiratory (e.g., sputum) and blood samples were collected for culture and susceptibility testing.[17][18] Urinary antigen testing for Legionella pneumophila and Streptococcus pneumoniae was also performed.[19]
-
Primary Efficacy Endpoint: The primary outcome was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the last dose of the study drug.[4][9]
-
Definition of Clinical Cure: Resolution of all signs and symptoms of pneumonia, or improvement to such an extent that no further antimicrobial therapy was necessary.[1]
Data Presentation
The following tables summarize the key quantitative data from the integrated analysis of the FOCUS 1 and FOCUS 2 trials.
Table 1: Clinical Cure Rates in the Clinically Evaluable (CE) and Modified Intent-to-Treat Efficacy (MITTE) Populations [3]
| Population | This compound (n/N, %) | Ceftriaxone (n/N, %) | Difference (95% CI) |
| CE | 387/459 (84.3%) | 349/449 (77.7%) | 6.7% (1.6, 11.8) |
| MITTE | 479/579 (82.6%) | 439/573 (76.6%) | 6.0% (1.4, 10.7) |
Table 2: Clinical Cure Rates by Common Pathogens in the Microbiologically Evaluable (ME) Population [16][19]
| Pathogen | This compound (n/N, %) | Ceftriaxone (n/N, %) |
| Streptococcus pneumoniae | 59/69 (85.5%) | 48/70 (68.6%) |
| Staphylococcus aureus | 18/25 (72.0%) | 15/25 (60.0%) |
| Haemophilus influenzae | 20/24 (83.3%) | 17/20 (85.0%) |
| Klebsiella pneumoniae | 13/14 (92.9%) | 10/13 (76.9%) |
| Escherichia coli | 10/12 (83.3%) | 9/13 (69.2%) |
Table 3: Subgroup Analysis of Clinical Cure Rates in the Clinically Evaluable (CE) Population from a Study in Asian Patients [20]
| Subgroup | This compound (n/N, %) | Ceftriaxone (n/N, %) |
| Age <65 years | 35/49 (71.4%) | 35/49 (71.4%) |
| Age ≥65 years | 45/56 (80.4%) | 26/51 (51.0%) |
| PORT Risk Class III | 46/61 (75.4%) | 39/64 (60.9%) |
| PORT Risk Class IV | 34/44 (77.3%) | 22/36 (61.1%) |
| CURB-65 Score 0-1 | 30/38 (78.9%) | 21/36 (58.3%) |
| CURB-65 Score 2-3 | 47/63 (74.6%) | 37/58 (63.8%) |
Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Safety Population [21][22]
| Adverse Event | This compound (N=613) % | Ceftriaxone (N=615) % |
| Any TEAE | 47.0% | 45.7% |
| Diarrhea | 4.2% | 3.3% |
| Headache | 3.4% | 2.4% |
| Insomnia | 3.1% | 2.8% |
| Nausea | 2.9% | 3.1% |
| Hypokalemia | 2.6% | 3.4% |
| Phlebitis | 2.5% | 2.8% |
| Serious TEAEs | 11.3% | 11.7% |
| Discontinuation due to TEAE | 4.4% | 4.1% |
| Death | 2.4% | 2.0% |
Conclusion
The clinical trial data from the FOCUS 1 and 2 studies demonstrate that this compound is an effective and well-tolerated treatment for community-acquired pneumonia in hospitalized adults.[21] this compound was non-inferior to ceftriaxone, and a pooled analysis suggested numerically higher clinical cure rates, particularly in patients with Streptococcus pneumoniae infection.[3][23] The safety profile of this compound is consistent with the cephalosporin class of antibiotics.[22] These findings support the use of this compound as a valuable therapeutic option for the management of CAP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound fosamil treatment patterns and outcomes in adults with community-acquired pneumonia: a real-world multinational, retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
- 6. What is this compound Fosamil used for? [synapse.patsnap.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FOCUS 2: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of this compound fosamil versus ceftriaxone in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FOCUS 1: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of this compound fosamil versus ceftriaxone in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Phase III, randomized, controlled, non-inferiority trial of this compound fosamil 600 mg every 8 h versus vancomycin plus aztreonam in patients with complicated skin and soft tissue infection with systemic inflammatory response or underlying comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Review of this compound fosamil microbiology: integrated FOCUS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and Safety of this compound Fosamil in Hospitalized Patients with Community-Acquired Pneumonia in China: Subset Analysis of an International Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III randomized, double-blind studies evaluating this compound fosamil for the treatment of patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III randomized, double-blind studies evaluating this compound fosamil for the treatment of patients with community-acquired pneumonia. | Semantic Scholar [semanticscholar.org]
- 23. Assessment of this compound fosamil in the treatment of community-acquired bacterial pneumonia due to Streptococcus pneumoniae: insights from two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Synergy of Ceftaroline and Daptomycin
Audience: Researchers, scientists, and drug development professionals.
Introduction The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a significant challenge in clinical practice. Combination antimicrobial therapy is an increasingly important strategy to overcome resistance, enhance bactericidal activity, and improve patient outcomes. The combination of ceftaroline, a fifth-generation cephalosporin with activity against MRSA, and daptomycin, a cyclic lipopeptide antibiotic, has shown promising synergistic effects in vitro against difficult-to-treat Gram-positive pathogens.[1][2] This document provides an overview of the mechanism of synergy, a summary of key in vitro data, and detailed protocols for assessing this combination in a laboratory setting.
Mechanism of Synergy The synergistic relationship between this compound and daptomycin is multifaceted. This compound enhances the activity of daptomycin primarily by interacting with penicillin-binding proteins (PBPs), including PBP2a in MRSA.[1] This interaction disrupts cell wall synthesis, leading to several downstream effects that favor daptomycin's mechanism of action. The proposed mechanism suggests that this compound exposure leads to a reduction in the net positive surface charge of the bacterial cell membrane.[1][3] This alteration increases the net negative charge, promoting a more favorable binding site for the positively charged daptomycin-calcium complex.[2] This enhanced binding facilitates daptomycin-induced membrane depolarization and subsequent bacterial cell death.[1][4] This synergistic action has been observed even in strains that have developed non-susceptibility to daptomycin.[5][6]
Data Presentation
The synergistic potential of this compound and daptomycin has been quantified in numerous in vitro studies using checkerboard and time-kill assays.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) and Synergy Data
| Organism/Strain | Condition | Daptomycin MIC (µg/mL) | This compound MIC (µg/mL) | Daptomycin + this compound MIC (µg/mL) | FIC Index* | Outcome | Reference |
| E. faecium | Daptomycin-Susceptible | 0.38 | >256 | 0.094 (DAP) + 16 (CPT) | ≤0.5 | Synergy | [3][7] |
| E. faecium | Daptomycin-Nonsusceptible | 10 | >256 | 2.5 (DAP) + 16 (CPT) | ≤0.5 | Synergy | [3][7] |
| MRSA | Pre-Daptomycin Exposure | 0.125 | 1 | Not Reported | Not Reported | Synergy | [6] |
| MRSA | Post-Daptomycin Nonsusceptible | 2 | 0.5 | Not Reported | Not Reported | Synergy | [6] |
| Daptomycin-NS SA | 7 Patient Isolates | >1 | Not Reported | Synergy at 0.5 x MIC for 2 isolates | Not Reported | Synergy | [8] |
*Fractional Inhibitory Concentration (FIC) Index: ≤0.5 = Synergy; >0.5 to 4.0 = Indifference/Additive; >4.0 = Antagonism.
Table 2: Summary of Time-Kill Assay Results
| Organism/Strain | Antibiotic Combination | Time (hours) | Mean Log₁₀ CFU/mL Reduction | Outcome | Reference |
| Daptomycin-NS MRSA | Daptomycin + this compound | 6 | 3.90 | Bactericidal | [6][9] |
| 24 | 4.40 | Bactericidal | [6][9] | ||
| 48 | 6.32 | Bactericidal | [6][9] | ||
| Daptomycin-NS VRE | Daptomycin + this compound | 24 | ~2.0 | Synergy | [3][7][10] |
| Pre-Daptomycin NS MRSA | Daptomycin + this compound | 24 | 8.18 | Eradication | [6] |
| 48 | Complete Eradication | Eradication | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of antimicrobial combinations. Below are standard protocols for checkerboard and time-kill assays.
Protocol 1: Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index by testing serial dilutions of two antimicrobial agents.
Methodology
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of daptomycin horizontally and this compound vertically in cation-adjusted Mueller-Hinton broth (CAMHB). Daptomycin should be supplemented with 50 mg/L of Ca²⁺. The final volume in each well should be 50 µL.
-
Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation: Calculate the FIC for each drug and the total FIC index:
-
FIC of Daptomycin = (MIC of Daptomycin in combination) / (MIC of Daptomycin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Daptomycin + FIC of this compound
-
Protocol 2: Time-Kill Analysis
Time-kill assays evaluate the rate and extent of bactericidal activity of antimicrobial agents over time.
Methodology
-
Preparation: Prepare tubes with CAMHB (supplemented with Ca²⁺ for daptomycin) containing the antibiotics at desired concentrations (e.g., 0.5x or 1x MIC), both alone and in combination. Include a growth control tube without any antibiotic.
-
Inoculum: Prepare a starting inoculum to achieve a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in each tube.
-
Incubation: Incubate all tubes at 37°C in a shaking incubator.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24, and 48 hours), withdraw an aliquot from each tube.
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal Activity: A ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Indifference: A <2 log₁₀ change in CFU/mL between the combination and its most active agent.
-
Conclusion The in vitro combination of this compound and daptomycin demonstrates significant synergistic and bactericidal activity against challenging Gram-positive pathogens, including daptomycin-nonsusceptible strains of MRSA and VRE. The proposed mechanism, involving this compound-mediated enhancement of daptomycin binding, provides a strong rationale for its potential clinical application. The protocols detailed in this document offer standardized methods for researchers to further investigate this promising antibiotic combination, aiding in the development of novel therapeutic strategies to combat antimicrobial resistance.
References
- 1. idstewardship.com [idstewardship.com]
- 2. Early Initiation of this compound-Based Combination Therapy for Methicillin-resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Restores Daptomycin Activity against Daptomycin-Nonsusceptible Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contagionlive.com [contagionlive.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound restores daptomycin activity against daptomycin-nonsusceptible vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of invitrosynergy of daptomycin or vancomycin plus this compound for daptomycin non-susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Ceftaroline Synergy with Other Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the synergistic activity of Ceftaroline with other antimicrobial agents. The following methodologies are outlined to guide researchers in the accurate and reproducible evaluation of antibiotic combinations, a critical step in combating antimicrobial resistance and optimizing therapeutic regimens.
Data Summary: this compound Synergistic Activity
The following tables summarize quantitative data from various studies on the synergistic effects of this compound when combined with other antimicrobials against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
Table 1: Synergy of this compound with Daptomycin, Vancomycin, and Linezolid against MRSA using Checkerboard Titration.
| Combination | Percentage of MRSA Strains Showing Synergy |
| This compound + Daptomycin | 30%[1] |
| This compound + Vancomycin | 10%[1] |
| This compound + Linezolid | 10%[1] |
Table 2: Bactericidal Effect of this compound Combinations against MRSA in Time-Kill Assays.
| Combination (at 0.5 x MIC) | Mean Log10 CFU/mL Reduction |
| This compound + Daptomycin (DAP-susceptible MRSA) | -5.79[1] |
| This compound + Daptomycin (DAP-resistant MRSA) | -6.40[1] |
Table 3: Synergy of this compound with Various Antimicrobials against Staphylococci using Etest.
| Combination | Organism | Synergy/Additive Effect |
| This compound + Daptomycin | Methicillin-susceptible S. aureus | Additive (53.2%), Synergy (6.6%)[2] |
| This compound + Daptomycin | Methicillin-resistant S. aureus | Additive (81.2%)[2] |
| This compound + Vancomycin | Methicillin-resistant S. aureus | Synergy (87%)[2] |
| This compound + Linezolid | Methicillin-resistant S. aureus | Additive (37%)[2] |
Experimental Protocols
Detailed methodologies for key in vitro synergy testing experiments are provided below.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
a. Materials:
-
96-well microtiter plates
-
This compound and other antimicrobial agent(s) of interest
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer or microplate reader
b. Protocol:
-
Prepare Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent and dilute them in MHB to the desired starting concentrations.
-
Plate Setup:
-
Add 50 µL of MHB to each well of a 96-well plate.
-
Create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the rows (ordinate) and the second antimicrobial along the columns (abscissa).[3]
-
This results in each well containing a unique combination of the two antibiotics.
-
-
Inoculation:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
a. Materials:
-
Culture tubes or flasks
-
This compound and other antimicrobial agent(s) of interest
-
MHB, cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
b. Protocol:
-
Prepare Cultures: Inoculate tubes containing MHB with the test organism to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Add Antibiotics: Add this compound and the second antimicrobial agent at desired concentrations (e.g., 0.5x MIC, 1x MIC) to the respective tubes, both individually and in combination. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect an aliquot from each tube.
-
Colony Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
-
Etest Synergy Assay
The Etest method is a simple gradient diffusion technique to assess synergy.
a. Materials:
-
Large agar plates (e.g., 150 mm) with Mueller-Hinton Agar
-
Etest strips for this compound and the second antimicrobial agent
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
b. Protocol:
-
Plate Inoculation: Evenly streak a sterile swab dipped in the standardized bacterial inoculum over the entire surface of the agar plate.
-
Etest Strip Application:
-
Place the Etest strip for the first antibiotic onto the agar surface.
-
Place the Etest strip for the second antibiotic at a 90° angle to the first, with the intersection at the respective MIC values or at a specific point of interest.
-
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: After incubation, observe the zones of inhibition. A phantom zone or deformation of the elliptical inhibition zones at the intersection of the strips can indicate synergy.
-
Calculate FIC Index (optional): The MIC values can be read from where the inhibition ellipse intersects the strip. The FIC index can be calculated as described for the checkerboard assay.
Visualizations
Experimental Workflows
Caption: Workflow for the Checkerboard Microdilution Assay.
References
- 1. Evaluation of the synergistic effect of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound in combination with other antimicrobials active against Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Ceftaroline in Biofilm Eradication Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ceftaroline in various in vitro models of bacterial biofilm eradication, with a particular focus on Methicillin-Resistant Staphylococcus aureus (MRSA). The included data and protocols are intended to guide researchers in designing and interpreting experiments aimed at evaluating the anti-biofilm efficacy of this compound, both as a monotherapy and in combination with other antimicrobial agents.
Introduction to this compound's Anti-Biofilm Activity
This compound, a novel fifth-generation cephalosporin, has demonstrated significant activity against a broad spectrum of Gram-positive bacteria, including MRSA.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs), notably PBP2a in MRSA, which is responsible for resistance to other β-lactam antibiotics.[2] Beyond its bactericidal effects on planktonic bacteria, this compound has shown promise in the challenging context of biofilm-associated infections. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotic treatments.[3]
Studies have shown that this compound can inhibit biofilm formation and, in some cases, disrupt pre-existing biofilms.[4] However, its efficacy can be strain-dependent, and sub-inhibitory concentrations (sub-MICs) may paradoxically enhance biofilm formation in some MRSA strains.[4] This highlights the importance of maintaining effective bactericidal concentrations in clinical settings. Combination therapy, particularly with agents like daptomycin, has shown synergistic effects in eradicating MRSA biofilms.[3][5][6][7][8][9][10]
Data Presentation: Efficacy of this compound in Biofilm Models
The following tables summarize the quantitative data from various studies on the efficacy of this compound against bacterial biofilms, primarily MRSA.
Table 1: this compound Monotherapy Against MRSA Biofilms
| MRSA Strain(s) | Model System | This compound Concentration | Outcome Measure | Result | Reference |
| 06/1483, 05/2369, 05/3291, ATCC 29213 | 48h biofilm formation in 24-well plates | MIC (0.5 µg/ml) | Inhibition of biofilm formation | Biofilm formation inhibited in all strains. | [4] |
| 06/1483, 05/2369, 05/3291, ATCC 29213 | 48h biofilm formation in 24-well plates | Sub-MICs (1/2 to 1/16 MIC) | Inhibition of biofilm formation | Strain-dependent; enhanced biofilm in two strains at 1/2 MIC. | [4] |
| 06/1483, 05/2369 | Disruption of 48h preformed biofilms | MIC (0.5 µg/ml) | Biofilm disruption | Significant disruption observed. | [4] |
| 05/2369 | Disruption of 48h preformed biofilms | 1/2 MIC (0.25 µg/ml) | Biofilm disruption | Significant disruption observed. | [4] |
| 3 clinical biofilm-producing MRSA strains | In vitro PK/PD model | Simulated 600 mg q8h | Log₁₀ CFU/cm² reduction | 2.48 ± 0.6 log₁₀ CFU/cm² reduction by 72h. | [3] |
Table 2: this compound Combination Therapy Against MRSA Biofilms
| Combination | MRSA Strain(s) | Model System | Outcome Measure | Result | Reference |
| This compound + Daptomycin | 3 clinical biofilm-producing MRSA strains | In vitro PK/PD model | Log₁₀ CFU/cm² reduction | 3.33 ± 1.01 log₁₀ CFU/cm² reduction within 72h. | [3][5][6][7] |
| This compound + Daptomycin | Biofilm-producing MRSA | Biofilm time-kill curves | Log₁₀ CFU/cm² reduction | 4.02 ± 0.59 log₁₀ CFU/cm² reduction. | [8][10] |
| This compound + Vancomycin | Biofilm-producing MRSA | Biofilm time-kill curves | Log₁₀ CFU/cm² reduction | 3.36 ± 0.35 log₁₀ CFU/cm² reduction. | [8][10] |
| This compound + Rifampin | Biofilm-producing MRSA | Biofilm time-kill curves | Log₁₀ CFU/cm² reduction | 2.68 ± 0.61 log₁₀ CFU/cm² reduction. | [8][10] |
| This compound + Daptomycin + Phage Sb-1 | VISA-DNS strain 8015, DNS strain 684 | Biofilm time-kill analysis | Log₁₀ CFU/mL reduction | >3 log₁₀ CFU/mL reduction (bactericidal). | [9] |
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Against Biofilm-Producing MRSA
| Strain Type | MIC Type | This compound MIC (µg/ml) | Daptomycin MIC (µg/ml) | Vancomycin MIC (µg/ml) | Rifampin MIC (µg/ml) | Reference |
| DNS MRSA | Broth Microdilution MIC | 0.5 - 1 | 2 - 4 | 2 - 4 | >4 | [3] |
| DNS MRSA | Biofilm MIC | 0 to 1 dilution higher | 1 to 2 dilutions higher | 1 to 2 dilutions higher | Not specified | [3] |
| Clinical MRSA Isolates | Broth Microdilution MIC | Not specified | Up to 4-fold lower than BMIC | Up to 4-fold lower than BMIC | Over 7-fold lower than BMIC | [8][11] |
| Clinical MRSA Isolates | Biofilm MIC | Up to 1-fold higher than BMD MIC | Up to 4-fold higher than BMD MIC | Up to 4-fold higher than BMD MIC | Over 7-fold higher than BMD MIC | [8][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of this compound for biofilm eradication are provided below.
Protocol 1: Quantification of Biofilm Formation using Crystal Violet Staining
This protocol is adapted from studies evaluating the effect of this compound on the formation and disruption of MRSA biofilms.[4]
Objective: To quantify the total biomass of a bacterial biofilm.
Materials:
-
24-well polystyrene plates
-
Bacterial culture (e.g., MRSA)
-
Mueller-Hinton broth supplemented with 1% glucose (MH-G)
-
This compound stock solution
-
Sterile distilled water
-
0.7% (w/v) Crystal Violet (CV) solution
-
33% (v/v) Acetic acid or 95% Ethanol for solubilization
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Biofilm Formation Assay:
-
Add 1 mL of MH-G to each well of a 24-well plate.
-
Add varying concentrations of this compound (e.g., MIC, 1/2 MIC, 1/4 MIC, etc.) to the respective wells. Include a no-antibiotic control.
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates statically at 37°C for 48 hours.
-
-
Biofilm Disruption Assay:
-
First, grow biofilms for 48 hours in the absence of antibiotics as described above.
-
After 48 hours, remove the planktonic cells and add fresh MH-G containing different concentrations of this compound.
-
Incubate for an additional 24 hours.
-
-
Staining and Quantification:
-
Gently remove the planktonic cells from each well.
-
Wash the wells twice with 2 mL of sterile distilled water to remove non-adherent cells.
-
Air-dry the plates.
-
Add 1 mL of 0.7% CV solution to each well and stain for 12 minutes.
-
Remove the CV solution and wash the wells again with distilled water.
-
Solubilize the bound CV by adding 1 mL of 33% acetic acid or 95% ethanol to each well.
-
Measure the absorbance of the solubilized CV at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Protocol 2: In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Biofilm Model
This protocol simulates human pharmacokinetic profiles of antibiotics to evaluate their efficacy against biofilms over time.[3]
Objective: To assess the bactericidal activity of simulated antibiotic regimens against a mature biofilm.
Materials:
-
CDC biofilm reactor with polyurethane coupons
-
Bacterial culture (e.g., biofilm-producing MRSA)
-
Growth medium (e.g., 1% glucose-supplemented Tryptic Soy Broth)
-
Mueller-Hinton broth (MHB)
-
Antibiotic stock solutions (this compound, Daptomycin, etc.)
-
Peristaltic pumps
-
Sterile normal saline
-
Vortexer and sonicator
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Biofilm Formation:
-
Place sterile polyurethane coupons in the CDC biofilm reactor.
-
Inoculate the reactor with a 0.5 McFarland standard of the test organism diluted 1:100 in growth medium.
-
Grow the biofilm for 24 hours under continuous flow of fresh medium.
-
-
Antibiotic Simulation:
-
Transfer the coupons with mature biofilms to a new reactor or model system.
-
Simulate human pharmacokinetic profiles of the desired antibiotics (e.g., this compound 600 mg q8h) by controlling the inflow of antibiotic-containing MHB and the outflow using peristaltic pumps to mimic the drug's half-life.
-
-
Sampling and Quantification:
-
Aseptically remove coupons at specified time points (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Wash the coupons twice in sterile normal saline to remove planktonic cells.
-
Place each coupon in a tube with 10 mL of normal saline.
-
Recover the biofilm-embedded cells by alternating cycles of vortexing and sonication.
-
Perform serial dilutions of the recovered bacterial suspension and plate on TSA.
-
Incubate the plates at 37°C for 24 hours and determine the colony-forming units (CFU) per cm².
-
Protocol 3: Biofilm Time-Kill Curve Assay
This method assesses the rate and extent of bacterial killing within a biofilm upon exposure to antibiotics.[8]
Objective: To determine the bactericidal activity of antibiotic combinations against biofilm-embedded bacteria over time.
Materials:
-
24-well plates with sterile coupons (e.g., polyurethane)
-
Bacterial culture (e.g., MRSA)
-
Growth medium (e.g., 1% glucose-supplemented Tryptic Soy Broth)
-
Antibiotic stock solutions
-
Sterile normal saline
-
Vortexer and sonicator
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Biofilm Formation:
-
Place a sterile coupon in each well of a 24-well plate containing 2 mL of growth medium.
-
Inoculate each well with a 1:100 dilution of a 0.5 McFarland standard bacterial suspension.
-
Incubate for 18-24 hours on an orbital shaker (150 rpm) to allow biofilm formation on the coupons.
-
-
Antibiotic Exposure:
-
Gently wash the coupons with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Transfer the coupons to a new 24-well plate containing 2 mL of fresh medium with the desired antibiotic concentrations (monotherapy or combination).
-
-
Sampling and Quantification:
-
At various time points (e.g., 0, 4, 8, 24 hours), remove coupons from the wells.
-
Wash the coupons to remove planktonic cells.
-
Recover and quantify the viable bacteria from the biofilm as described in the PK/PD model protocol (Protocol 2, steps 3.3-3.6).
-
Plot the log₁₀ CFU/cm² against time to generate the time-kill curve.
-
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow for biofilm studies, and the regulatory context of genes affected by this compound.
Caption: Mechanism of action of this compound against MRSA.
Caption: A generalized experimental workflow for studying biofilm eradication.
Caption: Genes involved in S. aureus biofilm formation affected by this compound.
References
- 1. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
- 3. Evaluation of this compound Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Subinhibitory Concentrations of this compound on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound Alone and in Combination against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus with Reduced Susceptibility to Daptomycin and Vancomycin in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ceftaroline Dosage for Pediatric Patients with Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies involving ceftaroline in pediatric populations with renal impairment. The content is structured to address specific experimental challenges and provide clear, actionable information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for this compound in pediatric patients with renal impairment?
A1: Dosage adjustments for this compound in pediatric patients with renal impairment are crucial to prevent drug accumulation and potential toxicity. Recommendations are primarily derived from physiologically based pharmacokinetic (PBPK) modeling studies, as extensive clinical trials in this specific population are limited. The following table summarizes proposed dosage adjustments based on age and renal function.[1][2] It is important to note that the FDA has not provided formal recommendations for pediatric patients with a creatinine clearance (CrCl) below 50 mL/min/1.73 m².[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a fifth-generation cephalosporin antibiotic. Its bactericidal activity results from the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. A key feature of this compound is its high affinity for PBP2a, the protein responsible for methicillin resistance in Staphylococcus aureus (MRSA), making it effective against this significant pathogen.
Q3: What are the primary concerns regarding this compound use in patients with renal impairment?
A3: The primary concern is the increased risk of adverse effects due to reduced drug clearance and subsequent accumulation. This compound is primarily eliminated by the kidneys. In patients with renal impairment, the drug's half-life is prolonged, leading to higher plasma concentrations. This can increase the risk of neurotoxicity, including encephalopathy and seizures. Therefore, appropriate dosage adjustments based on renal function are critical to ensure safety and efficacy.
Q4: How stable is this compound fosamil in common laboratory solutions?
A4: this compound fosamil, the prodrug of this compound, has demonstrated stability in various infusion solutions. Studies have shown that upon reconstitution in 0.9% sodium chloride or 5% dextrose solutions, this compound fosamil is stable for up to 24 hours when refrigerated at 2-8°C and for up to 6 hours at room temperature. For researchers conducting in vitro studies, it is recommended to prepare fresh solutions for each experiment to ensure consistent potency. If longer-term storage is necessary, it is advisable to conduct a stability study under the specific experimental conditions (e.g., in cell culture media like DMEM or RPMI) to determine the degradation kinetics.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent antibacterial activity in MIC assays | - Drug degradation due to improper storage or handling.- Binding of this compound to components in the culture medium.- Use of an inappropriate solvent. | - Prepare fresh stock solutions of this compound for each experiment.- If using frozen stock solutions, ensure they are single-use aliquots to avoid freeze-thaw cycles.- Verify the stability of this compound in the specific broth medium used for the MIC assay, especially if it contains supplements.- Use recommended solvents for reconstitution, such as sterile water for injection. |
| Unexpected cytotoxicity in cell-based assays | - High concentrations of the drug or its excipients.- Contamination of the drug stock solution. | - Perform a dose-response curve to determine the non-toxic concentration range for the cell line being used.- Ensure the final concentration of any solvent (e.g., DMSO) is below the toxic threshold for the cells.- Filter-sterilize the this compound stock solution before adding it to the cell culture medium. |
In Vivo Animal Model Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug concentrations | - Inconsistent drug administration (e.g., variable infusion rates).- Dehydration or changes in the renal function of the animal model.- Individual animal physiological differences. | - Utilize infusion pumps for continuous and precise drug delivery.- Ensure animals have free access to water to maintain hydration status.- Monitor renal function (e.g., serum creatinine, BUN) throughout the study to account for any changes.- Increase the number of animals per group to account for inter-individual variability. |
| Signs of neurotoxicity in animals (e.g., seizures, altered behavior) | - Drug accumulation due to induced renal impairment.- Inappropriate dose for the level of renal dysfunction in the model. | - Reduce the this compound dose in animals with severe renal impairment.- Implement therapeutic drug monitoring to correlate plasma concentrations with observed toxicities.- Consider a less severe model of renal impairment if the primary goal is not to study toxicity at high drug exposures. |
| Discrepancy between in vitro efficacy and in vivo outcomes | - Poor tissue penetration of this compound to the site of infection.- Protein binding of the drug in the animal's plasma.- The chosen animal model may not accurately reflect the human disease state. | - Measure this compound concentrations in the target tissue to assess penetration.- Determine the free (unbound) fraction of this compound in the plasma of the animal model.- Re-evaluate the appropriateness of the animal model for the specific research question. Consider factors like the pathogen's virulence in that species and the host's immune response. |
Data Presentation
Table 1: Proposed this compound Dosage Adjustments for Pediatric Patients with Renal Impairment[1][2]
| Age Group | Renal Function (eGFR/CrCl) | Proposed Dosage |
| 0 to <2 months | Moderate Impairment | 4 mg/kg every 8 hours |
| Severe Impairment | 3.5 mg/kg every 8 hours | |
| End-Stage Renal Disease (ESRD) | 2.5 mg/kg every 8 hours | |
| 2 months to <2 years | Moderate Impairment | 5 mg/kg every 8 hours |
| Severe Impairment | 4 mg/kg every 8 hours | |
| End-Stage Renal Disease (ESRD) | 3 mg/kg every 8 hours | |
| ≥2 years to <18 years (≤33 kg) | Moderate Impairment | 8 mg/kg every 8 hours |
| Severe Impairment | 6 mg/kg every 8 hours | |
| End-Stage Renal Disease (ESRD) | 5 mg/kg every 8 hours |
Note: These recommendations are based on PBPK modeling and have not been formally established by regulatory agencies.
Table 2: Pharmacokinetic Parameters of this compound in a Pediatric Patient Compared to Healthy Adults[4]
| Pharmacokinetic Parameter | 10-year-old child (36 kg) with cystic fibrosis (single 10 mg/kg dose) | Healthy adults (single 600 mg dose) (mean, SD) |
| Clearance (L/h) | 7.25 | 9.58 (1.85) |
| Weight-adjusted Clearance (L/h/kg) | 0.2 | 0.14 (0.028) |
| Half-life (h) | 1.6 | 1.6 (0.38) |
| Volume of distribution (L) | 16.8 | 20.3 |
| Weight-adjusted Volume of distribution (L/kg) | 0.46 | 0.32 (0.064) |
Experimental Protocols
Physiologically Based Pharmacokinetic (PBPK) Model Development for this compound in Pediatric Patients with Renal Impairment
This protocol provides a generalized workflow for developing a PBPK model to optimize this compound dosage in this specific population.
1. Model Structure and Parameterization:
-
Software: Utilize a validated PBPK modeling software (e.g., GastroPlus™, PK-Sim®).
-
Model Framework: Select a whole-body PBPK model that includes compartments for key organs and tissues (e.g., kidney, liver, lung, muscle, adipose).
-
Drug-Specific Parameters:
-
Input physicochemical properties of this compound (e.g., molecular weight, logP, pKa).
-
Incorporate in vitro data on plasma protein binding and blood-to-plasma ratio.
-
Define the primary clearance mechanism as renal, incorporating both glomerular filtration and potentially active tubular secretion.
-
-
System-Specific Parameters (Physiology):
-
Use the software's built-in pediatric population databases to generate virtual subjects with age-appropriate physiological parameters (e.g., organ volumes, blood flow rates).
-
Modify the renal function parameters (e.g., GFR) in the virtual pediatric population to simulate different degrees of renal impairment (mild, moderate, severe, ESRD).
-
2. Model Verification and Validation:
-
Adult Model Verification: First, develop and verify the PBPK model in a virtual adult population using published clinical data on this compound pharmacokinetics in healthy adults and adults with renal impairment. Compare simulated concentration-time profiles with observed data.
-
Pediatric Model Extrapolation and Validation: Extrapolate the verified adult model to the pediatric population by incorporating age-dependent physiological and enzymatic maturation functions. Validate the pediatric model using any available clinical pharmacokinetic data from pediatric studies. The model's predictive performance can be assessed by calculating the ratio of predicted to observed pharmacokinetic parameters (e.g., AUC, Cmax).
3. Dosage Simulation and Optimization:
-
Virtual Clinical Trials: Conduct simulations in the virtual pediatric populations with varying degrees of renal impairment.
-
Dose Adjustment Simulation: Simulate different dosing regimens (dose and frequency) of this compound.
-
Target Attainment Analysis: The primary goal is to identify dosing regimens that achieve a target pharmacokinetic/pharmacodynamic (PK/PD) index associated with efficacy (e.g., the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration, %fT > MIC) while avoiding exposures associated with toxicity.
Mandatory Visualizations
Caption: Workflow for PBPK model development and dosage optimization.
Caption: this compound's mechanism of action from prodrug to bactericidal effect.
References
- 1. This compound Dosage Optimized for Pediatric Patients With Renal Impairment Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Dosage Optimized for Pediatric Patients With Renal Impairment Using Physiologically Based Pharmacokinetic Modeling | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting inconsistent Ceftaroline MIC results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Ceftaroline Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Guide & FAQs
This section provides answers to specific questions and guidance on resolving inconsistencies in this compound MIC results.
Q1: Why are my this compound MIC results for Staphylococcus aureus inconsistent between different susceptibility testing methods (e.g., broth microdilution, disk diffusion, Etest)?
Inconsistent this compound MIC results can arise from the inherent variability of different testing methods. Studies have shown that while there is generally good overall agreement, discrepancies can occur, particularly for MRSA isolates with MICs near the breakpoint of 1 mg/L.[1][2]
-
Broth Microdilution (BMD): This is considered the reference method for MIC determination and is recommended by both CLSI and EUCAST.[3][4][5]
-
Disk Diffusion: This method can be less precise in discriminating between susceptible and non-susceptible isolates, especially for MRSA with this compound MICs of 1 and 2 mg/L.[1][2] Systematic bias has been observed where some laboratories consistently report larger or smaller zones irrespective of the disk or method used.[1][2]
-
Etest: While showing good essential agreement with BMD, Etest can sometimes miscategorize MRSA isolates.[4][6] For instance, some MRSA isolates found to be resistant by BMD were reported as susceptible by Etest.[4][6]
Q2: I'm seeing different interpretations of this compound MIC results. Why is there a discrepancy between CLSI and EUCAST breakpoints for S. aureus?
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have slightly different breakpoints for this compound against S. aureus, which can lead to different interpretations of the same MIC value.[1][2][7]
-
EUCAST: Generally defines susceptible as ≤1 mg/L and resistant as >1 mg/L.[1][4][7] For certain infections, an intermediate category may be used.[7][8]
-
CLSI: Defines susceptible as ≤1 mg/L, susceptible-dose dependent (SDD) as 2-4 mg/L, and resistant as ≥8 mg/L.[3][7] The SDD category was introduced to account for higher dosing regimens that can be effective against isolates with these MICs.[3][7][9]
This difference in breakpoints means that an isolate with an MIC of 2 mg/L would be considered resistant by EUCAST but susceptible-dose dependent by CLSI.[7]
Q3: My this compound MIC for a specific MRSA isolate is higher than expected. What could be the cause?
Elevated this compound MICs in MRSA can be due to several factors, primarily related to alterations in penicillin-binding proteins (PBPs).
-
PBP2a Mutations: Resistance to this compound in MRSA is often associated with mutations in the mecA gene, which encodes for PBP2a.[7][10][11] Specific amino acid substitutions in PBP2a can decrease the binding affinity of this compound.[7][11][12]
-
Clonal Complex: Certain MRSA clonal complexes, such as CC239, have been associated with higher rates of this compound non-susceptibility.[13]
-
Heteroresistance: Some MRSA strains may exhibit heteroresistance, where a subpopulation of cells shows increased resistance to an antibiotic.[13]
Q4: What are the recommended Quality Control (QC) strains and their expected MIC ranges for this compound testing?
Using appropriate QC strains is crucial for ensuring the accuracy of MIC testing. The recommended QC strain for S. aureus is ATCC® 29213™.
| Quality Control Strain | Method | Expected MIC Range (µg/mL) |
| S. aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 |
Note: Ranges are based on CLSI and EUCAST guidelines. Users should always refer to the latest documents from these organizations for the most current information.[14][15]
Data Summary Tables
Table 1: CLSI and EUCAST Breakpoints for this compound against Staphylococcus aureus
| MIC (µg/mL) | CLSI Interpretation | EUCAST Interpretation (Pneumonia) | EUCAST Interpretation (Other Infections) |
| ≤1 | Susceptible | Susceptible | Susceptible |
| 2 | Susceptible-Dose Dependent | Resistant | Intermediate |
| 4 | Susceptible-Dose Dependent | Resistant | Resistant |
| ≥8 | Resistant | Resistant | Resistant |
Source: Compiled from CLSI and EUCAST documents.[7][16][17]
Experimental Protocols
Broth Microdilution MIC Testing Protocol (Reference Method)
This protocol is a generalized summary based on CLSI and EUCAST guidelines.[3][18][19][20]
-
Prepare Inoculum:
-
Select 3-5 well-isolated colonies of the same morphology from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound powder.
-
Perform serial two-fold dilutions of this compound in CAMHB in a microtiter plate to achieve the desired concentration range.
-
-
Inoculate and Incubate:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Read and Interpret Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Interpret the MIC value according to the latest CLSI or EUCAST breakpoint tables.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound MIC testing.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Divergent interpretation of a this compound MIC result based on CLSI vs. EUCAST guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Susceptibility testing challenges with this compound, MRSA and a 1 mg/L breakpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Revised this compound Disk Diffusion Breakpoints When Testing a Challenge Collection of Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Etest® versus broth microdilution for this compound MIC determination with Staphylococcus aureus: results from PREMIUM, a European multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. FDA Rationale for Recognition Decision: this compound fosamil | FDA [fda.gov]
- 10. Reduced this compound Susceptibility among Invasive MRSA Infections in Children: a Clinical and Genomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Is Active against Heteroresistant Methicillin-Resistant Staphylococcus aureus Clinical Strains despite Associated Mutational Mechanisms and Intermediate Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reduced In Vitro Activity of this compound by Etest among Clonal Complex 239 Methicillin-Resistant Staphylococcus aureus Clinical Strains from Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of EUCAST zone diameter breakpoints and quality control range for Staphylococcus aureus with this compound 5-μg disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jcdr.net [jcdr.net]
- 16. MR05 | this compound Breakpoints for Staphylococcus aureus [clsi.org]
- 17. EUCAST: Rationale Documents [eucast.org]
- 18. In vitro Activity of this compound Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmilabs.com [jmilabs.com]
- 20. EUCAST: MIC Determination [eucast.org]
Technical Support Center: Overcoming Ceftaroline Resistance in MRSA
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming ceftaroline resistance in clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in MRSA?
A1: this compound resistance in MRSA is primarily mediated by alterations in the drug's target, Penicillin-Binding Protein 2a (PBP2a), which is encoded by the mecA gene. Specific mutations, particularly within the transpeptidase domain of PBP2a, can reduce the binding affinity of this compound, leading to decreased susceptibility.[1][2] Notably, amino acid substitutions such as Y446N and E447K in PBP2a have been associated with high-level this compound resistance.[1]
Beyond PBP2a mutations, non-PBP2a mechanisms can also contribute to resistance. These may include mutations in other penicillin-binding proteins such as PBP2 and PBP3, or changes in the promoter region of the pbp4 gene, leading to its overexpression.[3][4]
Q2: What are the current clinical strategies to overcome this compound resistance in MRSA infections?
A2: The primary clinical strategy to combat this compound-resistant MRSA infections is the use of combination therapy. Combining this compound with other antimicrobial agents has shown synergistic effects and positive clinical outcomes. The most studied combinations include:
-
This compound and Daptomycin: This combination has demonstrated clinical success in treating persistent MRSA bacteremia and infective endocarditis, often leading to rapid bacterial clearance.[5][6][7]
-
This compound and Vancomycin: This combination is another effective salvage therapy option for persistent MRSA bacteremia.[7][8]
-
This compound and Carbapenems: Preclinical studies have shown synergy between this compound and carbapenems (e.g., ertapenem, meropenem), suggesting a potential future therapeutic strategy.[9]
Q3: How is this compound susceptibility in MRSA isolates determined in the laboratory?
A3: this compound susceptibility in MRSA is determined using standard antimicrobial susceptibility testing methods as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI). The primary methods include:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against an MRSA isolate.
-
E-test: This method provides a quantitative MIC value where an elliptical zone of inhibition intersects with a strip containing a gradient of the antibiotic.[4][10]
-
Disk Diffusion: This qualitative method assesses the diameter of the zone of inhibition around a this compound-impregnated disk to determine if the isolate is susceptible, intermediate, or resistant based on established breakpoints.[4]
According to CLSI guidelines, for S. aureus, a this compound MIC of ≤1 µg/mL is considered susceptible, 2-4 µg/mL is susceptible-dose dependent (SDD), and ≥8 µg/mL is resistant.[10][11]
Troubleshooting Guides
Problem 1: Inconsistent this compound MIC Results for MRSA Isolates.
-
Possible Cause 1: Methodological inconsistencies.
-
Troubleshooting: Ensure strict adherence to CLSI guidelines for inoculum preparation (0.5 McFarland standard), media (cation-adjusted Mueller-Hinton broth), and incubation conditions (35°C for 16-20 hours).[4]
-
-
Possible Cause 2: Heteroresistance.
-
Troubleshooting: MRSA populations can exhibit heteroresistance, where a subpopulation of cells expresses a higher level of resistance. Consider performing a population analysis profile (PAP) to detect such subpopulations.
-
-
Possible Cause 3: Reagent quality.
-
Troubleshooting: Verify the quality and storage conditions of this compound powder or E-test strips. Use appropriate quality control strains (e.g., S. aureus ATCC 29213) with each batch of testing to ensure accuracy.[4]
-
Problem 2: Lack of Synergy Observed in Combination Therapy Experiments (e.g., Checkerboard or Time-Kill Assays).
-
Possible Cause 1: Inappropriate antibiotic concentrations.
-
Troubleshooting: The range of concentrations tested in a checkerboard assay should span above and below the MIC of each individual drug. For time-kill assays, concentrations are typically based on the MIC (e.g., 0.5x, 1x, 2x MIC).[6]
-
-
Possible Cause 2: Antagonistic or indifferent interaction.
-
Troubleshooting: Not all antibiotic combinations are synergistic. The observed lack of synergy may be a true biological effect for the specific MRSA isolate and drug combination being tested.
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting: Ensure the starting inoculum is in the logarithmic growth phase for time-kill assays. For checkerboard assays, proper sealing of microplates is crucial to prevent evaporation, which can alter drug concentrations.
-
Data Presentation
Table 1: Clinical Success Rates of this compound-Based Therapies for MRSA Infections
| Infection Type | Treatment Regimen | Clinical Success Rate (%) | Reference(s) |
| Severe MRSA Infections | This compound Monotherapy | 74% | [5] |
| MRSA Bacteremia (with/without IE) | This compound Salvage Therapy | ~80% | [5] |
| Complicated Skin and Soft Tissue Infections (cSSTI) | This compound vs. Vancomycin + Aztreonam | 93.4% - 94.3% | [5] |
| Community-Acquired Bacterial Pneumonia (CABP) | This compound (alone or combination) | 66% | [5] |
| Nosocomial Pneumonia (HAP/VAP) | This compound | 57.1% - 58.3% | [5] |
| Persistent MRSA Bacteremia | Vancomycin + this compound | 96.7% (Microbiologic Cure) | [8] |
| Refractory MRSA Bacteremia | Daptomycin/Vancomycin + this compound | 100% (Microbiologic Cure) | [7] |
Table 2: this compound MICs in MRSA Isolates with PBP2a Substitutions
| PBP2a Substitution(s) | This compound MIC Range (mg/L) | Reference(s) |
| Prototype PBP2a (no substitutions) | 0.125 - 1 | [2] |
| N104K, V117I, N146K, A228V, L357I, E447K, I563T, S649A (1-5 substitutions) | 1 - 16 | [2] |
| Y446N and E447K | >32 | [1] |
| Glu447Lys | 8 | [3][4] |
Experimental Protocols
Determination of this compound MIC by Broth Microdilution
This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound powder
-
MRSA clinical isolate
-
S. aureus ATCC 29213 (Quality Control)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the MRSA isolate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
Inoculate Plate: Add 10 µL of the diluted bacterial suspension to wells 1-11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
CAMHB
-
Stock solutions of this compound and a second antibiotic (e.g., Daptomycin)
-
MRSA clinical isolate
Procedure:
-
Prepare Plates: Add 50 µL of CAMHB to each well of a 96-well plate.
-
Dilute Antibiotic A (this compound): Serially dilute this compound along the y-axis of the plate. The concentrations should typically range from 4x MIC to 1/16x MIC.
-
Dilute Antibiotic B (e.g., Daptomycin): Serially dilute the second antibiotic along the x-axis of the plate. The concentration range should be similar to that of this compound.
-
Prepare and Add Inoculum: Prepare the MRSA inoculum as described for the broth microdilution method to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
This assay assesses the bactericidal activity of antimicrobial agents over time.
Materials:
-
CAMHB
-
This compound and other antibiotics as required
-
MRSA clinical isolate
-
Sterile culture tubes
-
Plates for colony counting (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Inoculum: Grow the MRSA isolate to the logarithmic phase in CAMHB. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 1x MIC)
-
Second antibiotic alone (e.g., Daptomycin at 1x MIC)
-
This compound + second antibiotic
-
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on agar for colony counting.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[1]
-
Visualizations
References
- 1. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. jcdr.net [jcdr.net]
- 5. Dynamic Profiling of Penicillin‐Binding Protein 2a (PBP2a)‐Positive Extracellular Vesicles: Implications for Early Diagnosis and Treatment Monitoring of Methicillin‐Resistant Staphylococcus Aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the synergistic effect of this compound against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. This compound Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceftaroline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of ceftaroline for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound fosamil? Which form should be used for in vitro assays?
A: this compound fosamil is the water-soluble prodrug of this compound.[1][2] The active form, this compound, has poor water solubility (approximately 2.3 mg/mL)[3]. This compound fosamil is rapidly converted to the active this compound by plasma phosphatase enzymes in vivo.[4][5][6] For most in vitro assays, you will use this compound fosamil due to its superior solubility. However, it is crucial to consider that for the compound to be active, the assay system must either contain phosphatases to convert the prodrug, or the active this compound form must be used, which presents its own solubility challenges.
Q2: My this compound fosamil powder is not dissolving completely in my aqueous buffer. What could be the issue?
A: Several factors can affect the solubility of this compound fosamil in aqueous solutions. The reported solubility in water is 8.6 mg/mL. If you are attempting to create a more concentrated solution, you may exceed its solubility limit. The pH of the solution is also a factor; solubility is enhanced in the presence of L-arginine, which acts as an alkalizing agent, with the pH of intravenous solutions typically ranging from 5.0 to 7.0. Ensure your buffer's pH is within a compatible range and consider preparing a fresh, less concentrated solution.
Q3: Can I use DMSO to prepare a stock solution of this compound fosamil?
A: Yes, Dimethyl sulfoxide (DMSO) can be used to dissolve this compound fosamil, although it is described as "sparingly soluble"[7]. Reported solubility values in DMSO vary significantly, ranging from 14 mg/mL to as high as 73 mg/mL[8][9]. This variability may be due to differences in the specific salt form of the compound, purity, and the quality of the DMSO. It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce solubility[8][10]. Gentle warming and sonication may be required to achieve complete dissolution[9][11].
Q4: After dissolving this compound fosamil, the solution has a light to dark yellow color. Does this indicate degradation?
A: Not necessarily. The color of this compound fosamil solutions can range from clear to light or even dark yellow, depending on the concentration and the solvent used[2][12]. This color change does not automatically indicate a loss of potency, provided the solution is prepared and stored as recommended[2][12]. However, you should always visually inspect the solution for any particulate matter before use[12].
Q5: How should I store my this compound fosamil stock solutions, and for how long are they stable?
A: For short-term use, aqueous solutions of this compound fosamil are stable for up to 6 hours at room temperature and up to 24 hours when refrigerated at 2°C to 8°C[2][12][13]. For longer-term storage, stock solutions prepared in DMSO should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[11]. One manufacturer suggests that DMSO stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C[11].
Q6: Do I need to account for the conversion of the prodrug (this compound fosamil) to the active form (this compound) in my assay?
A: Yes, this is a critical experimental consideration. This compound fosamil is the inactive prodrug and requires enzymatic conversion by phosphatases to become the active antibacterial agent, this compound[5][6]. If your in vitro system (e.g., cell-free assays, certain broth microdilution setups) lacks these enzymes, you will be testing the inactive form of the drug. For antimicrobial susceptibility testing, standard protocols and media like cation-adjusted Mueller-Hinton broth are typically used, and the results are interpreted based on established MIC breakpoints for the active form[14].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in aqueous solution | Exceeded Solubility Limit: The concentration of this compound fosamil is too high for the chosen solvent. | - Verify the concentration against the known solubility limit (8.6 mg/mL in water).- Prepare a new, more dilute solution.- Try gentle warming or brief sonication to aid dissolution. |
| Incorrect pH: The pH of the buffer or media is not optimal for solubility. | - Measure the pH of your final solution. This compound fosamil IV solutions are typically between pH 5.0 and 7.0.- Adjust the pH of your buffer if necessary. | |
| Incomplete dissolution in DMSO | Poor Solvent Quality: The DMSO has absorbed moisture from the air. | - Use a fresh, unopened bottle of anhydrous or molecular biology-grade DMSO.- Hygroscopic DMSO can significantly reduce the solubility of the product[11]. |
| Insufficient Agitation: The compound requires mechanical energy to dissolve fully. | - Vortex the solution vigorously.- Use an ultrasonic bath to aid dissolution[11]. Gentle heating may also be effective[9]. | |
| Inconsistent or unexpected experimental results | Compound Degradation: The stock solution or working solution has degraded over time or due to improper storage. | - Prepare fresh stock solutions before each experiment.- Store stock solutions in single-use aliquots at -20°C or -80°C[11].- Be aware that solutions in 5% dextrose may be less stable than those in 0.9% saline[15]. |
| Testing the Inactive Prodrug: The experimental system lacks the necessary phosphatase enzymes to convert this compound fosamil to active this compound. | - Confirm whether your assay medium (e.g., serum-free media) contains phosphatases.- If not, consider adding a source of phosphatase or using the active this compound compound, being mindful of its own solubility limitations. | |
| Particulate Matter: Undissolved microcrystals are being pipetted inconsistently, leading to variable final concentrations. | - Visually inspect the stock solution against a light source.- If particulates are seen, attempt to redissolve using sonication.- As a final step, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO). |
Quantitative Data and Protocols
Data Presentation
Table 1: Solubility of this compound Fosamil in Various Solvents
| Solvent | Reported Solubility | Notes and Recommendations | Source(s) |
| Water | 8.6 mg/mL | Solubility is increased by L-arginine. The pH of IV solutions is typically 5.0-7.0. | |
| DMSO | Sparingly Soluble; 14 - 73 mg/mL | Values vary widely. Use fresh, anhydrous DMSO. Sonication and/or gentle heating is recommended to achieve maximum solubility. | [7][8][9][11] |
| Ethanol | Insoluble | Not a recommended solvent. | [8] |
Table 2: Stability of this compound Fosamil Aqueous Solutions
| Storage Condition | Diluent | Duration of Stability | Source(s) |
| Room Temperature | Infusion Bag (e.g., 0.9% NaCl, 5% Dextrose) | Up to 6 hours | [2][12][13] |
| Refrigerated (2°C to 8°C) | Infusion Bag (e.g., 0.9% NaCl, 5% Dextrose) | Up to 24 hours | [2][12][13] |
| Refrigerated (4°C) | Elastomeric Device | Up to 144 hours (6 days) | [16] |
| Room Temperature (25°C) | Elastomeric Device | Up to 24 hours | [16] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 5 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound fosamil powder in a sterile conical tube.
-
Solvent Addition: Add a small volume of sterile, room temperature solvent (e.g., Sterile Water for Injection, 0.9% NaCl, or PBS pH 7.0) to the powder.
-
Dissolution: Vortex the tube gently for 2-3 minutes to dissolve the powder. Check visually to ensure no clumps remain. Add the remaining solvent to reach the final desired concentration.
-
Inspection: Visually inspect the solution. It should be clear and may range from colorless to light yellow.
-
Sterilization (Optional): If required for your assay, filter the solution through a 0.22 µm sterile syringe filter.
-
Use/Storage: Use the solution immediately or store at 2-8°C for up to 24 hours. Do not store aqueous solutions at -20°C unless validated, as freeze-thaw cycles can affect stability and solubility.
Protocol 2: Preparation of a DMSO Stock Solution (e.g., 20 mg/mL)
-
Weighing: Accurately weigh the this compound fosamil powder in a sterile, chemical-resistant tube (e.g., glass or polypropylene).
-
Solvent Addition: Using a precision pipette, add the required volume of fresh, anhydrous DMSO.
-
Dissolution: Vortex the solution vigorously for 3-5 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming (to ~37°C) can be used cautiously if sonication is insufficient.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months)[11].
Visual Guides
Caption: Metabolic activation pathway of this compound fosamil.
Caption: Experimental workflow for preparing a stock solution.
Caption: Troubleshooting logic for this compound dissolution issues.
References
- 1. This compound fosamil - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. toku-e.com [toku-e.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound fosamil | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. globalrph.com [globalrph.com]
- 13. International Journal of Pharmaceutical Compounding [ijpc.com]
- 14. jmilabs.com [jmilabs.com]
- 15. Stability of the antibiotic this compound fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physical and chemical stability of this compound in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
Ceftaroline Degradation and Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and stability issues of ceftaroline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
This compound, a fifth-generation cephalosporin, primarily degrades through the hydrolysis of its β-lactam ring, which leads to the formation of an inactive, open-ring metabolite known as this compound M-1[1]. The prodrug, this compound fosamil, also undergoes degradation through the loss of its N-phosphono group to yield the active this compound base[2][3].
Q2: What are the key factors that influence the stability of this compound?
The stability of this compound and its prodrug, this compound fosamil, is significantly influenced by several factors:
-
pH: this compound fosamil is particularly unstable in basic conditions[4]. Alkaline hydrolysis can lead to the immediate opening of the β-lactam ring[3]. It is relatively stable in acidic conditions[4][5].
-
Temperature: Elevated temperatures accelerate the degradation of this compound fosamil[2][5][6]. Thermal stress can promote the conversion of the prodrug to the active this compound base[2].
-
Light: this compound fosamil is sensitive to photodegradation, particularly under UVC light[5][7].
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the degradation of this compound fosamil[5].
-
Moisture: For the solid form of this compound fosamil, moisture content is a critical factor for stability. A moisture content of approximately 3% has been found to be the most stable form[8].
-
Formulation: The amorphous form of this compound fosamil is chemically unstable, even at refrigerated temperatures. Crystalline forms, such as the monoacetic acid solvate, exhibit greater stability[8].
Q3: How does the stability of this compound fosamil differ in various infusion solutions?
This compound fosamil has been shown to be stable in common infusion solutions like 0.9% sodium chloride and 5% dextrose for specific durations under controlled conditions. However, studies have indicated that it may be less stable in 5% glucose solution compared to 0.9% sodium chloride solution[6]. For instance, at a concentration of 2.4 mg/mL in a 5% glucose solution, a significant decay of approximately 65% was observed under clinical use conditions[6].
Troubleshooting Guide
Problem: I am observing rapid degradation of my this compound fosamil solution during my experiment.
-
Possible Cause 1: High pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. This compound fosamil is known to be unstable in basic conditions[4]. Ensure your buffers and diluents are within a neutral to slightly acidic pH range.
-
-
Possible Cause 2: Exposure to elevated temperatures.
-
Possible Cause 3: Exposure to light.
-
Troubleshooting Step: Protect your this compound fosamil solutions from light by using amber vials or covering the containers with aluminum foil[11]. This is especially important if you are working with the drug for an extended period.
-
Problem: I am seeing unexpected peaks in my HPLC/UPLC chromatogram.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of known this compound degradation products if standards are available. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help in identifying the potential degradation products[5][12][13]. LC-MS/MS analysis can be used to elucidate the structure of these unknown peaks[6][7][13].
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting Step: Prepare fresh solutions and mobile phases. Ensure all glassware and equipment are thoroughly cleaned. Run a blank injection to check for any system contamination.
-
Problem: My this compound fosamil powder appears discolored.
-
Possible Cause: Degradation of the solid-state drug.
-
Troubleshooting Step: Discoloration, such as the appearance of a deep red powder, can indicate significant degradation, particularly under thermal stress[2]. It is recommended to use a fresh, unopened vial of the drug. Ensure proper storage of the powder according to the manufacturer's instructions, paying attention to temperature and humidity control[8].
-
Quantitative Data Summary
Table 1: Stability of this compound Fosamil in Different Infusion Solutions
| Concentration | Diluent | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 4-12 mg/mL | 0.9% Sodium Chloride | 2-8°C (Refrigerated) | 24 hours | Chemically stable | [9] |
| 4-12 mg/mL | 0.9% Sodium Chloride | Room Temperature | 6 hours | Chemically stable | [9] |
| 4-12 mg/mL | 5% Dextrose | 2-8°C (Refrigerated) | 24 hours | Chemically stable | [9] |
| 4-12 mg/mL | 5% Dextrose | Room Temperature | 6 hours | Chemically stable | [9] |
| 6 mg/mL | 0.9% Sodium Chloride | 4°C | 144 hours | Stable | [10] |
| 6 mg/mL | 5% Dextrose | 4°C | 144 hours | Stable | [10] |
| 6 mg/mL | 0.9% Sodium Chloride | 25°C | 24 hours | Stable | [10] |
| 6 mg/mL | 5% Dextrose | 25°C | 24 hours | Stable | [10] |
| 6 mg/mL | 0.9% Sodium Chloride | 35°C | 12 hours | Stable | [10] |
| 6 mg/mL | 5% Dextrose | 35°C | 6 hours | Stable | [10] |
| 2.4 mg/mL | 5% Glucose Solution | Clinical Use Conditions | - | ~35% (65% decay) | [6] |
Table 2: Summary of Forced Degradation Studies of this compound Fosamil
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 1N HCl | - | Stable | [4] |
| Acid Hydrolysis | 0.1M HCl | - | Stable | [5] |
| Acid Hydrolysis | 1M HCl | 30 min | - | [3] |
| Basic Hydrolysis | 1N NaOH | - | Unstable | [4] |
| Basic Hydrolysis | 0.1M & 0.01M NaOH | - | Unstable | [5] |
| Basic Hydrolysis | 0.05M NaOH | 5 min | Immediate opening of β-lactam ring | [3] |
| Oxidation | 3% H₂O₂ | - | Unstable | [5] |
| Oxidation | 10% H₂O₂ | 30 min | - | [3] |
| Thermal Degradation | 70°C | 60 min | Stable | [4] |
| Thermal Degradation | 40°C & 60°C | - | Unstable | [5] |
| Photodegradation | UVA Light | - | Stable | [5] |
| Photodegradation | UVC Light | - | Unstable | [5] |
| Photodegradation | UVA Light (352 nm) | 5 hours | - | [3] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound fosamil to identify potential degradation products and assess stability.
-
Objective: To evaluate the stability of this compound fosamil under various stress conditions.
-
Materials:
-
This compound fosamil active pharmaceutical ingredient (API) or parenteral dosage form.
-
Hydrochloric acid (HCl) solution (e.g., 1N or 0.1M).
-
Sodium hydroxide (NaOH) solution (e.g., 1N or 0.1M).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% or 10%).
-
High-purity water.
-
Methanol or other suitable solvent.
-
Calibrated pH meter.
-
Temperature-controlled oven or water bath.
-
Photostability chamber with UVA and UVC light sources.
-
HPLC or UPLC system with a suitable detector (e.g., DAD, MS).
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound fosamil in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL)[14].
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of HCl solution. Keep the mixture at room temperature or an elevated temperature for a specified period. Neutralize the solution with NaOH before analysis[3][4].
-
Alkaline Hydrolysis: Mix a portion of the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature for a specified period. Neutralize the solution with HCl before analysis[3][4].
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a specified period[3][4].
-
Thermal Degradation: Place a portion of the stock solution in a temperature-controlled oven or water bath at a specified temperature (e.g., 70°C) for a defined duration[4].
-
Photolytic Degradation: Expose a portion of the stock solution to UVA and/or UVC light in a photostability chamber for a specified period[3][7]. Protect a control sample from light.
-
Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC or UPLC method.
-
2. Stability-Indicating RP-HPLC Method
This section describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound fosamil in the presence of its degradation products.
-
Objective: To develop and validate a method that can separate and quantify this compound fosamil from its degradation products.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
-
Chromatographic Conditions (Example):
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[4][12][14].
Visualizations
Caption: Primary degradation pathways of this compound fosamil.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid deprotection and purification of this compound free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. Stability of the antibiotic this compound fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and determination of related substances of this compound fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and stabilization studies of TAK-599 (this compound Fosamil), a novel N-phosphono type prodrug of anti-methicillin resistant Staphylococcus aureus cephalosporin T-91825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-use Stability of this compound Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Physical and chemical stability of this compound in an elastomeric infusion device - University of Tasmania - Figshare [figshare.utas.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Ceftaroline Efficacy and the High Inoculum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the high inoculum effect (HIE) on Ceftaroline efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the High Inoculum Effect (HIE)?
A1: The high inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antimicrobial agent significantly increases when a high bacterial concentration is used for susceptibility testing.[1][2] This is particularly pronounced for β-lactam antibiotics when tested against bacteria that produce β-lactamase enzymes.[1][2] In infections with high bacterial densities, such as endocarditis or abscesses, the HIE can potentially lead to therapeutic failures.[3]
Q2: Does this compound exhibit a significant High Inoculum Effect against Staphylococcus aureus?
A2: No, studies have shown that this compound is not significantly affected by the high inoculum effect, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) strains that exhibit a pronounced HIE with other β-lactams like cefazolin.[4] While a marked increase in the MIC of cefazolin is observed at high inocula (e.g., 10⁷ CFU/mL) with β-lactamase-producing MSSA, the MIC of this compound remains largely unchanged.[4]
Q3: What is the mechanism behind this compound's stability to the High Inoculum Effect?
A3: this compound's resilience to the HIE is attributed to two main factors:
-
Stability to β-lactamase hydrolysis: this compound is resistant to hydrolysis by the common β-lactamases produced by S. aureus.[5]
-
High affinity for Penicillin-Binding Proteins (PBPs): this compound has a very high affinity for S. aureus PBPs, including PBP2a in methicillin-resistant S. aureus (MRSA), which is the primary mechanism of resistance in these strains.[5][6][7] This strong binding allows this compound to effectively inhibit bacterial cell wall synthesis even in the presence of β-lactamases.
Q4: My experiment shows a slight increase in this compound MIC at a high inoculum. What could be the cause?
A4: While this compound is generally stable, minor shifts in MIC can occur. Potential reasons include:
-
Experimental variability: Inoculum preparation is a critical step. Even small deviations from the target inoculum concentration can affect MIC results.[8]
-
Strain-specific factors: While uncommon, some strains may produce higher levels of β-lactamase or have other subtle resistance mechanisms that could lead to a minor inoculum effect.
-
Subpopulations: The presence of subpopulations with higher MICs within the bacterial culture could lead to regrowth at higher inocula.[9]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound in HIE experiments.
-
Potential Cause: Inaccurate inoculum density.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.
-
Verify Colony Counts: Perform colony counts (CFU/mL) on your inoculum preparations to confirm the density. The standard inoculum is typically ~5 x 10⁵ CFU/mL, while a high inoculum is ~5 x 10⁷ CFU/mL.[2][3]
-
Fresh Cultures: Use freshly prepared bacterial cultures for inoculum preparation.
-
Thorough Mixing: Vortex the bacterial suspension thoroughly before dilution.
-
Timely Dilution: Complete the dilution of the bacterial suspension for the MIC test within 15 minutes of preparing the standard inoculum to prevent changes in bacterial density.[2]
-
Issue 2: Unexpected resistance to this compound at high inoculum.
-
Potential Cause: Emergence of resistance or presence of a resistant subpopulation.
-
Troubleshooting Steps:
-
Population Analysis: Perform a population analysis profile (PAP) to determine if there is a subpopulation of bacteria with higher this compound MICs.[9]
-
Passage Studies: Subculture the bacteria that grew at the higher this compound concentration and re-test their MIC to see if the resistance is stable.
-
Molecular Characterization: Sequence the mecA gene (encoding PBP2a) and other relevant genes to identify any mutations that could confer resistance.
-
Quantitative Data Summary
The following table summarizes the comparative in vitro activity of this compound and Cefazolin against a β-lactamase-producing MSSA strain (TX0117) at standard and high inocula.
| Antibiotic | Inoculum (CFU/mL) | MIC (μg/mL) |
| This compound | 10⁵ | 0.25 - 2 |
| 10⁷ | 0.25 - 2 | |
| Cefazolin | 10⁵ | 0.125 - 1 |
| 10⁷ | 8 - ≥128 |
Data adapted from a study on the efficacy of this compound against MSSA exhibiting the cefazolin high-inoculum effect.[4]
Experimental Protocols
Protocol 1: Determining the High Inoculum Effect on MIC
This protocol details the broth microdilution method for determining the MIC of this compound at standard and high bacterial inocula.
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland standard.
-
For the standard inoculum , dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
For the high inoculum , dilute the suspension to achieve a final concentration of approximately 5 x 10⁷ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculation:
-
Inoculate two sets of microdilution trays, one with the standard inoculum and one with the high inoculum.
-
Include a growth control (inoculum, no antibiotic) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Data Interpretation:
-
Compare the MIC values obtained from the standard and high inoculum tests. A significant increase (typically ≥4-fold) in the MIC at the high inoculum indicates an inoculum effect.
-
Protocol 2: β-lactamase Induction Assay
This protocol is for a crude preparation to assess the induction of β-lactamase in S. aureus.
-
Bacterial Growth:
-
Inoculate a suitable growth medium with an overnight culture of the test S. aureus strain.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of approximately 0.3.
-
-
Induction:
-
Add a sterile solution of an inducing agent (e.g., a β-lactam antibiotic like cefoxitin) at a sub-inhibitory concentration (e.g., 1/2 the MIC).
-
Include a control culture with no inducing agent.
-
Continue to grow the cultures for an additional 3 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 5mM HEPES, pH 7.2).
-
Resuspend the pellet in a small volume of buffer and lyse the cells (e.g., by sonication).
-
-
Enzyme Extract Preparation:
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
The supernatant contains the crude β-lactamase extract.
-
-
Activity Assay:
-
Determine the β-lactamase activity in the crude extract using a chromogenic substrate such as nitrocefin. The rate of color change is proportional to the enzyme activity.
-
Measure the protein concentration of the extract to calculate the specific activity of the β-lactamase.
-
Visualizations
Caption: this compound's interaction with β-lactamase at different inocula.
Caption: Experimental workflow for determining the High Inoculum Effect.
Caption: Logical relationship of factors influencing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Ceftaroline in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the potential off-target effects of Ceftaroline in mammalian cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on mammalian cells?
Currently, there is limited specific information available in peer-reviewed literature detailing the off-target effects of this compound on mammalian cells. As a fifth-generation cephalosporin, its primary mechanism of action is the inhibition of bacterial penicillin-binding proteins (PBPs), which are involved in cell wall synthesis, a structure not present in mammalian cells.[1][2] However, it is a general principle in cell culture that antibiotics, particularly at high concentrations, can have unintended effects on eukaryotic cells.[3] Some studies on the broader class of beta-lactam antibiotics have suggested potential interactions with eukaryotic cellular functions, including anti-proliferative effects.[3][4] Therefore, it is crucial for researchers to empirically determine the optimal concentration of this compound for their specific cell line and experimental conditions to minimize any potential off-target effects.
Q2: What is the recommended concentration of this compound to use in cell culture?
There is no single recommended concentration of this compound for all cell culture applications. The optimal concentration depends on the specific bacterial contaminants you are targeting and the sensitivity of your mammalian cell line. The goal is to use the lowest concentration that effectively inhibits bacterial growth without significantly affecting the health and behavior of your cultured cells. As a starting point, you can refer to the Minimum Inhibitory Concentration (MIC) values of this compound for common laboratory contaminants (see Table 1). However, it is essential to perform a dose-response experiment (kill curve) to determine the minimal effective and non-toxic concentration for your specific experimental setup.
Q3: How can I determine the optimal concentration of this compound for my experiments?
Determining the optimal concentration of this compound involves a two-step process:
-
Minimum Inhibitory Concentration (MIC) Determination: If the contaminating bacteria is known, you can refer to established MIC values. If the contaminant is unknown, a microbiology lab can perform an MIC test.
-
Cytotoxicity Assay: Perform a dose-response experiment to assess the impact of different concentrations of this compound on the viability and proliferation of your mammalian cell line. An MTT assay or a simple Trypan Blue exclusion assay can be used for this purpose.
The optimal concentration will be the lowest concentration that is effective against the bacteria while having a negligible effect on your mammalian cells.
Troubleshooting Guide
Problem 1: My mammalian cells show reduced proliferation or changes in morphology after adding this compound.
-
Possible Cause: The concentration of this compound may be too high and is exerting a cytotoxic effect on your cells.
-
Solution:
-
Perform a Dose-Response Analysis: Conduct a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line.
-
Lower the Concentration: Use a concentration of this compound that is well below its cytotoxic threshold for your cells but still effective against the bacterial contaminant.
-
Consider a Different Antibiotic: If a non-toxic and effective concentration cannot be found, consider using an alternative antibiotic with a different mechanism of action.
-
Implement Antibiotic-Free Periods: If possible, cycle the use of this compound, allowing the cells to recover in antibiotic-free medium.
-
Problem 2: I am observing unexpected changes in my experimental results (e.g., altered gene expression, changes in protein levels) after using this compound.
-
Possible Cause: this compound may have off-target effects on specific signaling pathways in your cells. While not well-documented for this compound specifically, some beta-lactam antibiotics have been shown to modulate T-cell functions and gene expression.[5]
-
Solution:
-
Validate Key Results: Repeat key experiments with and without this compound to confirm if the observed effects are a result of the antibiotic.
-
Use the Lowest Effective Concentration: Ensure you are using the lowest possible concentration of this compound that prevents contamination.
-
Control Experiments: Include a "vehicle control" (medium with the solvent used to dissolve this compound) and a "this compound-only" control in your experiments to isolate the effects of the antibiotic.
-
Literature Search: Search for literature on the effects of cephalosporins on the specific pathway you are studying.
-
Problem 3: The bacterial contamination in my cell culture persists even with the use of this compound.
-
Possible Cause:
-
The contaminating bacteria may be resistant to this compound.
-
The concentration of this compound may be too low.
-
The antibiotic may have degraded.
-
-
Solution:
-
Identify the Contaminant: Have the contaminating bacteria identified and its susceptibility to this compound tested by a microbiology lab.
-
Increase Concentration (with caution): If the bacteria is susceptible but the contamination persists, you may need to increase the this compound concentration. However, be mindful of potential cytotoxicity to your mammalian cells and re-evaluate with a cytotoxicity assay.
-
Prepare Fresh Antibiotic Stock Solutions: Antibiotics can degrade over time. Prepare fresh stock solutions of this compound regularly and store them properly (typically at -20°C in small aliquots).
-
Use Combination Therapy: In cases of resistant bacteria, a combination of antibiotics with different mechanisms of action might be necessary. Consult with a microbiologist or a technical support specialist for appropriate combinations.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Common Bacterial Contaminants
| Bacterial Species | MIC Range (µg/mL) | Key Considerations |
| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | |
| Staphylococcus aureus (MRSA) | 0.25 - 2 | Some strains may exhibit higher resistance. |
| Streptococcus pneumoniae | ≤0.008 - 0.25 | Generally very susceptible. |
| Escherichia coli | 0.12 - >32 | Susceptibility can vary significantly. |
| Pseudomonas aeruginosa | 4 - >64 | Generally considered resistant. |
Note: These values are compiled from various sources and should be used as a general guide. It is highly recommended to determine the MIC for the specific contaminant in your culture.
Experimental Protocols
Protocol 1: Determining the Minimum Effective Concentration (MEC) of this compound (Kill Curve)
This protocol helps determine the lowest concentration of this compound required to eliminate bacterial contamination in your cell culture.
Materials:
-
Your mammalian cell line
-
Cell culture medium
-
This compound stock solution
-
24-well plates
-
Bacterial culture (from a contaminated flask or a known strain)
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Plating: Seed your mammalian cells in a 24-well plate at your standard density.
-
Bacterial Inoculation: In a separate plate without mammalian cells, add a low, known concentration of the contaminating bacteria to each well containing your standard cell culture medium.
-
This compound Dilution Series: Prepare a serial dilution of this compound in your cell culture medium. A suggested range is 0.1 µg/mL to 100 µg/mL, including a "no antibiotic" control.
-
Treatment: Add the different concentrations of this compound to the wells containing the bacteria.
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO2. Observe the wells daily for signs of bacterial growth (e.g., turbidity, color change of the medium).
-
Determine MEC: The MEC is the lowest concentration of this compound that shows no visible bacterial growth after 3-5 days.
Protocol 2: Assessing this compound Cytotoxicity using MTT Assay
This protocol measures the metabolic activity of your cells and can be used to determine the cytotoxic effects of this compound.
Materials:
-
Your mammalian cell line
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium at 2X the final desired concentration. Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions. Include a "no antibiotic" control.
-
Incubation: Incubate the plate for 24-72 hours (this time should be relevant to your experimental timeline).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound Action
Caption: Optimizing this compound Workflow
Caption: Troubleshooting Logic Flow
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of beta-lactam antibiotics on proliferating eucaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-lactam antibiotics modulate T-cell functions and gene expression via covalent binding to cellular albumin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceftaroline Dosage in End-Stage Renal Disease
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting ceftaroline dosage in patients with end-stage renal disease (ESRD).
Frequently Asked Questions (FAQs)
Q1: What is the standard dosage of this compound in adult patients with normal renal function?
A1: The recommended dosage of this compound for adults with normal renal function (Creatinine Clearance [CrCl] >50 mL/min) is 600 mg administered every 12 hours as an intravenous (IV) infusion over 5 to 60 minutes.[1][2][3] The duration of therapy depends on the type and severity of the infection, ranging from 5 to 14 days for acute bacterial skin and skin structure infections (ABSSSI) and 5 to 7 days for community-acquired bacterial pneumonia (CABP).[2]
Q2: How should the this compound dosage be adjusted for patients with end-stage renal disease (ESRD)?
A2: For adult patients with ESRD (CrCl <15 mL/min), including those on hemodialysis, the recommended dosage of this compound is 200 mg administered intravenously every 12 hours.[2][4]
Q3: When should this compound be administered in relation to hemodialysis sessions?
A3: this compound is hemodialyzable.[2] Therefore, on hemodialysis days, the dose should be administered after the hemodialysis session to ensure therapeutic drug levels are maintained.[2][5] A study found that approximately 80% of the this compound dose was recovered in the dialysate when administered pre-hemodialysis.[5]
Q4: What are the potential risks of improper dosage adjustment in ESRD patients?
A4: Improper dosage adjustment in patients with renal impairment can lead to drug accumulation and an increased risk of adverse events. Neurological adverse reactions, including encephalopathy and seizures, have been reported in patients with renal impairment who did not receive appropriate dosage adjustments.[1] These reactions are typically reversible upon discontinuation of the drug or after hemodialysis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sub-therapeutic drug levels | Administration of this compound before hemodialysis. | On dialysis days, administer the this compound dose after the hemodialysis session. |
| Neurological adverse events (e.g., seizures, encephalopathy) | Drug accumulation due to lack of appropriate dosage adjustment for renal impairment. | Immediately discontinue this compound and consider hemodialysis. Re-evaluate the dosing regimen based on the patient's current renal function. |
| Unexpected pharmacokinetic profile | Individual patient variability in drug metabolism and clearance. | Consider therapeutic drug monitoring (TDM) to individualize the dosing regimen and ensure optimal exposure. |
Data Presentation
Table 1: Comparison of this compound Pharmacokinetic Parameters in Healthy Adults vs. Patients with End-Stage Renal Disease (ESRD)
| Pharmacokinetic Parameter | Healthy Adult Subjects (600 mg Dose) | ESRD Patients (200 mg Dose, Post-Hemodialysis) | Reference |
| Cmax (µg/mL) | ~21.3 | Not explicitly stated for post-hemodialysis 200mg, but a study showed a dose-normalized Cmax was not majorly different from healthy volunteers. | [4] |
| AUC0-∞ (µg·h/mL) | 62.7 | 64.8 | [5] |
| t1/2 (hours) | ~2.6 | Approximately 3-fold higher than in healthy volunteers when not on dialysis. | [6] |
| Vd (L) | 20.3 | Not explicitly stated, but no major changes were observed. | [4] |
| Protein Binding (%) | ~20% | ~20% | [4] |
| Renal Clearance | Primary route of elimination | Significantly reduced | [6] |
Cmax = Maximum plasma concentration; AUC0-∞ = Area under the plasma concentration-time curve from time zero to infinity; t1/2 = Half-life; Vd = Volume of distribution.
Experimental Protocols
Protocol: Phase 1, Open-Label, Non-Randomized Study to Assess the Pharmacokinetics of a Single Dose of this compound in Patients with ESRD
1. Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single intravenous dose of this compound fosamil in patients with ESRD requiring intermittent hemodialysis, compared to healthy volunteers.
2. Study Population:
-
ESRD Group: Male and female patients with ESRD (CrCl <15 mL/min) requiring intermittent hemodialysis.
-
Healthy Volunteer Group: Age-, weight-, and gender-matched healthy male and female subjects with normal renal function.
3. Study Design:
-
This is an open-label, non-randomized, single-dose study.
-
ESRD Group: Will participate in two treatment periods separated by a washout period of at least one week.
-
Period 1 (Non-dialysis day): A single 200 mg dose of this compound fosamil is administered as a 1-hour IV infusion.
-
Period 2 (Dialysis day): A single 200 mg dose of this compound fosamil is administered as a 1-hour IV infusion either pre- or post-hemodialysis.
-
-
Healthy Volunteer Group: Will receive a single 600 mg dose of this compound fosamil as a 1-hour IV infusion.
4. Pharmacokinetic Sampling:
-
Blood Samples: Venous blood samples will be collected at pre-dose, and at multiple time points post-infusion (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). In the ESRD group during the dialysis period, samples will be taken pre- and post-dialysis.
-
Dialysate Samples (ESRD Group, Period 2): The total dialysate will be collected during the 4-hour hemodialysis session to determine the amount of this compound removed.
5. Bioanalytical Method:
-
Plasma and dialysate concentrations of this compound and its inactive metabolite, this compound M-1, will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
6. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, AUC, t1/2, Vd, and clearance will be calculated using non-compartmental analysis.
7. Safety and Tolerability Assessment:
-
Safety will be monitored through the recording of adverse events, vital signs, physical examinations, and clinical laboratory tests throughout the study.
Mandatory Visualizations
Caption: Workflow of a Clinical Pharmacokinetic Study.
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An open-label, non-randomised, phase 1, single-dose study to assess the pharmacokinetics of this compound in patients with end-stage renal disease requiring intermittent haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A series of pharmacokinetic studies of this compound fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic study suggests continuous infusion of this compound daily dose in ventilated critical care patients with early-onset pneumonia and augmented renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Ceftaroline Administration in Continuous Infusion Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ceftaroline in continuous infusion systems.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound instability in a continuous infusion solution?
A1: Visual indicators of this compound instability include the formation of particulate matter, a noticeable change in the color of the solution (solutions typically range from clear, light to dark yellow), or the development of turbidity (cloudiness)[1][2][3]. Any deviation from a clear, yellowish solution should be investigated.
Q2: What are the recommended storage conditions for this compound solutions intended for continuous infusion?
A2: To maintain stability, constituted this compound solutions in infusion bags should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated at 2 to 8°C (36 to 46°F)[1][2]. Studies have shown stability in elastomeric devices for up to 144 hours (6 days) at 4°C[4][5][6].
Q3: What factors can influence the stability of this compound in a continuous infusion system?
A3: The stability of this compound is primarily affected by temperature, the type of diluent used, the concentration of the drug, and exposure to light. Higher temperatures can accelerate degradation[7][8]. While stable in common diluents like 0.9% Sodium Chloride and 5% Dextrose, the choice of diluent can impact stability under certain conditions[4][5][6].
Q4: Can this compound be co-administered with other drugs in the same infusion line?
A4: The compatibility of this compound with other drugs has not been fully established and it is generally recommended not to mix it with or physically add it to solutions containing other drugs[1]. Physical incompatibility, observed as precipitation or increased turbidity, has been noted with several drugs during simulated Y-site administration[9].
Troubleshooting Guides
Issue 1: Observation of Particulate Matter or Precipitation in the Infusion Solution
Possible Cause 1: Drug Incompatibility.
-
Troubleshooting Step: If this compound is being co-administered with another drug, immediately stop the infusion. Consult compatibility charts and literature to verify if the drugs are known to be incompatible[9].
-
Solution: Administer this compound and the incompatible drug through separate intravenous lines.
Possible Cause 2: Exceeded Solubility Limit.
-
Troubleshooting Step: Verify the concentration of the this compound solution. The concentration should not exceed 12 mg/mL[10][11].
-
Solution: Prepare a new solution ensuring the concentration is within the recommended limits.
Possible Cause 3: Chemical Degradation.
-
Troubleshooting Step: Review the preparation and storage conditions of the solution. Ensure that the recommended temperature and time limits have not been exceeded[1][2].
-
Solution: Discard the current solution and prepare a fresh batch following the established stability protocols.
Issue 2: Color Change or Development of Turbidity in the Solution
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: this compound solutions can range from clear, light to dark yellow. However, a significant deviation from the expected color or the appearance of cloudiness can indicate degradation[1][3]. Assess the storage temperature and age of the solution.
-
Solution: If degradation is suspected, the solution should be discarded. Prepare a new solution and ensure it is stored under appropriate conditions and used within the recommended timeframe.
Possible Cause 2: Interaction with Infusion System Components.
-
Troubleshooting Step: While this compound is compatible with many common infusion systems, interactions with certain materials could potentially occur. Review the materials of your infusion bags, tubing, and any in-line filters.
-
Solution: If an interaction is suspected, consider using an alternative infusion system made from different materials.
Quantitative Data Summary
Table 1: Stability of this compound Fosamil in Various Infusion Solutions and Containers
| Concentration | Diluent | Container Type | Storage Temperature | Stability Duration | Reference |
| 4 mg/mL - 12 mg/mL | 0.9% Sodium Chloride | Elastomeric home infusion systems, MINI-BAG Plus Containers | 2°C to 8°C | Up to 24 hours | [12][13] |
| 4 mg/mL - 12 mg/mL | 5% Dextrose | Elastomeric home infusion systems | 2°C to 8°C | Up to 24 hours | [12][13] |
| 4 mg/mL - 12 mg/mL | 0.9% Sodium Chloride | Elastomeric home infusion systems, MINI-BAG Plus Containers | Room Temperature | Up to 6 hours | [12][13] |
| 4 mg/mL - 12 mg/mL | 5% Dextrose | Elastomeric home infusion systems | Room Temperature | Up to 6 hours | [12][13] |
| 6 mg/mL | Normal Saline (NS) | Elastomeric device | 4°C | 144 hours | [4][5][6] |
| 6 mg/mL | Glucose 5% | Elastomeric device | 4°C | 144 hours | [4][5][6] |
| 6 mg/mL | Normal Saline (NS) | Elastomeric device | 25°C | 24 hours | [4][5][6] |
| 6 mg/mL | Glucose 5% | Elastomeric device | 25°C | 24 hours | [4][5][6] |
| 6 mg/mL | Normal Saline (NS) | Elastomeric device | 30°C | 12 hours | [4][5][6] |
| 6 mg/mL | Glucose 5% | Elastomeric device | 30°C | 12 hours | [4][5][6] |
| 6 mg/mL | Normal Saline (NS) | Elastomeric device | 35°C | 12 hours | [4][5][6] |
| 6 mg/mL | Glucose 5% | Elastomeric device | 35°C | 6 hours | [4][5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Continuous Infusion System
Objective: To determine the chemical and physical stability of a prepared this compound solution over time under specific storage conditions.
Methodology:
-
Solution Preparation:
-
Aseptically reconstitute the this compound fosamil vial with an appropriate diluent (e.g., 20 mL of Sterile Water for Injection, 0.9% Sodium Chloride, or 5% Dextrose)[1].
-
Further dilute the reconstituted solution in the desired infusion bag (e.g., 250 mL of 0.9% Sodium Chloride) to the target concentration (not exceeding 12 mg/mL)[10][11].
-
-
Storage:
-
Store the prepared infusion bags under the desired temperature conditions (e.g., refrigerated at 2-8°C or at a controlled room temperature).
-
-
Sampling:
-
Withdraw aliquots from the infusion bags at predefined time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
-
Physical Stability Assessment:
-
Chemical Stability Assessment:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. globalrph.com [globalrph.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Physical and chemical stability of this compound in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Physical and chemical stability of this compound in an elastomeric infusion device - University of Tasmania - Figshare [figshare.utas.edu.au]
- 7. Stability of the antibiotic this compound fosamil with focus on degradation products and decomposition pathways - Integrative analysis by LC-DAD, ESI-QTOF and in silico prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and determination of related substances of this compound fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compatibility of this compound fosamil for injection with selected drugs during simulated Y-site administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. International Journal of Pharmaceutical Compounding [ijpc.com]
- 13. In-use Stability of this compound Fosamil in Elastomeric Home Infusion Systems and MINI-BAG Plus Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ceftaroline Fosamil Intermediates
Welcome to the technical support center for the synthesis of Ceftaroline fosamil intermediates. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound fosamil and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities found in this compound fosamil synthesis and how can they be monitored?
A1: Impurities in this compound fosamil synthesis typically fall into two categories: process-related and degradation impurities.
-
Process-Related Impurities: These include unreacted starting materials (e.g., 7-ACA derivatives), intermediates from incomplete reactions, and by-products from side reactions, such as the esterification of the phosphono group.[1] Residual solvents like acetone, acetonitrile, or ethyl acetate also fall into this category.[1]
-
Degradation Impurities: These arise from the breakdown of the product or intermediates. Common examples include hydrolysis of the prodrug's ester bond, opening of the β-lactam ring due to stress from heat, light, or pH, and oxidative degradation.[1] Isomerization, such as the formation of the delta-3 isomer, is another significant challenge.[2]
Analytical techniques for monitoring these impurities include:
-
HPLC: The primary method for quantifying the drug and its related substances.[1][3]
-
LC-MS/MS: Used for identifying and confirming the structure of unknown degradation products.[1]
-
GC: For detecting residual solvents.[1]
-
ICP-MS: For profiling elemental impurities.[1]
Q2: Purification of intermediates is a recurring challenge. What are some advanced alternatives to traditional column chromatography?
A2: Traditional column chromatography can be costly and cumbersome for large-scale production.[4] An effective alternative is nanofiltration . This method has been successfully used to purify this compound fosamil disodium salt. The process involves dissolving the crude product in water, treating it with activated carbon, adjusting the pH, and then performing nanofiltration. The final product is crystallized by adding an organic solvent.[4] This technique is advantageous as it can be performed under harsh conditions (high temperature, acid, or alkali), significantly increases purity, and reduces solvent and wastewater volume.[4]
Q3: What causes the formation of the Δ³-isomer side product during the activation of the 3-hydroxycephem intermediate, and how can it be minimized?
A3: The formation of the inactive Δ³-isomer is a common side reaction. A patented method suggests that using activating groups with increased steric hindrance can reduce the rate of its formation.[2] Instead of highly toxic reagents, activating reagents like p-toluenesulfonyl chloride, benzenesulfonyl chloride, or trifluoromethanesulfonic anhydride can be used. These reagents increase the steric hindrance of the activating group, which in turn improves the purity and yield of the desired Δ²-isomer product.[2]
Troubleshooting Common Experimental Issues
Q1: My yield for the C-7 side chain condensation reaction is consistently low. What are the potential causes and solutions?
A1: Low yield in the C-7 acylation step can be attributed to several factors:
-
Poor Activation of the Side Chain Acid: The carboxylic acid of the C-7 side chain must be activated (e.g., as an acid chloride or active ester) for efficient coupling. Incomplete activation will result in unreacted starting material. One synthetic route avoids this by using (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyimino acetic acid as a starting material, which undergoes halogenation to form a more reactive acid halide intermediate.[5]
-
Side Reactions: The activated side chain can be highly reactive, leading to the formation of by-products.[5] Using protecting groups on the amino function of the thiadiazole ring, such as a trifluoroacetyl or Boc group, can prevent unwanted side reactions before the main condensation step.[5]
-
Reaction Conditions: Temperature, solvent, and base are critical. Ensure the reaction is conducted at the optimal temperature, typically cooled initially, and that the base used (e.g., triethylamine) is appropriate for scavenging the acid produced without causing degradation of the β-lactam ring.
Q2: During the final deprotection and crystallization step, the product purity is below 99%. What steps can be taken to improve it?
A2: Achieving high purity in the final step is critical. If purity is low, consider the following:
-
Deprotection Conditions: Harsh deprotection conditions, for example using strong acids like trifluoroacetic acid, can lead to degradation.[6] Milder methods, such as using p-cresol and immobilized penicillinase for removing carboxyl and amino protecting groups respectively, can reduce side reactions and improve purity.[6]
-
Crystallization Solvent System: The choice of solvent for crystallization is crucial. One successful method involves dissolving the crude product in water using a sodium acetate solution and then inducing crystallization by adding acetic acid. This procedure has been reported to yield purities of up to 99.8%.[6]
-
Temperature Control: Crystallization temperature can significantly impact crystal formation and purity. For this compound fosamil disodium salt, a crystallization temperature between 0°C and 10°C is recommended.[4]
Data Presentation: Reaction Condition Optimization
The following table summarizes reaction conditions from a patented synthesis method, illustrating the impact of reagent choice and molar ratios on the overall process.
| Step | Reaction | Reagents & Molar Ratio | Solvent | Temperature | Time | Reported Yield | Purity | Reference |
| 1 | C-3 Thioether Formation | 7-phenylacetamide-3-hydroxy-cephem derivative, Chloridizing Agent, 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt | N/A | Moderate | N/A | High | N/A | [6] |
| 2 | Methylation (Quaternization) | Thioether intermediate, Methylating reagent, Alkaline reagent (1 : 1.4-1.5 : 1.5-1.6) | DMF | 35-40 °C | 5-6 hours | N/A | N/A | [6] |
| 3 | Deprotection & C-7 Condensation | Methylated intermediate, p-cresol, Immobilized penicillinase, Acylated AE-active ester | N/A | Moderate | N/A | N/A | N/A | [6] |
| 4 | Final Crystallization | Crude Product, 2M Sodium Acetate, Acetic Acid | Water / Acetic Acid | N/A | 3 hours | 95% | 99.8% | [6] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of the C-3 Side Chain Precursor (4-(4-pyridyl)-2-thiazolethiol)
This protocol describes a key step in forming the C-3 side chain of this compound.
-
Bromination: 4-Acetylpyridine is brominated using Br₂ and HBr in acetic acid to produce a bromo ketone intermediate.[7]
-
Cyclization: The resulting bromo ketone is cyclized with ammonium dithiocarbamate in the presence of sodium methoxide (NaOMe).[7]
-
Isolation: The product, 4-(4-pyridyl)-2-thiazolethiol, is isolated as its sodium salt.[7] This intermediate is then condensed with the cephem nucleus.[7]
Protocol 2: Deprotection of the Prodrug and Purification of Active this compound
This protocol is for laboratory-scale generation of the active drug from its prodrug form for in-vitro testing.
-
Forced Degradation: The this compound fosamil prodrug is converted to the active this compound free base via a non-enzymatic, thermal hydrolysis pathway.[8] A solution of this compound fosamil is exposed to a temperature of 90°C for 15 minutes, resulting in nearly complete conversion.[8]
-
Purification: The resulting this compound free base is largely insoluble in the aqueous solution and can be separated.[8]
-
Analytical Validation: The purity and identity of the final product are confirmed via LC-MS.[8] A typical method uses a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid) at a flow rate of 0.4 ml/min.[8] This method has been shown to yield this compound free base with at least 90% purity.[8]
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Synthesis Workflow for this compound Fosamil
Caption: High-level workflow for the synthesis of this compound fosamil.
Diagram 2: Troubleshooting Low Purity after Intermediate Crystallization
Caption: Decision tree for troubleshooting low purity of a synthesized intermediate.
References
- 1. veeprho.com [veeprho.com]
- 2. CN104910185A - Preparation method of this compound fosamil intermediate parent nucleus - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106565784B - The purification process of this compound Fosamil disodium salt - Google Patents [patents.google.com]
- 5. CN104163803A - Synthesis method of this compound fosamil - Google Patents [patents.google.com]
- 6. CN104725425A - Preparation method for this compound fosamil - Google Patents [patents.google.com]
- 7. Portico [access.portico.org]
- 8. Rapid deprotection and purification of this compound free base from its phosphoramidate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ceftaroline vs. Vancomycin for Skin and Soft Tissue Infections: A Comparative Efficacy Guide
In the landscape of treatments for acute bacterial skin and soft tissue infections (SSTIs), particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA), ceftaroline and vancomycin represent two critical therapeutic options. This guide provides a detailed, data-driven comparison of their efficacy, drawing upon pivotal clinical trials to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a fifth-generation cephalosporin, has demonstrated non-inferiority to the standard-of-care regimen of vancomycin plus aztreonam in the treatment of complicated SSTIs. The landmark CANVAS 1 and 2 clinical trials established the efficacy and safety profile of this compound, showing comparable clinical cure rates. Notably, this compound offers a potential monotherapy option for infections caused by both MRSA and common Gram-negative pathogens, a key differentiator from vancomycin which is often used in combination therapy to broaden its spectrum of activity.
Efficacy Data: A Tabular Comparison
The following tables summarize the key efficacy and microbiological outcomes from the pivotal CANVAS 1 and CANVAS 2 trials, as well as their integrated analysis.
Table 1: Clinical Cure Rates in Pivotal Phase 3 Trials (CANVAS 1 & 2)
| Study | Patient Population | This compound Fosamil | Vancomycin + Aztreonam | Treatment Difference (95% CI) |
| CANVAS 1 | Clinically Evaluable (CE) | 91.1% (288/316) | 93.3% (280/300) | -2.2% (-6.6, 2.1)[1][2] |
| Modified Intent-to-Treat (MITT) | 86.6% (304/351) | 85.6% (297/347) | 1.0% (-4.2, 6.2)[1][2] | |
| CANVAS 2 | Clinically Evaluable (CE) | 92.2% (271/294) | 92.1% (269/292) | 0.1% (-4.4, 4.5)[3][4][5] |
| Modified Intent-to-Treat (MITT) | 85.1% (291/342) | 85.5% (289/338) | -0.4% (-5.8, 5.0)[3][4] | |
| Integrated Analysis | Clinically Evaluable (CE) | 91.6% | 92.7% | -1.1% (-4.2, 2.0)[6][7] |
| Modified Intent-to-Treat (MITT) | 85.9% | 85.5% | 0.4% (-3.6, 4.3)[7] |
Table 2: Clinical Cure Rates in MRSA-Infected Patients (CANVAS 1 & 2)
| Study | This compound Fosamil | Vancomycin + Aztreonam |
| CANVAS 1 | 95.1% (78/82)[1][2] | 95.2% (59/62)[1][2] |
| CANVAS 2 | 91.4% (64/70)[3][4] | 93.3% (56/60)[3][4] |
| Integrated Analysis | 93.4%[7] | 94.3%[7] |
Table 3: Microbiological Success Rates (CANVAS 1 & 2)
| Study | Population | This compound Fosamil | Vancomycin + Aztreonam |
| CANVAS 1 | Microbiologically Evaluable | Similar to Vancomycin + Aztreonam[1][2] | Similar to this compound[1][2] |
| CANVAS 2 | Microbiologically Evaluable | 92.9%[3][4] | 95.0%[3][4] |
Experimental Protocols
The CANVAS 1 and CANVAS 2 trials were methodologically identical, Phase 3, multicenter, randomized, double-blind studies.[3][7]
-
Patient Population: Adult patients with complicated skin and skin structure infections (cSSSIs) requiring intravenous therapy were enrolled.[1][3] Key inclusion criteria included cellulitis, major cutaneous abscess, or wound infection with a minimum lesion size of 75 cm², accompanied by signs of systemic inflammation.
-
Treatment Regimen:
-
Primary Endpoint: The primary objective was to establish the non-inferiority of this compound fosamil monotherapy compared to vancomycin plus aztreonam in the clinical cure rate at the Test-of-Cure (TOC) visit (8 to 15 days after the final dose).[1][3] Non-inferiority was determined using a 10% margin.[1][3]
-
Key Assessments: Clinical and microbiological responses were assessed, along with adverse events and laboratory tests.[1][3]
Visualizing the Data
To further elucidate the experimental design and mechanisms of action, the following diagrams are provided.
Discussion
The CANVAS trials demonstrated that this compound is a viable and effective treatment for complicated SSTIs, with clinical cure rates comparable to those of vancomycin plus aztreonam, including in patients with MRSA infections.[7] A retrospective analysis of the CANVAS trials also suggested that this compound monotherapy resulted in a numerically higher clinical response rate at day 3 compared to the vancomycin combination therapy.[6][8]
Real-world evidence further supports the use of this compound. One retrospective cohort study found that this compound was associated with numerically higher clinical cure rates than vancomycin, despite the this compound group having a higher disease severity.[2] However, another real-world study showed no significant difference in infection-related length of stay between this compound and vancomycin.[3]
It is important to note that in a study of obese patients (BMI > 30), clinical cure rates were similar between this compound and vancomycin, but there was a higher rate of acute kidney injury in the vancomycin group.[9]
Conclusion
This compound has consistently shown non-inferiority to vancomycin-based therapy in the treatment of skin and soft tissue infections in robust clinical trials. Its efficacy against MRSA, coupled with its potential as a monotherapy, makes it a valuable alternative in the clinician's armamentarium. The choice between this compound and vancomycin will ultimately depend on local resistance patterns, patient-specific factors such as renal function and potential for adverse events, and institutional guidelines. Further research, including head-to-head trials of this compound versus vancomycin monotherapy, would be beneficial to further delineate their comparative effectiveness.
References
- 1. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
- 2. P-1463. This compound Versus Vancomycin for the Treatment of Complicated Skin and Soft Tissue Infections (cSSTIs): A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicenter Study of the Real-World Use of this compound versus Vancomycin for Acute Bacterial Skin and Skin Structure Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Rationale, design and baseline characteristics of the CANagliflozin cardioVascular Assessment Study–Renal (CANVAS‐R): A randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 7. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vancomycin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
A Head-to-Head Battle: Ceftaroline vs. Linezolid in the Fight Against Vancomycin-Intermediate Staphylococcus aureus (VISA)
A comprehensive analysis of two last-resort antibiotics reveals distinct advantages and mechanisms in combating challenging VISA infections. While both demonstrate potent activity, in vitro data suggests Ceftaroline may offer a bactericidal edge over the bacteriostatic action of Linezolid against these resilient strains.
Researchers and drug development professionals face an ongoing challenge in treating infections caused by Vancomycin-Intermediate Staphylococcus aureus (VISA), a pathogen notorious for its reduced susceptibility to conventional glycopeptide antibiotics. This guide provides a detailed comparative analysis of two critical antibiotics, this compound and Linezolid, offering insights into their efficacy, mechanisms of action, and the experimental data that underpins their use against VISA strains.
Executive Summary of In Vitro Efficacy
Extensive in vitro studies have been conducted to evaluate the performance of this compound and Linezolid against VISA. The data consistently demonstrates that while both antibiotics are effective, they exhibit different pharmacological profiles. This compound, a novel cephalosporin, is often bactericidal, actively killing the bacteria, whereas Linezolid, an oxazolidinone, is primarily bacteriostatic, inhibiting bacterial growth. This fundamental difference is a crucial consideration in clinical settings, particularly for severe or deep-seated infections.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against VISA Strains
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| This compound | 1.0 - 2.0 | 2.0 - 4.0 | 0.25 - 4.0 | [1] |
| Linezolid | 1.0 - 2.0 | 2.0 - 4.0 | 1.0 - 16.0 | [1][2] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative Minimum Bactericidal Concentrations (MBCs) against VISA Strains
| Antibiotic | MBC (µg/mL) | Bactericidal Activity | Reference(s) |
| This compound | 2.0 | Often Bactericidal | [1] |
| Linezolid | >16.0 | Generally Bacteriostatic | [1] |
Bactericidal activity is typically defined as an MBC/MIC ratio of ≤4.
Unraveling the Mechanisms: How They Work and How Resistance Emerges
The distinct activities of this compound and Linezolid stem from their unique molecular targets within the bacterial cell. Understanding these mechanisms, as well as the pathways of resistance, is vital for their effective deployment.
This compound's Assault on the Cell Wall
This compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) which are essential enzymes in the synthesis of the bacterial cell wall.[3] What sets this compound apart is its high affinity for PBP2a, the mutated PBP that confers resistance to methicillin in MRSA and is also implicated in the VISA phenotype.[1][3] By effectively inhibiting PBP2a, this compound disrupts cell wall construction, leading to cell lysis and death.[3]
Resistance to this compound in S. aureus can arise from mutations in the mecA gene, which codes for PBP2a, as well as mutations in other PBP genes like pbp2 and pbp3.[4][5][6] These alterations can reduce the binding affinity of this compound to its target, thereby diminishing its efficacy.[4]
Figure 1. this compound's mechanism of action and resistance.
Linezolid's Blockade of Protein Synthesis
Linezolid operates through a different strategy, targeting the bacterial ribosome to inhibit protein synthesis.[7][8][][10] Specifically, it binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a crucial first step in protein production.[7][8][10] This action effectively halts the proliferation of bacteria.
Resistance to Linezolid in staphylococci is primarily due to point mutations in the 23S rRNA gene.[8] Another mechanism involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the ribosomal target site, thereby preventing Linezolid from binding.[8][11]
Figure 2. Linezolid's mechanism of action and resistance.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is derived from rigorous in vitro testing. The following are detailed methodologies for key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: VISA isolates are cultured on appropriate agar plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: The antibiotics are serially diluted in cation-adjusted Mueller-Hinton broth in microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.[12]
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assays
Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.
-
Culture Preparation: A starting inoculum of approximately 10⁵ to 10⁷ CFU/mL is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).[13]
-
Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count over time is plotted to create a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Figure 3. A simplified workflow for in vitro antibiotic susceptibility testing.
Clinical Perspectives and Future Directions
While in vitro data provides a strong foundation for understanding the comparative efficacy of this compound and Linezolid, clinical outcomes can be influenced by a multitude of factors, including the site of infection, the patient's immune status, and pharmacokinetic/pharmacodynamic parameters. A meta-analysis has suggested that Linezolid may offer superior clinical outcomes compared to vancomycin in certain MRSA infections, particularly pneumonia.[14] However, direct, large-scale clinical trials comparing this compound and Linezolid specifically for VISA infections are still needed to definitively guide treatment decisions.
The development of resistance to these last-line agents is an ever-present concern.[4] Continuous surveillance and research into novel therapeutic strategies, including combination therapies, are essential to stay ahead of this evolving threat. The "seesaw effect," where increased resistance to one agent may lead to increased susceptibility to another, is an area of active investigation that could inform future treatment paradigms.[15]
References
- 1. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus [mdpi.com]
- 6. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with this compound: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Linezolid - Wikipedia [en.wikipedia.org]
- 11. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of this compound with Linezolid against Staphylococcus aureus and Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
- 14. Efficacy and Safety of Vancomycin, Linezolid, and this compound in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA): A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Ceftaroline Demonstrates Superior Efficacy in Rabbit Endocarditis Model
A comprehensive review of preclinical data highlights ceftaroline's potent bactericidal activity and high vegetation sterilization rates against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), when compared to alternative therapies in a validated rabbit endocarditis model.
For researchers and drug development professionals engaged in the fight against infectious diseases, the quest for more effective antibiotic agents is paramount. This compound, a novel β-lactam antibiotic, has shown considerable promise in treating severe S. aureus infections. This guide provides an objective comparison of this compound's performance against other antibiotics, supported by experimental data from a well-established rabbit model of infective endocarditis.
Comparative Efficacy of this compound
Studies utilizing the rabbit endocarditis model consistently demonstrate the robust in vivo activity of this compound fosamil. When evaluated against methicillin-susceptible Staphylococcus aureus (MSSA), MRSA, and glycopeptide-intermediate S. aureus (GISA) strains, this compound exhibited high bactericidal activity.[1][2] A key measure of efficacy in these models is the reduction of bacterial colony counts in aortic valve vegetations following a course of therapy.
One comparative study found that after a four-day treatment period, both this compound fosamil and daptomycin showed a significant reduction of more than 5 log10 CFU/g of vegetation against MSSA, MRSA, and GISA strains.[1][2] However, this compound was superior to daptomycin in its ability to completely sterilize the vegetations.[1][2] Notably, this compound achieved 100% sterilization of vegetations infected with MSSA, MRSA, or GISA strains. In contrast, daptomycin sterilized 62% of MSSA-infected vegetations, 57% of MRSA-infected vegetations, and 100% of GISA-infected vegetations.[1] Tigecycline, another comparator, showed moderate, bacteriostatic activity and failed to sterilize any vegetations.[1]
A significant concern in antibiotic therapy is the emergence of resistance. In the same study, daptomycin-resistant variants were observed in two animals during therapy, one in the MSSA group and another in the MRSA group.[1][2] Encouragingly, no resistance to this compound or tigecycline was detected.[1][2]
More recent investigations have also explored combination therapies. In a rabbit model of MSSA endocarditis, the combination of low-dose daptomycin with this compound resulted in valve sterilization in 95% of animals, a significant improvement over monotherapy with either agent alone (≤53% sterilization).[3] This synergistic effect also extended to the sterilization of splenic and renal abscesses, and importantly, the combination therapy prevented the emergence of daptomycin-nonsusceptible MSSA strains.[3]
The potent bactericidal effect of this compound has been corroborated in other studies as well, where it achieved sterilization in 90% and 60% of vegetations infected with a fully vancomycin-susceptible MRSA strain and a heterogeneous vancomycin-intermediate S. aureus (hVISA) strain, respectively.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of this compound in the rabbit endocarditis model.
Table 1: Efficacy of this compound vs. Daptomycin and Tigecycline against S. aureus Strains [1][2]
| Pathogen | Treatment Group | Mean Bacterial Density (log10 CFU/g of vegetation) | Vegetation Sterilization Rate (%) |
| MSSA | This compound | <2 | 100 |
| Daptomycin | <2 | 62 | |
| Tigecycline | 4.2 | 0 | |
| Control | 9.5 | 0 | |
| MRSA | This compound | <2 | 100 |
| Daptomycin | <2 | 57 | |
| Tigecycline | 4.5 | 0 | |
| Control | 9.8 | 0 | |
| GISA | This compound | <2 | 100 |
| Daptomycin | <2 | 100 | |
| Tigecycline | 4.8 | 0 | |
| Control | 9.2 | 0 |
Table 2: Efficacy of this compound and Daptomycin Monotherapy vs. Combination Therapy against MSSA [3]
| Treatment Group | Valvular Vegetation Sterilization Rate (%) | Splenic and Renal Abscess Sterilization Rate (%) | Emergence of Daptomycin Nonsusceptibility |
| Daptomycin (low dose) | ≤53 | ≤63 | Yes |
| Daptomycin (high dose) | ≤53 | ≤63 | Yes |
| Cloxacillin | ≤53 | Not Reported | No |
| This compound | ≤53 | Not Reported | No |
| Daptomycin (low dose) + Cloxacillin | 90 | 100 | No |
| Daptomycin (low dose) + this compound | 95 | 100 | No |
Experimental Protocols
The rabbit model of infective endocarditis is a well-established preclinical model that closely mimics the human disease.[5][6] The general methodology employed in the cited studies is as follows:
1. Induction of Endocarditis:
-
Animal Model: Male New Zealand White rabbits are typically used.[6]
-
Catheterization: A sterile polyethylene catheter is inserted into the right carotid artery and advanced to the aortic valve to induce the formation of nonbacterial thrombotic endocarditis.[5][6]
-
Bacterial Challenge: After a period to allow for vegetation formation (typically 24 hours), rabbits are inoculated intravenously with a specific strain of S. aureus (e.g., MSSA, MRSA, GISA) to induce infection of the aortic valve vegetations.[6]
2. Treatment Regimens:
-
Timing: Antibiotic therapy is initiated 18 to 24 hours after bacterial inoculation.[6]
-
Drug Administration: The antibiotics (this compound fosamil, daptomycin, tigecycline, etc.) are administered at doses that simulate human therapeutic exposures.[1]
-
Duration: Treatment duration is typically 4 days in these acute infection models.[1][2]
3. Outcome Assessment:
-
Euthanasia and Sample Collection: At the end of the treatment period, rabbits are euthanized, and the aortic valve vegetations are aseptically removed and weighed.
-
Bacterial Quantification: The vegetations are homogenized, and serial dilutions are plated to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue.
-
Sterilization: Vegetation sterilization is defined as the absence of bacterial growth from the homogenized tissue.
-
Resistance Monitoring: Emergence of resistance during therapy is assessed by determining the minimum inhibitory concentrations (MICs) of the antibiotics against bacterial isolates recovered from the vegetations.
Visualizing the Experimental Workflow
The logical flow of the rabbit endocarditis model experiments can be visualized as follows:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of this compound fosamil, daptomycin and tigecycline in an experimental rabbit endocarditis model caused by methicillin-susceptible, methicillin-resistant and glycopeptide-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. Efficacy of this compound against Methicillin-Susceptible Staphylococcus aureus Exhibiting the Cefazolin High-Inoculum Effect in a Rat Model of Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of antimicrobial agents in the rabbit model of endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of a Rabbit Model of Bacterial Endocarditis and an In Vitro Infection Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beta-Lactam Resistance: A Comparative Analysis of Ceftaroline
A deep dive into the cross-resistance landscape between ceftaroline and other beta-lactams, supported by in-vitro susceptibility data and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a fifth-generation cephalosporin, stands out in the beta-lactam class for its potent activity against challenging Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This unique capability stems from its distinct mechanism of action, which allows it to overcome the primary resistance mechanism that renders other beta-lactams ineffective against MRSA. This guide provides a comparative analysis of this compound's efficacy against beta-lactam-resistant bacteria, presenting key experimental data, outlining methodologies, and illustrating the underlying molecular interactions.
The Mechanism of Action: Overcoming PBP2a-Mediated Resistance
The bactericidal activity of beta-lactam antibiotics relies on their ability to inhibit penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall.[1][4] In MRSA, resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[5][6] PBP2a has a low affinity for most beta-lactams, allowing cell wall synthesis to continue even in their presence.[5][7]
This compound's efficacy against MRSA is attributed to its high binding affinity for PBP2a.[1][2][8] Unlike other beta-lactams, this compound can effectively bind to and inhibit PBP2a, disrupting cell wall synthesis and leading to bacterial cell death.[2][4] Some studies suggest that this compound binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site and allows for covalent inhibition.[9] This unique interaction distinguishes it from other cephalosporins and is central to its anti-MRSA activity.[2]
Comparative In Vitro Activity
Quantitative data from various studies demonstrate this compound's potent activity against bacterial strains that exhibit resistance to other beta-lactams. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative Activity Against Staphylococcus aureus
| Organism (Phenotype) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| MSSA | This compound | 0.25 | 0.25 |
| Ceftriaxone | - | 4 | |
| Oxacillin | - | - | |
| MRSA | This compound | 0.5 - 1 | 1 - 2 |
| Ceftriaxone | >64 | >64 | |
| Oxacillin | 408 | - | |
| Vancomycin | 1 | 1 | |
| MRSA (Community-Acquired) | This compound | 0.5 | 0.5 |
| Ceftriaxone | >128 | >128 | |
| Amoxicillin-Clavulanate | >16 | >16 |
Data sourced from multiple in vitro studies.[1][3][10][11][12]
Table 2: Comparative Activity Against Streptococcus pneumoniae
| Organism (Phenotype) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All S. pneumoniae | This compound | ≤0.015 | 0.12 - 0.25 |
| Ceftriaxone | ≤0.25 | 2 | |
| Penicillin-Resistant | This compound | 0.06 | 0.25 |
| Ceftriaxone | 0.5 | 2 | |
| Penicillin | 1 | 4 | |
| Multidrug-Resistant (MDR) | This compound | 0.06 | 0.25 |
| Ceftriaxone | 0.5 | 2 | |
| Amoxicillin | - | 8 |
Data sourced from surveillance studies.[1][13]
Table 3: Comparative Activity Against Gram-Negative Pathogens
| Organism (Phenotype) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| H. influenzae | This compound | ≤0.015 | 0.03 |
| M. catarrhalis | This compound | 0.06 | 0.12 |
| K. pneumoniae | This compound | 0.06 | 0.5 |
| E. coli | This compound | 0.06 | 0.12 |
Data reflects activity against non-ESBL producing strains.[1]
Cross-Resistance and Resistance Development
While highly effective, resistance to this compound can emerge. Studies have shown that mutations in PBP2a, specifically amino acid substitutions near the binding pocket, can lead to elevated this compound MICs.[8][14] Additionally, non-PBP2a mechanisms have been identified, including mutations in other PBPs (like PBP2 and PBP4) and changes in gene expression that can contribute to reduced susceptibility, particularly after serial passage with the drug.[8][15]
However, this compound generally retains activity against strains resistant to other beta-lactams through mechanisms like beta-lactamase production in H. influenzae or altered PBPs in multidrug-resistant S. pneumoniae.[1][13] It is important to note that this compound is not stable against many extended-spectrum β-lactamases (ESBLs) and carbapenemases produced by Enterobacteriaceae, limiting its utility against such isolates.[16][17][18]
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods.
Antimicrobial Susceptibility Testing: Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Methodology: This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20]
-
Isolate Preparation:
-
Bacterial isolates are cultured on appropriate agar media to obtain pure, isolated colonies.
-
A bacterial suspension is prepared in a sterile saline or broth solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardizes the inoculum density.
-
-
Panel Preparation:
-
Validated microdilution panels containing serial twofold dilutions of this compound and comparator agents are used.[19]
-
The broth medium is specific to the organism being tested. For example:
-
-
Inoculation and Incubation:
-
The standardized bacterial suspension is further diluted and used to inoculate the wells of the microdilution panel.
-
Panels are incubated at a specified temperature (typically 35°C ± 2°C) for a defined period (usually 16-24 hours).
-
-
Result Interpretation:
-
Following incubation, the panels are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from bodies like the CLSI or FDA.[21]
-
References
- 1. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jmilabs.com [jmilabs.com]
- 4. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
- 5. This compound Is Active against Heteroresistant Methicillin-Resistant Staphylococcus aureus Clinical Strains despite Associated Mutational Mechanisms and Intermediate Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity of this compound and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus and Heterogeneous Vancomycin-Intermediate S. aureus in a Hollow Fiber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of this compound and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity Of this compound And Comparators Against Staphylococcus aureus Isolates: Results From 6 Years Of The ATLAS Program (2012 To 2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Activity of this compound Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of this compound Tested against Drug-Resistant Subsets of Streptococcus pneumoniae from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBP2a Mutations Causing High-Level this compound Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of non-PBP2a resistance mechanisms in Staphylococcus aureus after serial passage with this compound: involvement of other PBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multistep Resistance Development Studies of this compound in Gram-Positive and -Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activity of this compound (PPI-0903M, T-91825) against bacteria with defined resistance mechanisms and phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Potential β-Lactam Surrogates To Predict In Vitro Susceptibility and Resistance to this compound for Clinical Isolates of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmilabs.com [jmilabs.com]
- 20. In vitro Activity of this compound Against Isolates of Gram-Positive Bacteria from Patients with Bloodstream Infections Collected as a Part of ATLAS Between 2017 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Fosamil: A Brief Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power of Ceftaroline: A Comparative Guide to Combination Antibiotic Therapy Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for effective treatment strategies, combination therapies are emerging as a promising approach to overcome resistance and enhance antimicrobial efficacy. This guide provides a comprehensive comparison of the synergistic effects of Ceftaroline, a fifth-generation cephalosporin, with other antibiotics against clinically important resistant bacterial strains. The data presented is compiled from various in-vitro studies, offering valuable insights for research and development in infectious diseases.
Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound has demonstrated notable synergistic or additive effects when combined with several anti-MRSA agents, particularly daptomycin, vancomycin, and linezolid. This section summarizes the quantitative outcomes of these combinations against MRSA isolates.
Checkerboard Synergy Assays
The checkerboard method is a common in-vitro technique to assess the interaction between two antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction, with synergy typically defined as an FICI of ≤ 0.5.
| Antibiotic Combination | Bacterial Strain(s) | Synergy Rate (% of strains) | Additive Effect Rate (% of strains) | Reference(s) |
| This compound + Daptomycin | MRSA | 6.6% - 38% | 32% - 81.2% | [1][2] |
| This compound + Vancomycin | MRSA | 10% - 87% | 22% | [1][2] |
| This compound + Linezolid | MRSA | 10% | 22% - 37% | [1][2] |
| This compound + Ampicillin | Oxacillin-resistant S. aureus | 36% | Not specified | [3] |
Time-Kill Assays
Time-kill assays provide dynamic information about the bactericidal activity of antibiotic combinations over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
| Antibiotic Combination | Bacterial Strain(s) | Key Findings | Reference(s) |
| This compound + Daptomycin | Daptomycin-susceptible & Daptomycin-resistant MRSA | Significant synergistic and sustained bactericidal effect. Achieved a >2-log10 CFU reduction at 24 hours against daptomycin-nonsusceptible VRE. | [4][5] |
| This compound + Vancomycin | MRSA | No significant synergistic bactericidal effects observed in the cited study. | [4] |
| This compound + Linezolid | MRSA | No significant synergistic bactericidal effects observed in the cited study. | [4] |
Performance Against Gram-Negative Bacteria
This compound's spectrum of activity can be expanded to include many resistant Gram-negative bacteria when combined with a β-lactamase inhibitor like avibactam.
| Antibiotic Combination | Bacterial Strain(s) | MIC90 (µg/mL) | Key Findings | Reference(s) |
| This compound-Avibactam | Enterobacteriaceae (including ESBL-producing strains) | 0.25 - 2 | Potent activity against Enterobacteriaceae producing various β-lactamases (KPC, ESBL, AmpC). More active than meropenem against KPC-producing strains. | [6][7] |
| This compound-Avibactam | Pseudomonas aeruginosa | 16 | Limited activity. | [6] |
| This compound-Avibactam | Acinetobacter spp. | 32 | Limited activity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
Checkerboard Assay Protocol
The checkerboard assay is performed using a microtiter plate format to test multiple concentrations of two antibiotics, alone and in combination.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. A series of two-fold dilutions for each antibiotic is then prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, distribute the dilutions of antibiotic A horizontally and the dilutions of antibiotic B vertically. This creates a matrix of wells with varying concentrations of both drugs. Control wells with each antibiotic alone are also included.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Inoculate the microtiter plate with the bacterial suspension and incubate at 35-37°C for 16-20 hours.
-
Determining MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays assess the rate and extent of bacterial killing by antimicrobial agents.
-
Inoculum Preparation: Prepare a bacterial suspension in a logarithmic growth phase, typically adjusted to a starting concentration of 105 to 106 CFU/mL in a suitable broth medium.
-
Antibiotic Exposure: Add antibiotics, alone and in combination, at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the bacterial suspensions. A growth control without any antibiotic is also included.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic regimen. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Mechanisms and Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the synergistic effects of this compound.
References
- 1. Clinical Outcomes With Definitive Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia With Retained Daptomycin and this compound Combination Therapy vs De-escalation to Monotherapy With Vancomycin, Daptomycin, or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short versus long duration of this compound combination therapy and outcomes in persistent or high-grade MRSA bacteremia: A retrospective single-center study | PLOS One [journals.plos.org]
- 3. 204. Clinical Outcomes with this compound Monotherapy versus Daptomycin-Ceftaroline Combination Therapy in the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Severe Methicillin-Resistant Staphylococcus aureus Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Initiation of this compound-Based Combination Therapy for Methicillin-resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Ceftaroline's Efficacy Against Daptomycin-Nonsusceptible Staphylococcus aureus: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of daptomycin-nonsusceptible Staphylococcus aureus (DNS-SA) presents a significant challenge in clinical practice, necessitating the exploration of alternative therapeutic strategies. This guide provides an objective comparison of the in vivo activity of ceftaroline against DNS-SA, contextualized with its performance against methicillin-resistant S. aureus (MRSA) and in comparison to other antimicrobial agents like vancomycin and daptomycin itself. The data presented is compiled from preclinical animal models, which are crucial for evaluating antibiotic efficacy.
Executive Summary
This compound, a broad-spectrum cephalosporin, has demonstrated potent in vivo activity against S. aureus, including strains that are nonsusceptible to daptomycin. In murine models of bacteremia, this compound has shown efficacy comparable to or greater than standard therapies like vancomycin and daptomycin in reducing bacterial burden. Furthermore, in the more challenging rabbit model of endocarditis, this compound has proven effective against MRSA and glycopeptide-intermediate S. aureus (GISA), suggesting its potential for treating severe DNS-SA infections. This guide synthesizes key quantitative data, details the experimental protocols used in these pivotal studies, and provides visual representations of the scientific workflows.
Comparative In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a critical in vitro measure of an antibiotic's potency. The following table summarizes the MIC values of this compound and daptomycin against several clinical DNS-SA isolates, highlighting this compound's retained activity where daptomycin's is diminished.
| Bacterial Strain | This compound MIC (µg/mL) | Daptomycin MIC (µg/mL) | Reference |
| R5717 | 0.25 | 2 | [1] |
| R5563 | 0.5 | 2 | [1] |
| R5996 (hVISA) | 0.5 | 4 | [1] |
| R5995 (VISA) | 0.5 | 4 | [1] |
In Vivo Efficacy: Murine Bacteremia Model
A key study investigated the efficacy of this compound fosamil, vancomycin, and daptomycin in an immunocompetent murine model of bacteremia caused by MRSA, including a daptomycin-nonsusceptible strain. The results demonstrate this compound's robust activity in reducing bacterial counts in both blood and kidneys.[2]
| Treatment Group | Mean Log₁₀ CFU/mL Reduction in Blood (± SD) | Mean Log₁₀ CFU/g Reduction in Kidney (± SD) |
| This compound Fosamil | 2.34 ± 0.33 | 2.08 ± 0.22 |
| Daptomycin | 2.30 ± 0.60 | 2.14 ± 0.31 |
| Vancomycin | 1.84 ± 0.73 | 1.95 ± 0.32 |
Data from a study including a daptomycin-nonsusceptible hVISA strain.[2]
In Vivo Efficacy: Rabbit Endocarditis Model
The rabbit endocarditis model is a stringent test for anti-staphylococcal agents, simulating a severe, deep-seated infection. While direct monotherapy comparisons in a DNS-SA model are limited, studies in a similar MRSA/GISA model have shown this compound to be highly effective, achieving a significant reduction in bacterial load within cardiac vegetations.[3][4] Another study utilizing a DNS-SA strain in a rabbit endocarditis model to evaluate daptomycin combination therapy provides a valuable experimental framework.[5]
| Treatment Group | Mean Log₁₀ CFU/g of Vegetation | Vegetation Sterilization Rate | Reference |
| MRSA Strain | [3][4] | ||
| This compound Fosamil | <2 | 100% | [3][4] |
| Daptomycin | ~3 | 57% | [3][4] |
| GISA Strain | [3][4] | ||
| This compound Fosamil | <2 | 100% | [3][4] |
| Daptomycin | ~2 | 100% | [3][4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these preclinical studies is essential for the critical evaluation of the findings.
Murine Bacteremia Model Protocol[2]
This model assesses the efficacy of antimicrobial agents in a systemic infection.
Caption: Murine Bacteremia Model Workflow.
-
Animal Model : Immunocompetent BALB/c mice were used.[2]
-
Bacterial Strains : Five MRSA strains were tested, including a heterogeneous vancomycin-intermediate S. aureus (hVISA) strain with daptomycin non-susceptibility.[2]
-
Infection : Mice were infected via intravenous injection with the respective S. aureus strains.[2]
-
Treatment : Two hours post-infection, treatment was initiated with this compound fosamil (50 mg/kg every 6 hours), daptomycin, or vancomycin for 24 hours.[2]
-
Efficacy Assessment : After 24 hours of therapy, bacterial loads in the blood and kidneys were quantified to determine the reduction in colony-forming units (CFU).[2]
Rabbit Endocarditis Model Protocol[3][4][5]
This model simulates a severe, deep-seated infection and is considered a gold standard for evaluating antibiotics for bacteremia and endocarditis.
Caption: Rabbit Endocarditis Model Workflow.
-
Animal Model : New Zealand White rabbits were used.[3][4][5]
-
Endocarditis Induction : A catheter was inserted through the right carotid artery and across the aortic valve to induce sterile vegetations.[5]
-
Bacterial Strain : A daptomycin-nonsusceptible MRSA strain, CB5054, was used to establish the infection.[5] The inoculum was prepared from an overnight culture and injected intravenously.[5]
-
Treatment : Treatment was initiated with various antibiotic regimens, including daptomycin alone or in combination with a beta-lactam.[5] In other related studies, this compound fosamil was administered.[3][4]
-
Efficacy Assessment : After a defined treatment period (e.g., 4 days), animals were euthanized, and the aortic valve vegetations, spleen, and kidneys were harvested for quantitative bacterial culture to determine the bacterial density.[3][4][5]
Signaling Pathways and Mechanisms of Action
The enhanced activity of this compound, particularly in the context of daptomycin non-susceptibility, is thought to be related to its unique interaction with penicillin-binding proteins (PBPs). The "seesaw effect" describes the phenomenon where reduced susceptibility to daptomycin can sometimes lead to increased susceptibility to certain beta-lactams.
Caption: this compound's Mechanism against DNS-SA.
Conclusion
The available in vivo data from murine bacteremia and rabbit endocarditis models, supported by in vitro susceptibility testing, strongly suggest that this compound is a viable therapeutic option for infections caused by daptomycin-nonsusceptible S. aureus. This compound demonstrates potent bactericidal activity, leading to significant reductions in bacterial burden in various tissues. For researchers and drug development professionals, these findings underscore the importance of continued investigation into this compound's role in treating infections caused by multidrug-resistant S. aureus. Further head-to-head comparative studies in DNS-SA animal models are warranted to fully elucidate its positioning against other last-line antimicrobial agents.
References
- 1. Evaluation of this compound Activity versus Daptomycin (DAP) against DAP-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Strains in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vivo efficacy of this compound fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of this compound fosamil, daptomycin and tigecycline in an experimental rabbit endocarditis model caused by methicillin-susceptible, methicillin-resistant and glycopeptide-intermediate Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daptomycin–β-Lactam Combinations in a Rabbit Model of Daptomycin-Nonsusceptible Methicillin-Resistant Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Ceftaroline Versus Ceftriaxone for Community-Acquired Pneumonia (CAP) Treatment
An objective analysis of two prominent cephalosporins, ceftaroline fosamil and ceftriaxone, for the empirical treatment of hospitalized patients with community-acquired pneumonia (CAP). This guide synthesizes data from pivotal clinical trials to compare their mechanisms of action, clinical efficacy, microbiological activity, and safety profiles.
Mechanism of Action
Both this compound and ceftriaxone are bactericidal agents belonging to the cephalosporin class of β-lactam antibiotics. Their primary mechanism involves the inhibition of bacterial cell wall synthesis by binding to essential enzymes known as penicillin-binding proteins (PBPs).[1][2][3][4] This binding action blocks the final transpeptidation step of peptidoglycan synthesis, leading to defective cell walls and ultimately, bacterial cell lysis.[3]
Ceftriaxone is a third-generation cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][5] Resistance to ceftriaxone can emerge through β-lactamase hydrolysis, alterations in PBPs, or decreased cell permeability.[2][4]
This compound, the active metabolite of the prodrug this compound fosamil, is a newer-generation cephalosporin.[6] Its defining feature is a high binding affinity for PBP2a of Methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x of Streptococcus pneumoniae, which are key drivers of resistance to other β-lactam antibiotics.[6][7][8] this compound effectively inhibits PBP2a by binding to an allosteric site, which triggers a conformational change that opens the active site, allowing a second this compound molecule to bind and inhibit the enzyme.[8][9] This unique mechanism confers its activity against MRSA and multidrug-resistant S. pneumoniae.[7][10]
Clinical Efficacy in Community-Acquired Pneumonia
The primary evidence comparing this compound and ceftriaxone for CAP comes from two pivotal Phase III, randomized, double-blind, multinational trials: FOCUS 1 and FOCUS 2 .[11] An integrated analysis of these trials provides robust data on their comparative efficacy.[11]
-
Study Design: The FOCUS 1 and FOCUS 2 trials were similarly designed Phase III, randomized, double-blind, multicenter studies.[11][12]
-
Patient Population: The trials enrolled hospitalized adult patients with moderate-to-severe CAP, defined as Pneumonia Outcomes Research Team (PORT) Risk Class III or IV, who required intravenous antibiotic therapy.[11][13] Patients admitted to the intensive care unit (ICU) were excluded.[14]
-
Randomization and Treatment: Patients were randomized on a 1:1 basis to receive either:
-
This compound fosamil: 600 mg administered intravenously every 12 hours.[13]
-
Ceftriaxone: 1 g administered intravenously every 24 hours.[13]
-
The treatment duration for both arms was 5 to 7 days.[13] In the FOCUS 1 trial, patients also received two doses of oral clarithromycin on day 1 to cover atypical pathogens.[11]
-
-
Primary Endpoint: The primary outcome was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the last dose of the study drug, in both the clinically evaluable (CE) and modified intent-to-treat (mITT) populations.[15][16] Clinical cure was defined as the resolution of all signs and symptoms of pneumonia or sufficient improvement such that no further antimicrobial therapy was necessary.[16]
In the integrated analysis of the FOCUS 1 and 2 trials, this compound demonstrated statistically superior clinical cure rates compared to ceftriaxone.[11][16][17] This superiority was consistent across different analysis populations.
Table 1: Clinical Cure Rates at Test-of-Cure (Integrated FOCUS 1 & 2 Data)
| Patient Population | This compound Cure Rate | Ceftriaxone Cure Rate | Treatment Difference (95% CI) |
| Clinically Evaluable (CE) | 84.3% | 77.7% | 6.7% (1.6% to 11.8%) |
| Modified Intent-to-Treat (mITT) | 82.6% | 76.6% | 6.0% (1.4% to 10.7%) |
Source: Data from integrated analysis of FOCUS 1 and 2 trials.[11][16][18]
A meta-analysis that also included a third Phase III trial conducted in Asia further confirmed the superiority of this compound over ceftriaxone for treating adults hospitalized with CAP.[15][17]
Microbiological Activity and Efficacy
This compound's broader in vitro activity against key respiratory pathogens translates to improved microbiological outcomes, particularly against S. pneumoniae.
Table 2: Comparative In Vitro Activity (MIC₉₀ in mg/L)
| Pathogen | This compound MIC₉₀ | Ceftriaxone MIC₉₀ | Fold Difference |
| S. pneumoniae (All) | 0.12 - 0.25 | 1 - 2 | ~16x more potent |
| S. aureus (MSSA) | 0.25 | 4 | 16x more potent |
| S. aureus (MRSA) | 2 | >32 | ≥16x more potent |
| H. influenzae | ≤0.03 | ≤0.03 | Similar |
| M. catarrhalis | 0.12 - 0.25 | 1 | 4-8x more potent |
Source: Data from the AWARE global surveillance study.[19] (MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates).
In the clinical trials, this enhanced activity resulted in higher cure rates for patients with identified pathogens.
Table 3: Clinical Cure Rates by Pathogen (Integrated FOCUS 1 & 2 Data)
| Pathogen | This compound Cure Rate | Ceftriaxone Cure Rate |
| Streptococcus pneumoniae | 85.7% | 69.5% |
| Staphylococcus aureus (MSSA) | 72.0% | 60.0% |
Source: Data from integrated analysis of FOCUS 1 and 2 trials.[18]
Safety and Tolerability Profile
The integrated safety analysis of the FOCUS trials, encompassing over 1200 patients, demonstrated that this compound was well-tolerated, with a safety profile comparable to that of ceftriaxone and consistent with the cephalosporin class.[13]
Table 4: Summary of Adverse Events (Integrated FOCUS 1 & 2 Data)
| Event Category | This compound (n=613) | Ceftriaxone (n=615) |
| Any Treatment-Emergent AE (TEAE) | 47.0% | 45.7% |
| Most Common TEAEs | Diarrhea (4.2%), Headache (3.4%), Insomnia (3.1%) | - |
| Serious Adverse Events (SAEs) | 11.3% | 11.7% |
| Discontinuation due to AE | 4.4% | 4.1% |
| Deaths | 2.4% | 2.0% |
Source: Integrated safety summary of FOCUS 1 and 2 trials.[13]
There were no significant differences in the rates of serious adverse events, deaths, or study drug discontinuations due to adverse events between the two treatment groups.[13][16][20]
Conclusion
For the empirical treatment of hospitalized adult patients with moderate-to-severe community-acquired pneumonia (PORT Risk Class III-IV), this compound has demonstrated statistically superior clinical efficacy compared to ceftriaxone.[15][17] This enhanced efficacy is supported by its potent in vitro activity against a broad spectrum of CAP pathogens, including drug-resistant S. pneumoniae and MSSA.[19] The safety and tolerability profile of this compound is comparable to that of ceftriaxone, showing no unexpected safety concerns.[13] These findings position this compound as a valuable therapeutic option in the management of CAP.
References
- 1. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Ceftriaxone - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of this compound Fosamil? [synapse.patsnap.com]
- 8. This compound: A New Cephalosporin with Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the mechanism of this compound-induced allosteric regulation in penicillin-binding protein 2a: insights for novel antibiotic development against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Integrated analysis of FOCUS 1 and FOCUS 2: randomized, doubled-blinded, multicenter phase 3 trials of the efficacy and safety of this compound fosamil versus ceftriaxone in patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FOCUS 1: a randomized, double-blinded, multicentre, Phase III trial of the efficacy and safety of this compound fosamil versus ceftriaxone in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated safety summary of FOCUS 1 and FOCUS 2 trials: Phase III randomized, double-blind studies evaluating this compound fosamil for the treatment of patients with community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound fosamil versus ceftriaxone for the treatment of community-acquired pneumonia: individual patient data meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in severe community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound Fosamil for the Treatment of Community-Acquired Pneumonia: from FOCUS to CAPTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Efficacy and Safety of this compound for the Treatment of Community-Acquired Pneumonia: A Systemic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Ceftaroline's Potency Against Resistant Staphylococcus aureus: A Comparative In Vitro Analysis
An objective comparison of the in vitro activity of Ceftaroline against Vancomycin-Intermediate Staphylococcus aureus (VISA) and Vancomycin-Resistant Staphylococcus aureus (VRSA) strains, supported by experimental data.
This guide provides researchers, scientists, and drug development professionals with a concise overview of the in vitro efficacy of this compound, a novel cephalosporin, against challenging strains of Staphylococcus aureus with reduced susceptibility to vancomycin. The data presented is compiled from various studies to offer a comparative perspective on this compound's performance.
Comparative In Vitro Activity
This compound has demonstrated significant in vitro activity against both VISA and VRSA strains, offering a potential therapeutic option for infections caused by these multidrug-resistant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against VISA and VRSA isolates from various studies.
| Strain Type | Number of Isolates | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Reference |
| VISA | Not Specified | 0.25 - 1 | Not Reported | 1 | [1] |
| VRSA | Not Specified | Not Specified | Not Reported | 1 | [1] |
| VISA | 369 (vancomycin MIC ≥2 μg/ml) | Not Specified | 0.5 | 1 | [2] |
| hVISA | Not Specified | Not Specified | Not Reported | Not Reported | [3][4][5] |
It is important to note that while this compound shows promise, the emergence of resistant strains has been reported, underscoring the need for continuous surveillance.[6]
Experimental Protocols
The in vitro activity of this compound is primarily determined through standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI). The following protocol is a generalized representation of the broth microdilution method commonly employed in these studies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation:
-
Isolates of VISA and VRSA are cultured on an appropriate agar medium, such as Tryptic Soy Agar (TSA), for 18-24 hours at 35-37°C.
-
Several colonies are then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Preparation:
-
A stock solution of this compound is prepared according to the manufacturer's instructions.
-
Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations to be tested.
-
-
Microdilution Plate Inoculation:
-
96-well microtiter plates are filled with 100 µL of the appropriate this compound dilution.
-
Each well is then inoculated with 10 µL of the standardized bacterial suspension.
-
Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included on each plate.
-
-
Incubation:
-
The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The results are read visually or with an automated plate reader.
-
Quality control is performed using reference strains, such as S. aureus ATCC 29213, to ensure the accuracy of the testing method.[7]
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro susceptibility of VISA and VRSA strains to this compound.
Caption: Workflow for in vitro susceptibility testing of this compound.
Conclusion
The available in vitro data suggests that this compound is a potent agent against S. aureus strains with reduced susceptibility to vancomycin, including VISA and some VRSA isolates.[1][3] Its bactericidal activity against these challenging pathogens makes it a valuable candidate for further clinical investigation and a potential alternative for treating infections where other antimicrobials have failed.[1][3] However, the prudent use of this compound and ongoing surveillance for resistance are crucial to preserve its long-term efficacy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activity of this compound against community-associated methicillin-resistant, vancomycin-intermediate, vancomycin-resistant, and daptomycin-nonsusceptible Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Pharmacodynamics of Human Simulated Exposures of this compound and Daptomycin against MRSA, hVISA, and VISA with and without Prior Vancomycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound against methicillin-resistant Staphylococcus aureus and heterogeneous vancomycin-intermediate S. aureus in a hollow fiber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. jcdr.net [jcdr.net]
Safety Operating Guide
Navigating the Disposal of Ceftaroline: A Guide to Safe and Compliant Laboratory Practices
The proper disposal of pharmaceutical waste, including the cephalosporin antibiotic ceftaroline, is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols is essential to prevent environmental contamination and the potential development of antibiotic-resistant bacteria. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a research environment.
Segregation and Waste Classification
The initial and most crucial step in managing this compound waste is proper segregation. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and this classification dictates the disposal pathway.
-
Hazardous Pharmaceutical Waste : High-concentration stock solutions of this compound are generally considered hazardous chemical waste.[1] These should be collected in designated, leak-proof containers clearly labeled as "Hazardous Waste" and "Antibiotic Waste," specifying "this compound."[2] Hazardous pharmaceutical waste is typically collected in black containers.[3][4]
-
Non-Hazardous Pharmaceutical Waste : This category may include trace-contaminated items and empty containers. Non-hazardous pharmaceutical waste is often collected in blue or purple containers.[3][4][5]
Always consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on waste classification and segregation.[2]
Disposal Procedures for Different Forms of this compound Waste
The appropriate disposal method for this compound waste depends on its form and concentration. The following table summarizes recommended disposal methods.
| Waste Type | Recommended Disposal Method | Container Type |
| Unused/Expired this compound Vials | Treat as hazardous pharmaceutical waste. Dispose of through a licensed hazardous waste vendor for incineration.[3][6] | Black Hazardous Waste Container |
| High-Concentration this compound Solutions | Collect in a dedicated hazardous waste container for incineration.[1][2] Chemical inactivation may be an option prior to collection (see protocol below). | Black Hazardous Waste Container |
| Contaminated Sharps (needles, syringes) | Dispose of immediately in a designated sharps container.[6][7] All needles and syringes should be placed in sharps containers. | Sharps Container (Red or Yellow for Chemo Trace) |
| Trace-Contaminated Labware (e.g., petri dishes, flasks) | Place in a biohazardous waste container for autoclaving. If grossly contaminated with a heat-stable antibiotic, it may need to be treated as chemical waste.[2] | Biohazardous Waste Bag/Container |
| Empty Vials and Packaging | Outer packaging can be recycled if not contaminated.[5] Empty vials that are not completely empty should be disposed of as hazardous waste. Patient information on packaging must be obliterated before disposal.[5][8] | Regular Trash/Recycling for outer packaging; Hazardous Waste for vials with residue. |
Experimental Protocol: Chemical Inactivation of this compound Waste
For liquid this compound waste, particularly at high concentrations, chemical inactivation through alkaline hydrolysis can be employed to break the beta-lactam ring, rendering the antibiotic inactive. This procedure should be performed in a fume hood with appropriate personal protective equipment (PPE).[2]
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution for neutralization
-
pH indicator strips or a pH meter
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Hazardous waste collection container
Procedure:
-
Preparation: Work within a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Alkalinization: Slowly add the 1 M NaOH solution to the this compound waste while gently stirring.[2]
-
pH Monitoring: Periodically check the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is consistently high (e.g., >10-12), indicating an alkaline environment suitable for hydrolysis.
-
Hydrolysis: Allow the mixture to stand for a sufficient duration to ensure the complete breakdown of the this compound. The required time may vary based on the concentration of the antibiotic.
-
Neutralization: After the inactivation period, neutralize the solution by slowly adding an appropriate acid, such as hydrochloric acid, until the pH is near neutral (pH 6-8).[2]
-
Collection: The neutralized solution should be collected in a clearly labeled hazardous waste container for final disposal through your institution's hazardous waste management program.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the segregation and disposal of this compound waste.
Regulatory Considerations
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and may be subject to state and local rules.[3] Improper disposal can lead to significant penalties.[9] It is imperative that all laboratory personnel are trained on the proper disposal procedures for pharmaceutical waste and that these procedures are strictly followed. The ultimate goal is to ensure safety, compliance, and the protection of the environment.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Identifying types of pharmaceutical waste and disposal containers – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. celitron.com [celitron.com]
- 7. luriechildrens.org [luriechildrens.org]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. medprodisposal.com [medprodisposal.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ceftaroline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ceftaroline, a cephalosporin antibiotic. Following these procedural steps will help mitigate risks and ensure proper management of this compound in a laboratory setting.
This compound fosamil is classified as hazardous and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2] It is crucial to adhere to the following personal protective equipment (PPE) and handling protocols to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, a comprehensive approach to personal protection is necessary. The recommended PPE includes:
-
Eye Protection: Wear safety glasses with side shields or chemical goggles to prevent eye contact.[3]
-
Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene) and a lab coat or disposable gown are essential to prevent skin contact.[3][4] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Respiratory Protection: In situations with inadequate ventilation or where dust generation is likely, a NIOSH/MSHA-approved respirator is required.[1][3]
Procedural Guidance for Handling and Disposal
Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[5] Do not breathe in the dust.[2] Avoid generating dust during handling.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep it away from strong acids, bases, and oxidizing agents.[1]
Disposal:
-
Laboratory Waste: Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[3] The recommended method for laboratory settings is incineration by a licensed disposal contractor.[2]
-
General Guidance for Unused Medicine: For small quantities in a non-laboratory setting, the FDA recommends mixing the medicine with an unappealing substance like dirt or used coffee grounds, placing it in a sealed plastic bag, and then disposing of it in the household trash.[6]
Accidental Release:
-
Evacuate: If a significant spill occurs, evacuate the area.
-
Containment: For powder spills, cover with a plastic sheet to minimize dust.[1]
-
Clean-up: Wearing appropriate PPE, mechanically collect the spilled material and place it in a suitable container for disposal.[1][5] Avoid creating dust.[1][5]
-
Decontamination: Thoroughly clean the spill area.[1]
Quantitative Data
While extensive quantitative data is not available in the provided safety data sheets, one key exposure limit has been identified.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) - 8hr TWA | 0.1 mg/m³ | AstraZeneca |
Note: The source indicates this is not a health-based OEL.[2]
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance understanding of the handling process, the following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. media.allergan.com [media.allergan.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. biocrick.com [biocrick.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
